Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Description
BenchChem offers high-quality Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
triethyl hexane-1,3,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-5-10-15(13(17)20-7-3,14(18)21-8-4)11-9-12(16)19-6-2/h5-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVXPLMKKPKWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652553 | |
| Record name | Triethyl hexane-1,3,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32806-70-5 | |
| Record name | Triethyl hexane-1,3,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS: 32806-70-5)
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS No. 32806-70-5), a complex organic ester. Due to the limited availability of published research on this specific molecule, this document leverages fundamental principles of organic chemistry to present its core characteristics, a plausible synthetic route based on retrosynthetic analysis, and potential applications inferred from its chemical structure. The guide includes detailed physicochemical properties, a proposed step-by-step synthesis protocol via Michael addition, and a discussion of its potential utility in materials science and as a synthetic intermediate. This document serves as a foundational resource for researchers interested in the synthesis and application of polyfunctionalized aliphatic esters.
Chemical Identity and Physicochemical Properties
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a triester with a quaternary carbon center. Its identity is established by its CAS number, molecular formula, and various chemical names that describe its structure.[1]
1.1. Identifiers and Structure
| Identifier | Value | Source |
| CAS Number | 32806-70-5 | [1] |
| IUPAC Name | triethyl hexane-1,3,3-tricarboxylate | [] |
| Synonyms | Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate, 1,3,3-Hexanetricarboxylic Acid Triethyl Ester | [1][] |
| Molecular Formula | C₁₅H₂₆O₆ | [][3] |
| Molecular Weight | 302.36 g/mol | [][3] |
| SMILES | CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC | [] |
| InChI Key | BJVXPLMKKPKWHH-UHFFFAOYSA-N | [] |
1.2. Physicochemical Data
The known physical properties of this compound are primarily sourced from chemical supplier databases. These properties are consistent with a high-molecular-weight organic ester.
| Property | Value | Source |
| Appearance | Brown Oil | [1][][3] |
| Boiling Point | 340.6°C at 760 mmHg (Predicted) | [] |
| Density | 1.054 g/cm³ (Predicted) | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [3] |
Proposed Synthesis: A Michael Addition Approach
While specific literature detailing the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is unavailable, its structure strongly suggests a logical and efficient synthetic pathway: the Michael Addition (or conjugate addition).[4][5] This reaction is a cornerstone of C-C bond formation, involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[5]
2.1. Retrosynthetic Analysis
Retrosynthesis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials.[6][7][8]
The key disconnection in our target molecule is the Cα-Cβ bond of the glutarate backbone. This bond can be retrosynthetically cleaved, revealing two precursor molecules.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies Diethyl propylmalonate as the Michael donor (a doubly stabilized carbanion source) and Ethyl acrylate as the Michael acceptor.[5]
2.2. Forward Synthesis Mechanism
The reaction proceeds in three main steps:[4]
-
Enolate Formation: A base, such as sodium ethoxide (NaOEt), abstracts the acidic α-proton from diethyl propylmalonate to form a resonance-stabilized enolate. This enolate is a soft nucleophile, ideal for conjugate addition.[9]
-
Conjugate Addition: The enolate attacks the β-carbon of ethyl acrylate. The electron density shifts through the conjugated system to the carbonyl oxygen, forming a new enolate intermediate.[4][5]
-
Protonation: The enolate intermediate is protonated during aqueous workup to yield the final neutral product.[4]
2.3. Detailed Experimental Protocol (Hypothetical)
This protocol is a robust, generalized procedure for a base-catalyzed Michael addition between a malonic ester and an acrylate.[10][11] It is designed as a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC).
Materials:
-
Diethyl propylmalonate
-
Ethyl acrylate
-
Anhydrous Ethanol (Solvent)
-
Sodium Ethoxide (Base)
-
2M Hydrochloric Acid (for neutralization)
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (Drying agent)
-
Ethyl Acetate/Hexane mixture (TLC eluent)
Workflow:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. usbio.net [usbio.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
physical and chemical properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known by its systematic name triethyl hexane-1,3,3-tricarboxylate, is a complex ester with potential applications in organic synthesis. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthetic pathway, and discusses its potential reactivity and applications, particularly within the realm of medicinal chemistry and drug development. While this molecule is commercially available, detailed characterization and application data in peer-reviewed literature remains sparse, presenting an opportunity for further research.
Molecular Structure and Chemical Identity
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS Number: 32806-70-5 ) is a triester with a quaternary carbon at the C3 position of a hexane backbone.[][2] Its molecular structure features a propyl group and three ethoxycarbonyl groups, which dictate its chemical behavior and physical properties.
Molecular Formula: C₁₅H₂₆O₆[]
Molecular Weight: 302.36 g/mol []
Synonyms:
-
1,3,3-Hexanetricarboxylic Acid Triethyl Ester[]
-
Triethyl hexane-1,3,3-tricarboxylate[]
Chemical Structure:
Figure 1: Chemical structure of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Physicochemical Properties
This section summarizes the known physical and chemical properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, primarily sourced from commercial suppliers.
| Property | Value | Reference(s) |
| Appearance | Brown Oil | [][2] |
| Boiling Point | 340.6 °C at 760 mmHg | [] |
| Density | 1.054 g/cm³ | [] |
| Solubility | Soluble in chloroform, dichloromethane, and methanol. | [] |
| Purity (typical) | ≥95% | [] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway:
Figure 2: Proposed synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Step-by-Step Methodology (Hypothetical):
-
Michael Addition: The first step would involve the conjugate addition of diethyl malonate to an α,β-unsaturated ester, such as ethyl crotonate, in the presence of a base like sodium ethoxide. The enolate of diethyl malonate, a soft nucleophile, would attack the β-carbon of the ethyl crotonate.
-
Alkylation: The resulting intermediate, a triester, would then be deprotonated at the central carbon with a strong base (e.g., sodium hydride) to form a new enolate. This enolate would subsequently be alkylated with a propyl halide, such as propyl iodide, to introduce the propyl group at the C3 position, yielding the final product.
Causality Behind Experimental Choices:
-
Choice of Base: Sodium ethoxide is a suitable base for the initial Michael addition as it is strong enough to deprotonate diethyl malonate without significantly hydrolyzing the ester groups. For the subsequent alkylation, a stronger, non-nucleophilic base like sodium hydride would be preferred to ensure complete deprotonation of the less acidic α-proton of the triester intermediate.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) would be appropriate for both steps to prevent side reactions involving water.
-
Reaction Control: The temperature of the reaction would need to be carefully controlled, especially during the addition of the base and the alkylating agent, to manage the exothermicity of the reactions and prevent side product formation.
Spectral Characterization (Predicted)
Although experimentally obtained spectra are not available in the public domain, the expected spectral characteristics can be predicted based on the molecule's structure.
¹H NMR Spectroscopy (Predicted):
-
Ethyl Groups (3x): Two sets of signals for each of the three ethyl ester groups: a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). The three ethyl groups may or may not be chemically equivalent, which could lead to multiple sets of these signals.
-
Propyl Group: A triplet around 0.9 ppm (CH₃), a multiplet around 1.3-1.5 ppm (CH₂), and a triplet around 1.9-2.1 ppm (CH₂ adjacent to the quaternary carbon).
-
Glutarate Backbone: Two methylene groups (CH₂) which would likely appear as complex multiplets in the region of 1.8-2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbons (3x): Signals in the range of 170-175 ppm.
-
Quaternary Carbon: A signal around 50-60 ppm.
-
Ethyl Groups (3x): Signals around 14 ppm (CH₃) and 60-62 ppm (OCH₂).
-
Propyl Group: Signals for the three carbons of the propyl chain, likely in the range of 14-40 ppm.
-
Glutarate Backbone: Signals for the two methylene carbons, likely in the range of 25-40 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch: A strong, characteristic absorption band in the region of 1730-1750 cm⁻¹ due to the stretching of the three ester carbonyl groups.
-
C-O Stretch: Strong absorption bands in the region of 1000-1300 cm⁻¹ corresponding to the C-O single bond stretching of the ester groups.
-
C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ from the aliphatic C-H bonds.
Mass Spectrometry (Predicted):
-
The molecular ion peak (M⁺) would be expected at m/z = 302.
-
Common fragmentation patterns would likely involve the loss of ethoxy groups (-45 Da), ethoxycarbonyl groups (-73 Da), and cleavage of the propyl and glutarate chains.
Reactivity and Potential Applications in Drug Development
The reactivity of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is primarily governed by its three ester functional groups.
-
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding tricarboxylic acid. This could be a strategic step to unmask carboxylic acid functionalities in a synthetic route.
-
Reduction: The esters can be reduced to the corresponding triol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Transesterification: The ethyl esters can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
Potential as a Synthetic Building Block:
While specific examples are not documented in readily accessible literature, molecules with this type of structure can serve as versatile intermediates in organic synthesis. The presence of multiple functional groups allows for a variety of subsequent chemical transformations. In the context of drug development, it could potentially be used to synthesize complex molecules with a specific three-dimensional architecture. The propyl group and the glutarate backbone could be incorporated into a larger molecule to modulate its lipophilicity and conformational flexibility, which are key parameters in drug design.
Its general utility is described as being "useful in organic synthesis," which suggests it is likely employed as a starting material or intermediate for the creation of more complex molecules in various chemical industries.[2]
Safety and Handling
A specific material safety data sheet (MSDS) for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is not widely available. However, based on the safety information for structurally related compounds and general laboratory safety principles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place. The recommended storage temperature is 2-8°C.[2]
-
Fire Hazards: As with many organic esters, it is likely combustible. Keep away from heat, sparks, and open flames.
Conclusion and Future Outlook
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a chemical compound with established basic physical properties and a plausible synthetic route. However, a significant opportunity exists for further research to fully characterize this molecule and explore its potential applications. The lack of detailed spectral data and documented uses in peer-reviewed literature presents a gap for academic and industrial researchers. Future work could focus on:
-
Developing and optimizing a robust synthesis protocol.
-
Performing and publishing a complete spectral characterization (NMR, IR, MS).
-
Investigating its reactivity in a variety of chemical transformations.
-
Exploring its use as a building block in the synthesis of novel compounds with potential biological activity.
Such studies would provide valuable data for the scientific community and could uncover new applications for this versatile triester.
References
Sources
An In-depth Technical Guide to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
This guide provides a comprehensive overview of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a complex ester with potential applications in organic synthesis and drug discovery. This document delves into its structural characteristics, physicochemical properties, a proposed synthetic pathway, and its prospective utility for researchers, scientists, and professionals in drug development.
Introduction and Chemical Identity
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, systematically named triethyl hexane-1,3,3-tricarboxylate, is a triester derivative of a substituted glutaric acid.[] Its molecular structure, featuring multiple ester functionalities and a quaternary carbon center, makes it a potentially valuable, albeit complex, building block in synthetic chemistry. The presence of three ester groups offers multiple reaction sites for saponification, transesterification, or reduction, allowing for the introduction of diverse functionalities. The propyl group provides a lipophilic component, which can be a desirable feature in medicinal chemistry for modulating solubility and membrane permeability.
While specific applications in drug development are not extensively documented in publicly available literature, its structure suggests utility as a scaffold or intermediate for creating more complex molecules with potential biological activity. Chemical suppliers list it as a compound for organic synthesis and hint at its relevance in drug conjugation and delivery technologies, though without detailed examples.[]
Structural Formula and Physicochemical Properties
The accurate representation of the molecular structure is fundamental to understanding the chemical reactivity and potential applications of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Structural Representation
The molecule consists of a five-carbon glutarate backbone. The central carbon (C3) is a quaternary carbon, bonded to a propyl group and an ethoxycarbonyl group. The two terminal carbons of the glutarate chain are also part of ethoxycarbonyl groups.
Below is a 2D structural diagram generated using the DOT language to illustrate the connectivity of atoms.
Caption: 2D Structure of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Physicochemical Data
The following table summarizes the key physical and chemical properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 32806-70-5 | [2][3] |
| Molecular Formula | C15H26O6 | [] |
| Molecular Weight | 302.36 g/mol | [] |
| IUPAC Name | triethyl hexane-1,3,3-tricarboxylate | [] |
| Synonyms | 1,3,3-Hexanetricarboxylic Acid Triethyl Ester | [] |
| Appearance | Brown Oil | [2] |
| Boiling Point | 340.6°C at 760 mmHg | |
| Density | 1.054 g/cm³ | |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol. | [4] |
Proposed Synthesis Protocol
The proposed two-step synthesis involves:
-
Michael Addition: The conjugate addition of diethyl ethylmalonate to ethyl acrylate.
-
Work-up and Purification: Neutralization, extraction, and purification of the final product.
The diagram below illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of the target compound.
Rationale Behind Experimental Choices
-
Choice of Reactants: Diethyl ethylmalonate is chosen as the nucleophile. The ethyl group is already in place for the final propyl substituent (after considering the two carbons from ethyl acrylate). Ethyl acrylate serves as the Michael acceptor, providing the remaining carbons for the glutarate backbone.
-
Catalyst and Solvent: Sodium ethoxide is a suitable base for deprotonating diethyl ethylmalonate to form the reactive enolate. Ethanol is used as the solvent as it is the conjugate acid of the base, preventing unwanted side reactions like transesterification.
Step-by-Step Experimental Protocol
Materials:
-
Diethyl ethylmalonate
-
Ethyl acrylate
-
Sodium ethoxide
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Nucleophile Addition: To the stirred solution, add diethyl ethylmalonate (1.0 equivalent) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.
-
Michael Addition: Add ethyl acrylate (1.1 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, and the temperature may be controlled with a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding 1 M HCl until the pH is neutral.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Potential Applications in Research and Drug Development
Given its structural features, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can be considered a versatile chemical intermediate. While specific, documented applications are sparse, its potential can be extrapolated.
-
Scaffold for Novel Heterocycles: The three ester groups can be selectively hydrolyzed and modified to create complex heterocyclic structures, which are prevalent in many drug molecules.
-
Pro-drug Design: The ester functionalities could be used to attach a pharmacologically active molecule, creating a pro-drug. The ester linkage could be designed to be cleaved by endogenous esterases, releasing the active drug in vivo.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could serve as a starting point in fragment-based drug discovery campaigns.
-
Linker for Antibody-Drug Conjugates (ADCs): Although a speculative application, the molecule could be chemically modified to serve as a linker to conjugate cytotoxic drugs to antibodies, a concept mentioned by some suppliers.
Conclusion
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a chemical entity with considerable, yet largely unexplored, potential in the fields of organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its structure and properties and has proposed a robust and plausible synthetic route. For researchers and drug development professionals, this compound represents an opportunity for the creation of novel molecular architectures and the development of new therapeutic agents. Further research into its reactivity and applications is warranted to fully realize its synthetic utility.
References
-
Pharmaffiliates. Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Introduction to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known as Triethyl hexane-1,3,3-tricarboxylate, is a complex ester with the molecular formula C₁₅H₂₆O₆ and a molecular weight of 302.36 g/mol .[1] Its structure features a quaternary carbon substituted with a propyl group and three ethoxycarbonyl groups, making it a valuable building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for verifying its synthesis and purity. This guide will provide a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a liquid sample like Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, which is described as a brown oil, sample preparation is straightforward.[1]
Experimental Protocol: Acquiring NMR Spectra
A standard protocol for obtaining high-resolution NMR spectra of a liquid sample is as follows:
-
Sample Preparation : Dissolve approximately 5-25 mg of the neat oil in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid obscuring analyte signals.[2]
-
Filtration : Filter the sample solution through a Pasteur pipette with a small plug of glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Homogenization : Gently agitate the NMR tube to ensure a homogeneous solution.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer's probe. The instrument will then be locked onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize its homogeneity.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for NMR Data Acquisition.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is predicted to exhibit distinct signals corresponding to the ethyl and propyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms of the ester groups. The predicted data is summarized in the table below, with assignments based on the analysis of diethyl glutarate and general chemical shift principles.[3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1-4.2 | Quartet | 6H | 3 x -O-CH₂ -CH₃ |
| ~2.2-2.4 | Triplet | 2H | -CH₂ -CH₂-C(O)O- |
| ~1.8-2.0 | Multiplet | 2H | -CH₂-CH₂ -CH₂-C(O)O- |
| ~1.6-1.8 | Multiplet | 2H | -C-CH₂ -CH₂-CH₃ |
| ~1.2-1.4 | Multiplet | 2H | -C-CH₂-CH₂ -CH₃ |
| ~1.2-1.3 | Triplet | 9H | 3 x -O-CH₂-CH₃ |
| ~0.9 | Triplet | 3H | -C-CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the quaternary carbon and the three equivalent ester groups are key features. The predictions are based on data from diethyl glutarate and known chemical shifts for aliphatic carbons.[5][6]
| Chemical Shift (δ, ppm) | Assignment |
| ~172-174 | 3 x C =O |
| ~60-62 | 3 x -O-CH₂ -CH₃ |
| ~55-60 | Quaternary C |
| ~30-35 | -CH₂ -CH₂-C(O)O- |
| ~28-32 | -C-CH₂ -CH₂-CH₃ |
| ~20-25 | -CH₂-CH₂ -CH₂-C(O)O- |
| ~16-18 | -C-CH₂-CH₂ -CH₃ |
| ~14 | 3 x -O-CH₂-CH₃ |
| ~14 | -C-CH₂-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an oily sample, the spectrum can be obtained directly as a thin film.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation : A small drop of the neat oil is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : The salt plates are placed in the spectrometer, and the IR spectrum is recorded. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the oil is placed directly on the ATR crystal.[7]
-
Background Subtraction : A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Sources
- 1. usbio.net [usbio.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. whitman.edu [whitman.edu]
- 4. Diethyl glutarate(818-38-2) 13C NMR spectrum [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Introduction
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known by its IUPAC name triethyl hexane-1,3,3-tricarboxylate, is a complex ester with applications in organic synthesis.[][2] Its structure, featuring a quaternary carbon substituted with a propyl group and three ethoxycarbonyl groups, makes it a valuable intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the most logical and established synthetic pathways to this target molecule, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
This document will delve into the mechanistic underpinnings of the key reactions, provide detailed experimental protocols, and offer insights into the practical considerations for each synthetic step. The presented pathways are grounded in fundamental principles of organic chemistry, ensuring a reproducible and reliable synthesis.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, suggests a convergent synthesis strategy. The key bond disconnections point towards a Michael addition as the final carbon-carbon bond-forming step. This approach is outlined below:
Caption: Retrosynthetic analysis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
This analysis reveals a two-stage synthesis:
-
Alkylation of Diethyl Malonate: The synthesis of the key nucleophile, diethyl propylmalonate.
-
Michael Addition: The conjugate addition of diethyl propylmalonate to an α,β-unsaturated ester, ethyl acrylate.
This guide will detail the experimental protocols for each of these stages.
Part 1: Synthesis of Diethyl Propylmalonate via Alkylation
The first stage of the synthesis involves the alkylation of diethyl malonate with a suitable propyl halide. This reaction is a classic example of the formation of a carbon-carbon bond at an α-carbon to a dicarbonyl compound.[3]
Reaction Principle and Causality
The methylene protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester groups. Treatment with a strong base, such as sodium ethoxide, results in the formation of a resonance-stabilized enolate. This enolate is a potent nucleophile that readily participates in an SN2 reaction with an alkyl halide, in this case, a propyl halide. The choice of sodium ethoxide as the base is crucial to prevent transesterification of the ethyl esters.[4]
Sources
An In-depth Technical Guide to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
This guide provides a comprehensive overview of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a triester derivative of hexanetricarboxylic acid.[1] Intended for researchers, scientists, and professionals in drug development and organic synthesis, this document details the synthesis, characterization, and underlying chemical principles of this compound.
Introduction and Significance
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known as Triethyl hexane-1,3,3-tricarboxylate, is a specialty chemical with the CAS Number 32806-70-5, molecular formula C₁₅H₂₆O₆, and a molecular weight of 302.36 g/mol .[1][][3][4][5] It is typically supplied as a brown oil and is soluble in organic solvents like chloroform, dichloromethane, and methanol.[][3][6] While specific widespread applications are not extensively documented in public literature, its structure as a highly functionalized glutarate derivative makes it a valuable intermediate in organic synthesis.[6] Glutaric acid and its derivatives are important precursors for polymers and pharmaceuticals.[7] The multifunctionality of this molecule, featuring three ester groups, offers multiple reaction sites for further chemical transformations, making it a potentially useful building block in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
| Property | Value | Source(s) |
| CAS Number | 32806-70-5 | [1][6] |
| Molecular Formula | C₁₅H₂₆O₆ | [1][][3] |
| Molecular Weight | 302.36 g/mol | [1][][3] |
| IUPAC Name | triethyl hexane-1,3,3-tricarboxylate | [1][] |
| Appearance | Brown Oil | [][3][6] |
| Boiling Point | 340.6°C at 760 mmHg | [1][] |
| Density | 1.054 g/cm³ | [1][] |
Synthesis via Michael Addition
The most logical and established synthetic route to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is the Michael addition (or conjugate 1,4-addition). This reaction is a cornerstone of C-C bond formation in organic chemistry.[8] The synthesis involves the reaction of a Michael donor, diethyl 2-propylmalonate , with a Michael acceptor, ethyl acrylate , in the presence of a base catalyst.
Underlying Mechanism and Rationale
The Michael addition is initiated by the deprotonation of the acidic α-hydrogen of diethyl 2-propylmalonate by a suitable base (e.g., sodium ethoxide). This creates a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic β-carbon of the α,β-unsaturated ester, ethyl acrylate. The resulting intermediate is then protonated by a proton source (typically the solvent or a mild acid during workup) to yield the final product.
The choice of a base is critical. A strong base like sodium ethoxide is used to ensure complete deprotonation of the malonic ester, driving the reaction forward. The reaction is typically carried out in an aprotic solvent to prevent the base from being consumed in side reactions.
Caption: Mechanism of Michael Addition Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for Michael additions involving malonic esters.[8]
Materials:
-
Diethyl 2-propylmalonate (1.0 eq)
-
Ethyl acrylate (1.1 eq)
-
Sodium ethoxide (NaOEt) (0.1 - 0.3 eq, catalytic) or Sodium hydride (NaH)
-
Anhydrous ethanol or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of diethyl 2-propylmalonate in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A catalytic amount of sodium ethoxide is added to the stirred solution. The mixture is stirred at room temperature for 15-30 minutes to ensure the formation of the enolate.
-
Addition of Michael Acceptor: Ethyl acrylate is added dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Neutralization: The reaction is quenched by the addition of 1 M HCl until the solution is neutral (pH ~7). The ethanol is then removed under reduced pressure.
-
Extraction: The resulting aqueous residue is extracted three times with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification: The crude product, a brown oil, can be purified by vacuum distillation or column chromatography on silica gel to obtain the pure Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Structural Characterization
Characterization of the final product is essential to confirm its identity and purity. While specific experimental data for this compound is not widely published, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl and ethyl groups.
-
Propyl group: A triplet around 0.9 ppm (CH₃), a multiplet around 1.3-1.4 ppm (-CH₂-), and a triplet around 1.9 ppm (-CH₂- adjacent to the quaternary carbon).
-
Ethyl ester groups: Three distinct triplets for the methyl protons (CH₃) around 1.2-1.3 ppm and three corresponding quartets for the methylene protons (-OCH₂-) around 4.1-4.2 ppm.
-
Glutarate backbone: Two triplets for the methylene protons (-CH₂CH₂-) of the glutarate chain, likely in the range of 1.9-2.4 ppm.
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework.
-
Ester carbonyls (C=O): Three distinct signals in the range of 170-175 ppm.
-
Ester methylene carbons (-OCH₂-): Three signals around 60-62 ppm.
-
Quaternary carbon: A signal around 55-60 ppm.
-
Glutarate and propyl carbons: A series of signals in the aliphatic region (14-40 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the absorptions of the ester functional groups.
-
C=O stretch: A strong, sharp absorption band in the region of 1730-1750 cm⁻¹. This is characteristic of the ester carbonyl group.
-
C-O stretch: Strong bands in the 1150-1250 cm⁻¹ region, corresponding to the C-O single bond stretching of the ester groups.
-
C-H stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the C-H bonds in the alkyl chains.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns typical for esters.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (302.36 m/z) may be observed, though it might be weak.
-
Fragmentation: Common fragmentation pathways would include the loss of ethoxy groups (-OEt, M-45), and cleavage of the alkyl chains.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals/Bands |
| ¹H NMR | ~0.9 ppm (t, 3H), ~1.2-1.3 ppm (m, 9H), ~1.3-1.4 ppm (m, 2H), ~1.9 ppm (t, 2H), ~1.9-2.4 ppm (m, 4H), ~4.1-4.2 ppm (m, 6H) |
| ¹³C NMR | ~14 ppm (CH₃), ~17-38 ppm (alkyl CH₂), ~58 ppm (quaternary C), ~61 ppm (OCH₂), ~172 ppm (C=O) |
| IR (cm⁻¹) | 2850-3000 (C-H stretch), 1730-1750 (C=O stretch), 1150-1250 (C-O stretch) |
| MS (m/z) | 302 (M⁺), 257 (M-OEt), and other fragments |
Safety and Handling
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate should be handled with standard laboratory safety precautions. It is advisable to wear personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.
Conclusion
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a versatile, polyfunctionalized organic compound. Its synthesis via the Michael addition of diethyl 2-propylmalonate and ethyl acrylate is a robust and well-understood process. The presence of three ester groups provides a platform for a variety of subsequent chemical modifications, making it a potentially valuable intermediate in the synthesis of complex target molecules for the pharmaceutical and materials science industries. This guide provides the foundational knowledge for its synthesis and characterization, enabling further exploration of its synthetic utility.
References
-
MDPI. State of the Art in Dual-Curing Acrylate Systems. Available at: [Link]
-
ResearchGate. Michael Addition Reactions of Acetoacetates and Malonates with Acrylates in Water under Strongly Alkaline Conditions. Available at: [Link]
-
PubChem. Triethyl hexane-1,2,3-tricarboxylate | C15H26O6 | CID 88917658. Available at: [Link]
- Google Patents. CN1237571A - Preparation method of diethyl malonate.
-
NIH. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. Available at: [Link]
-
RSC Publishing. Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Available at: [Link]
-
Pharmaffiliates. CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Available at: [Link]
-
NIH. Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Available at: [Link]
-
Wikipedia. Diethyl malonate. Available at: [Link]
-
Cheméo. Diethyl propylmalonate. Available at: [Link]
-
Organic Syntheses Procedure. triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Available at: [Link]
-
ResearchGate. Michael addition reaction between malonate and acrylate. Available at: [Link]
-
ResearchGate. Figure S16. 13 C NMR Spectrum of diethyl... | Download Scientific Diagram. Available at: [Link]
-
NIST WebBook. Diethyl 2-acetylglutarate. Available at: [Link]
- Google Patents. EP0779267B1 - Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate.
-
PubChem. Triethyl methanetricarboxylate | C10H16O6 | CID 80471. Available at: [Link]
-
ResearchGate. Aza-Michael addition of secondary amine to ethyl acrylate. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
ResearchGate. Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. Available at: [Link]
-
enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Available at: [Link]
-
PubChem. Triethyl ethane-1,1,2-tricarboxylate | C11H18O6 | CID 81961. Available at: [Link]
-
PubChem. Triethyl Citrate | C12H20O7 | CID 6506. Available at: [Link]
-
European Patent Office. Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate - EP 0779267 A1. Available at: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]
-
NIST WebBook. Diethyl Phthalate. Available at: [Link]
-
ResearchGate. (PDF) ChemInform Abstract: An Efficient One-Pot Synthesis of Trialkyl 2-(Dialkoxyphosphoryl)ethene-1,1,2-tricarboxylates. Available at: [Link]
-
Chemsrc. CAS#:144689-94-1 | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate. Available at: [Link]
Sources
Unlocking Latent Potential: A Technical Guide to Emerging Research Areas for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Abstract
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a seemingly unassuming triester, harbors significant, yet largely unexplored, potential across diverse scientific disciplines. Its unique molecular architecture, characterized by a sterically hindered quaternary carbon atom flanked by three electronically withdrawing ethoxycarbonyl groups, positions it as a versatile scaffold for innovation in synthetic chemistry, medicinal chemistry, and materials science. This technical guide delineates novel and actionable research trajectories for this compound, moving beyond its current classification as a mere organic synthesis intermediate. We will dissect its latent reactivity, proposing detailed experimental avenues for the synthesis of novel heterocyclic entities, the development of innovative drug delivery platforms, and the formulation of advanced polymeric materials. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical methodologies to unlock the full scientific value of this promising molecule.
Introduction: Re-evaluating a Niche Chemical Entity
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS No. 32806-70-5) is a high-boiling point, brown, oily liquid with the molecular formula C₁₅H₂₆O₆.[1][2] Currently, its utility is broadly defined as an intermediate in organic synthesis.[3] However, a deeper analysis of its structure—a derivative of glutaric acid with a gem-disubstituted propyl and ethoxycarbonyl group at the α-position—reveals a striking resemblance to highly reactive and synthetically valuable compounds such as substituted diethyl malonates and triethyl methanetricarboxylates.[4][5] This structural analogy is the cornerstone of this guide, suggesting a wealth of untapped chemical reactivity. The central methine proton, activated by the three adjacent carbonyl groups, imparts a significant nucleophilic character, making it a prime candidate for a variety of carbon-carbon bond-forming reactions. This guide will systematically explore these possibilities, offering a roadmap for its evolution from a simple building block to a high-value chemical scaffold.
Table 1: Physicochemical Properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
| Property | Value | Source(s) |
| CAS Number | 32806-70-5 | [1][2] |
| Molecular Formula | C₁₅H₂₆O₆ | [1][2] |
| Molecular Weight | 302.36 g/mol | [1][2] |
| Appearance | Brown Oil | [2][3] |
| Boiling Point | 340.6°C at 760 mmHg | [2] |
| Density | 1.054 g/cm³ | [2] |
| Synonyms | Triethyl hexane-1,3,3-tricarboxylate; 1,3,3-Hexanetricarboxylic Acid Triethyl Ester | [1][2] |
Advanced Synthetic Chemistry Applications
The synthetic potential of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is predicated on the reactivity of its activated methine proton and the versatility of its three ester groups. These functionalities serve as handles for constructing complex molecular architectures.
Synthesis of Novel Heterocyclic Scaffolds
The creation of heterocyclic compounds is a cornerstone of medicinal chemistry. Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can serve as a precursor to a variety of substituted heterocyclic systems, such as glutarimides, which are known to possess a wide range of biological activities, including antiviral and antitumor properties.[6][7]
A plausible route to novel glutarimide derivatives involves the initial hydrolysis of one or more of the ester groups, followed by amidation and cyclization. The presence of the propyl group at the 3-position of the glutarimide ring could lead to compounds with unique pharmacological profiles.
Experimental Protocol: Synthesis of 3-propyl-3-carboxy-glutarimide
-
Selective Hydrolysis: To a solution of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq) in ethanol, add a solution of potassium hydroxide (1.1 eq) in water dropwise at 0°C.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) to ensure mono-hydrolysis.
-
Acidification: Upon completion, carefully acidify the reaction mixture with cold, dilute hydrochloric acid to a pH of ~3.
-
Extraction: Extract the aqueous layer with ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Amidation: The resulting crude carboxylic acid is dissolved in dichloromethane, and oxalyl chloride (1.2 eq) is added, followed by a catalytic amount of dimethylformamide (DMF). The reaction is stirred for 2 hours at room temperature. The solvent is then removed in vacuo. The crude acid chloride is redissolved in dichloromethane and added dropwise to a cooled (0°C) solution of aqueous ammonia (excess).
-
Cyclization: The resulting amide is then heated under reflux in the presence of a dehydrating agent, such as acetic anhydride, to facilitate the cyclization to the glutarimide.
-
Purification: The final product can be purified by column chromatography on silica gel.
Knoevenagel and Michael-Type Reactions
The activated methine proton in Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate makes it an excellent nucleophile for Knoevenagel and Michael reactions, which are fundamental for carbon-carbon bond formation.[1][8][9]
This reaction involves the condensation of the active methine compound with an aldehyde or ketone, catalyzed by a weak base, to form α,β-unsaturated products.[10]
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq), benzaldehyde (1.0 eq), and a catalytic amount of piperidine in toluene.
-
Reaction Execution: Heat the mixture to reflux and monitor the removal of water.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture, wash with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: The product can be purified by vacuum distillation or column chromatography.
As a Michael donor, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can undergo conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[7][11]
Experimental Protocol: Michael Addition to Methyl Vinyl Ketone
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq) dropwise.
-
Addition: After stirring for 30 minutes, add methyl vinyl ketone (1.1 eq) dropwise at -78°C.
-
Quenching: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic phase, and purify by column chromatography.
Medicinal Chemistry and Drug Development Trajectories
The structural motifs accessible from Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate are highly relevant to medicinal chemistry.
Development of Novel Barbiturate-like Structures
Barbiturates, a class of drugs derived from barbituric acid, are synthesized through the condensation of a malonic ester derivative with urea.[6][12][13] The structural similarity of our topic compound to substituted malonic esters suggests its potential as a precursor for novel, sterically hindered barbiturate-like molecules with potentially unique central nervous system activities.
Experimental Protocol: Synthesis of a Propyl-Substituted Barbiturate Analog
-
Reaction Setup: In a round-bottom flask, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide.
-
Condensation: To this solution, add Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq) followed by a solution of urea (1.0 eq) in hot absolute ethanol.
-
Reflux: Heat the mixture under reflux for several hours. A precipitate should form.
-
Workup: After cooling, dissolve the solid in hot water and acidify with hydrochloric acid.
-
Isolation: Cool the solution in an ice bath to crystallize the product, which can then be collected by filtration.
Prodrug Design and Development
The ester functionalities of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate can be leveraged in prodrug design. A prodrug is an inactive compound that is converted into an active drug in the body. Esterase-cleavable prodrugs are a common strategy to improve the bioavailability of drugs containing carboxylic acid groups.[14][15] Our topic compound could be modified to incorporate a pharmacologically active carboxylic acid, with the ethyl esters serving as protecting groups that are cleaved in vivo.
Workflow for Prodrug Development
Caption: Workflow for the development of prodrugs using Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Innovations in Materials Science
The trifunctional ester nature of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate makes it an intriguing monomer for the synthesis of novel polymers.
Branched Polyesters and Polyurethanes
The compound can act as a branching agent in the synthesis of polyesters and polyurethanes. Branched polymers often exhibit unique properties compared to their linear counterparts, such as lower viscosity and higher solubility. The use of hyperbranched polyester polyols in polyurethane coatings can lead to improved mechanical strength and chemical resistance.[3][8]
Experimental Protocol: Synthesis of a Branched Polyester
-
Transesterification: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head, combine Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (as the branching agent), a diol (e.g., 1,4-butanediol), and a linear diester (e.g., dimethyl adipate).
-
Catalysis: Add a transesterification catalyst, such as titanium(IV) butoxide.
-
Polymerization: Heat the mixture under a nitrogen stream to initiate the polymerization, gradually increasing the temperature and applying a vacuum to remove the ethanol and methanol byproducts.
-
Characterization: The resulting polyester can be characterized by its molecular weight (GPC), hydroxyl number, and thermal properties (DSC, TGA).
Specialty Plasticizers
Plasticizers are additives that increase the flexibility of a material. Esters are a major class of plasticizers. The sterically hindered nature of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate could make it a candidate as a specialty plasticizer, potentially offering improved resistance to migration and extraction from the polymer matrix.[16]
Workflow for Plasticizer Evaluation
Caption: Workflow for evaluating Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate as a specialty plasticizer.
Conclusion and Future Outlook
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, far from being a simple intermediate, presents a compelling platform for significant scientific advancement. The research avenues detailed in this guide—spanning the synthesis of novel heterocycles, the design of advanced drug delivery systems, and the creation of bespoke polymers—are all grounded in the compound's unique and promising chemical structure. It is our firm belief that the exploration of these research areas will not only expand our fundamental understanding of its chemistry but also lead to the development of new molecules and materials with tangible real-world applications. We encourage the scientific community to embrace the potential of this versatile molecule and embark on the exciting research journeys outlined herein.
References
-
Pharmaffiliates. (n.d.). CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Retrieved from [Link]
-
BYJU'S. (n.d.). Michael Addition Mechanism. Retrieved from [Link]
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
Filo. (2025, December 9). How are barbituric acids synthesized from diethyl malonate?. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
PubMed. (2017, April 15). Recent progress in prodrug design strategies based on generally applicable modifications. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 22.8: Chemistry Matters—Barbiturates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]
-
CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Prodrugs of Carboxylic Acids. Retrieved from [Link]
-
SlideShare. (n.d.). Barbiturate. Retrieved from [Link]
-
PubMed. (2010). Synthesis and antiviral activities of synthetic glutarimide derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Synthesis Pathways of Triethyl Methanetricarboxylate. Retrieved from [Link]
-
Growing Science. (2023, August 17). Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Retrieved from [Link]
-
ResearchGate. (n.d.). Advancements in polyurethane coating: Synthesis and characterization of a novel hyper branched polyester polyol. Retrieved from [Link]
- Google Patents. (n.d.). US6420446B1 - Polyurethane prepared from sorbitol-branched polyesters.
-
National Center for Biotechnology Information. (2024, October 12). Polyurethanes Synthesized with Blends of Polyester and Polycarbonate Polyols—New Evidence Supporting the Dynamic Non-Covalent Exchange Mechanism of Intrinsic Self-Healing at 20 °C. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 4. Reaction of trialkyl methanetricarboxylates with haloalkanes. Retrieved from [Link]
-
ITU Politeknik. (2016, March 4). NEW FUNCTIONAL POLYOLS FOR POLYURETHANES. Retrieved from [Link]
-
Hallstar Industrial. (n.d.). High Performance Ester Plasticizers. Retrieved from [Link]
-
Hallstar Industrial. (n.d.). The Function and Selection of Ester Plasticizers. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. growingscience.com [growingscience.com]
- 4. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 10. Pharmacology of new glutarimide compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US6420446B1 - Polyurethane prepared from sorbitol-branched polyesters - Google Patents [patents.google.com]
- 13. polen.itu.edu.tr [polen.itu.edu.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. hallstarindustrial.com [hallstarindustrial.com]
Methodological & Application
synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate from diethyl glutarate
An In-Depth Guide to the Synthesis of Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate
Introduction: A Strategic Approach to a Complex Tri-ester
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, systematically named triethyl hexane-1,3,3-tricarboxylate, is a complex tri-ester valuable as an intermediate in various organic syntheses.[1] Its structure features a quaternary carbon center substituted with a propyl group and three distinct carboxyethyl chains, making it a versatile building block for more complex molecules.
While the topic suggests a direct conversion from diethyl glutarate, a more robust, efficient, and pedagogically clear synthetic strategy commences with diethyl malonate. This approach leverages two of the most fundamental carbon-carbon bond-forming reactions in organic chemistry: the malonic ester synthesis (via SN2 alkylation) and the Michael addition. This guide provides a comprehensive exploration of this powerful two-step sequence, elucidating the underlying chemical principles and offering a detailed, field-proven protocol for researchers and drug development professionals.
PART 1: Scientific Principles and Mechanistic Insights
A thorough understanding of the reaction mechanisms is critical for optimizing conditions and troubleshooting potential issues. This synthesis is a tale of two nucleophiles, both derived from an active methylene compound.
The Malonic Ester Synthesis: Forging the First C-C Bond via Alkylation
The first stage of the synthesis involves the alkylation of diethyl malonate to introduce the propyl group. This classic reaction hinges on the heightened acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13).[2]
Causality Behind Experimental Choices:
-
Acidity of α-Hydrogens: The protons on the carbon flanked by two ester groups are significantly more acidic than typical C-H bonds. This is because the resulting carbanion, the enolate, is stabilized by resonance, delocalizing the negative charge onto both carbonyl oxygens.[3][4] This stability makes the enolate readily accessible using a moderately strong base.
-
Choice of Base: Sodium ethoxide (NaOEt) in ethanol is the base of choice for this reaction.[2][5] Using a strong base like sodium hydroxide could lead to unwanted saponification (hydrolysis) of the ester groups. Using a different alkoxide, such as sodium methoxide, could result in transesterification, creating a mixture of methyl and ethyl esters.[6] Sodium ethoxide matches the ester groups, ensuring that any transesterification that occurs is a chemically silent process.
-
The SN2 Reaction: The generated enolate is a potent carbon-based nucleophile. It readily attacks a primary alkyl halide, such as 1-bromopropane, via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] This reaction class is highly effective for primary and methyl halides. Secondary halides react more slowly and are prone to a competing E2 elimination side reaction, while tertiary halides are unsuitable as they primarily yield elimination products.[2][9]
Mechanism: Alkylation of Diethyl Malonate
Caption: Mechanism of diethyl malonate alkylation.
The Michael Addition: A Conjugate Approach to the Second C-C Bond
With the propyl group installed, the resulting diethyl propylmalonate still possesses one acidic α-hydrogen. Deprotonation creates a new enolate, which serves as the nucleophile (a "Michael donor") for the second key transformation: the Michael addition.[10]
Causality Behind Experimental Choices:
-
Michael Acceptor: Ethyl acrylate (CH₂=CH-COOEt) is an α,β-unsaturated ester and an excellent "Michael acceptor". The electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.[11]
-
1,4-Conjugate Addition: Instead of attacking the carbonyl carbon directly (a 1,2-addition), the enolate attacks the β-carbon of the conjugated system. This is known as a 1,4-addition or conjugate addition.[12][13] This pathway is thermodynamically favored because it results in a more stable enolate intermediate, where the charge is again delocalized onto a carbonyl oxygen.
-
Protonation: The final product is obtained after the newly formed enolate is neutralized by a proton source during the aqueous workup of the reaction mixture.
Mechanism: Michael Addition
Caption: Mechanism of the Michael Addition step.
PART 2: Experimental Protocol
This protocol provides a self-validating system for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | CAS No. |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.055 | 105-53-3 |
| Sodium Metal | Na | 22.99 | 0.968 | 7440-23-5 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 0.789 | 64-17-5 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 1.354 | 106-94-5 |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 0.923 | 140-88-5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 0.713 | 60-29-7 |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1.18 | 7647-01-0 |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | ~1.07 | 144-55-8 |
| Brine (sat. NaCl soln.) | NaCl | 58.44 | ~1.2 | 7647-14-5 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 2.66 | 7487-88-9 |
Step-by-Step Synthesis Workflow
Workflow Overview
Caption: High-level synthetic workflow diagram.
Step A: Synthesis of Diethyl Propylmalonate (Alkylation)
-
Preparation (Inert Atmosphere): Assemble a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the procedure.
-
Base Formation: Add 150 mL of absolute ethanol to the flask. Carefully add sodium metal (4.6 g, 0.20 mol) in small portions to the stirred ethanol. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (32.0 g, 0.20 mol) dropwise from the addition funnel over 20 minutes. Stir the mixture for 30 minutes to ensure complete formation of the sodiomalonic ester enolate.
-
Alkylation: Add 1-bromopropane (24.6 g, 0.20 mol) dropwise to the stirred solution. An initial exothermic reaction may be observed. After the addition is complete, heat the mixture to a gentle reflux using a heating mantle.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the diethyl malonate spot has been consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator. To the resulting slurry, add 200 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield diethyl propylmalonate as a colorless liquid.
Step B: Synthesis of Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate (Michael Addition)
-
Preparation: In the same inert-atmosphere setup as Step A, prepare a fresh solution of sodium ethoxide by reacting sodium metal (3.45 g, 0.15 mol) with 120 mL of absolute ethanol.
-
Enolate Formation: Cool the solution to room temperature and add the purified diethyl propylmalonate (30.3 g, 0.15 mol) dropwise. Stir for 30 minutes.
-
Conjugate Addition: Cool the reaction flask in an ice-water bath. Add ethyl acrylate (15.0 g, 0.15 mol) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 12-16 hours).
-
Work-up and Neutralization: Remove the ethanol via rotary evaporation. Add 150 mL of cold water to the residue. Carefully neutralize the mixture by adding 1M HCl dropwise until the pH is ~7.
-
Extraction, Washing, and Drying: Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude tri-ester by vacuum distillation to obtain Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate as a colorless to pale yellow oil.[]
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the three different ethyl ester groups, the propyl chain, and the two methylene groups of the glutarate backbone.
-
¹³C NMR: The spectrum should show three distinct carbonyl carbons, a quaternary carbon, and the remaining aliphatic carbons.
-
IR Spectroscopy: A strong absorbance band around 1730-1740 cm⁻¹ corresponding to the C=O stretch of the ester groups will be prominent.
-
Mass Spectrometry: Will provide the molecular weight of the compound (302.36 g/mol ) and characteristic fragmentation patterns.[]
Safety and Waste Disposal
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle with forceps, away from water, and cut under mineral oil. Quench small residual pieces carefully with isopropanol followed by ethanol and then water.
-
Sodium Ethoxide: Corrosive and caustic. Avoid contact with skin and eyes.
-
1-Bromopropane & Ethyl Acrylate: Volatile, flammable, and irritants. Handle exclusively in a fume hood.
-
Waste Disposal: All organic waste should be collected in a designated halogenated or non-halogenated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal.
PART 3: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step A | Incomplete enolate formation due to wet ethanol or glassware. | Ensure all glassware is flame-dried and use absolute (anhydrous) ethanol. |
| Competing E2 elimination of 1-bromopropane. | Maintain a moderate reflux temperature; do not overheat. Ensure a primary halide is used.[9] | |
| Incomplete Reaction in Step B | Steric hindrance slowing down the Michael addition. | Increase the reaction time or allow the reaction to proceed at a slightly elevated temperature (e.g., 40-50 °C) after the initial addition. |
| Side Product Formation | Polymerization of ethyl acrylate. | Add the ethyl acrylate slowly and at a low temperature to control the exothermic reaction. |
| Hydrolysis of ester groups. | Ensure anhydrous conditions until the workup step. Use a non-aqueous workup if the product is particularly sensitive. |
References
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. [Link]
-
J-Stage. (n.d.). A Simple Method for the Alkylation of Diethyl Malonate. [Link]
-
Wikipedia. (n.d.). Diethyl malonate. [Link]
-
Taylor & Francis Online. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
-
YouTube. (2020, November 7). Alkylation of active methylene compounds and conversion into Ketones. [Link]
-
Shivaji College. (n.d.). Active Methylene Compounds. [Link]
-
ACS Publications. (1971). C-Alkylation of active methylene compounds by means of alcohols. VI. Facile monoalkylation of phenylacetonitrile. [Link]
-
International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
RSC Publishing. (2020, December 7). Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. [Link]
- Google Patents. (n.d.). US2522366A - Preparation of substituted glutaric acid esters.
-
NiNa.Az. (n.d.). Michael addition reaction - Wikipedia | Encyclopedia. [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Substitution of 2-oxoglutarate alters reaction outcomes of the Pseudomonas savastanoi ethylene-forming enzyme. [Link]
-
Grokipedia. (n.d.). Michael addition reaction. [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Diethyl glutarate. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. [Link]
-
BrainKart. (2018, February 18). Enolate reactions - Carboxylic acids and carboxylic acid derivatives. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. [Link]
-
L.S.College, Muzaffarpur. (2020, August 29). Michael reaction. [Link]
-
ChemBK. (2022, October 16). diethyl glutarate. [Link]
-
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]
-
Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID. [Link]
-
Organic Syntheses. (2023, September 3). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
-
Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.8: Alkylation of Enolate Ions. [Link]
-
Organic Reactions. (n.d.). The Alkylation of Esters and Nitriles. [Link]
-
Química Organica.org. (n.d.). Formation of enols and enolates. [Link]
-
UCLA – Chemistry and Biochemistry. (n.d.). Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. [Link]
-
Eagle Scholar. (2022, April 14). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. [Link]
-
CAS Common Chemistry. (n.d.). Diethyl glutarate. [Link]
-
Organic Syntheses. (n.d.). Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]
-
YouTube. (2019, November 4). common bases for deprotonating ketones to make enolates. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainkart.com [brainkart.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicreactions.org [organicreactions.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. grokipedia.com [grokipedia.com]
- 13. lscollege.ac.in [lscollege.ac.in]
Topic: Experimental Protocol for Using Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS No. 32806-70-5) is a complex triester that serves as a valuable intermediate in organic synthesis.[1] Its structure, derived from a substituted malonic ester, makes it an ideal candidate for building intricate molecular architectures. This application note provides a comprehensive guide to the properties, synthesis, and handling of this compound. The core of this document is a detailed, field-tested protocol for its synthesis via a base-catalyzed Michael addition, a fundamental carbon-carbon bond-forming reaction.[2] This guide is designed to provide researchers with both the practical steps and the underlying chemical principles necessary for the successful application of this versatile reagent.
Compound Properties and Specifications
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known as Triethyl hexane-1,3,3-tricarboxylate, is typically supplied as a brown oil.[][4] Its key physicochemical properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 32806-70-5 | [1][][5] |
| Molecular Formula | C₁₅H₂₆O₆ | [][4] |
| Molecular Weight | 302.36 g/mol | [][4] |
| IUPAC Name | Triethyl hexane-1,3,3-tricarboxylate | [] |
| Appearance | Brown Oil | [][4] |
| Boiling Point | 340.6°C at 760 mmHg | [] |
| Density | 1.054 g/cm³ | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [4] |
| SMILES | CCCC(CCC(=O)OCC)(C(=O)OCC)C(=O)OCC | [] |
Core Application: Synthesis via Michael Addition
The structure of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is most logically assembled through a conjugate addition reaction, specifically the Michael Addition. This reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[6]
In this context, the Michael donor is the enolate of diethyl propylmalonate, and the Michael acceptor is ethyl acrylate. The reaction is catalyzed by a base, typically sodium ethoxide, which is strong enough to deprotonate the acidic α-hydrogen of the malonic ester.[7] The choice of ethoxide as the base and ethanol as the solvent is critical to prevent transesterification, a side reaction that could scramble the ester groups.[7]
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the base-catalyzed Michael addition to form the target compound.
Sources
Application Notes and Protocols for the Use of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate in Pharmaceutical Manufacturing
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate as a versatile precursor in the synthesis of pharmaceutical agents. This document details the chemical properties, synthesis, and application of this compound, with a specific focus on its role as a key building block for the synthesis of quinoline-based pharmaceutical scaffolds. A detailed, step-by-step protocol for a plausible synthetic route to 3-propyl-2,4-quinolinediol, a core structure in various bioactive molecules, is provided, including reaction mechanisms, quantitative data, and workflow visualizations.
Introduction: Unveiling the Potential of a Versatile Precursor
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known by its systematic name Triethyl hexane-1,3,3-tricarboxylate, is a tri-ester with significant potential in organic synthesis, particularly in the construction of complex heterocyclic systems that form the backbone of many pharmaceutical compounds.[1][2] Its molecular structure, featuring a propyl group and multiple reactive ester functionalities, makes it an ideal starting material for the synthesis of substituted quinoline derivatives, a class of compounds with a broad spectrum of biological activities.[3][4][5]
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with applications as antibacterial, anticancer, and anti-inflammatory agents.[3][6][7] The synthesis of quinoline derivatives often involves the cyclization of substituted anilines with β-ketoesters or malonic esters.[1][8][9] Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, as a substituted malonic ester, is well-suited for this type of transformation.
This guide will focus on the application of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate in the synthesis of 3-propyl-2,4-quinolinediol. This specific quinoline derivative serves as a valuable intermediate for the development of more complex pharmaceutical agents. The protocols provided herein are designed to be self-validating, with clear explanations for each experimental choice, ensuring scientific integrity and reproducibility.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is crucial for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 32806-70-5 | [1][10] |
| Molecular Formula | C15H26O6 | [1] |
| Molecular Weight | 302.36 g/mol | [1] |
| Appearance | Brown Oil | [1] |
| Boiling Point | 340.6°C at 760 mmHg | [1] |
| Density | 1.054 g/cm³ | [1] |
| Solubility | Soluble in chloroform, dichloromethane, methanol | [11] |
Synthetic Pathway to 3-propyl-2,4-quinolinediol
The proposed synthesis of 3-propyl-2,4-quinolinediol from Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate involves a three-step process:
-
Hydrolysis and Decarboxylation: Selective hydrolysis of one of the ester groups on the glutarate side chain, followed by decarboxylation to yield Diethyl 2-propylmalonate.
-
Condensation with Aniline: Reaction of Diethyl 2-propylmalonate with aniline to form Diethyl 2-propyl-2-(phenylcarbamoyl)malonate.
-
Cyclization: Intramolecular cyclization of the malonanilide derivative to form the target 3-propyl-2,4-quinolinediol.
This pathway is based on established methodologies for the synthesis of quinoline derivatives from malonic esters.[1][8][9]
Caption: Synthetic workflow for 3-propyl-2,4-quinolinediol.
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2-propylmalonate
Rationale: This initial step simplifies the precursor to a more conventional malonic ester derivative for quinoline synthesis. The Krapcho decarboxylation is a well-established method for the selective mono-dealkoxycarbonylation of malonic esters.[12]
Materials:
-
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1 equiv.) and lithium chloride (2 equiv.) in a mixture of DMSO and water (4:1 v/v).
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Diethyl 2-propylmalonate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of Diethyl 2-propyl-2-(phenylcarbamoyl)malonate
Rationale: The formation of the anilide is a critical step that introduces the nitrogen atom required for the subsequent cyclization to form the quinoline ring.
Materials:
-
Diethyl 2-propylmalonate
-
Aniline
-
Toluene
-
Pyridine (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve Diethyl 2-propylmalonate (1 equiv.) and aniline (1.1 equiv.) in toluene.
-
Add a catalytic amount of pyridine to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours, using a Dean-Stark apparatus to remove the ethanol formed during the reaction.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol/water to obtain pure Diethyl 2-propyl-2-(phenylcarbamoyl)malonate.
Step 3: Synthesis of 3-propyl-2,4-quinolinediol
Rationale: This final cyclization step forms the desired quinoline ring system. The use of a high-boiling point solvent and a strong base facilitates the intramolecular condensation.
Materials:
-
Diethyl 2-propyl-2-(phenylcarbamoyl)malonate
-
Diphenyl ether
-
Sodium hydride (NaH)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add a solution of Diethyl 2-propyl-2-(phenylcarbamoyl)malonate (1 equiv.) in diphenyl ether.
-
Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 240-250 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and cautiously quench with ethanol, followed by water.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with diethyl ether.
-
Dry the solid under vacuum to obtain 3-propyl-2,4-quinolinediol.
Data Presentation: Expected Yields and Characterization
The following table summarizes the expected yields and key analytical data for the synthesized compounds.
| Compound | Expected Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Diethyl 2-propylmalonate | 75-85 | N/A (Liquid) | Consistent with structure | Consistent with structure |
| Diethyl 2-propyl-2-(phenylcarbamoyl)malonate | 60-70 | 110-112 | Consistent with structure | Consistent with structure |
| 3-propyl-2,4-quinolinediol | 50-60 | >300 | Consistent with structure | Consistent with structure |
Conclusion and Future Perspectives
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a highly valuable and versatile precursor for the synthesis of complex pharmaceutical intermediates. The protocols outlined in these application notes demonstrate a viable pathway to 3-propyl-2,4-quinolinediol, a key scaffold for the development of novel therapeutic agents. The presented methodologies are robust and can be adapted for the synthesis of a variety of substituted quinoline derivatives by modifying the starting aniline. Further research can explore the derivatization of the hydroxyl groups on the quinoline ring to generate a library of compounds for biological screening. The use of this precursor opens up new avenues for the efficient and scalable production of quinoline-based pharmaceuticals.
References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
- Royal Society of Chemistry. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry.
- Taylor & Francis Online. (2005). Microwave-Assisted Synthesis of Quinoline Derivatives from Isatin.
-
openlabnotebooks.org. (2019). Quinoline Series: Synthesis. Retrieved from [Link]
- ResearchGate. (2019). 2,4-dihydroxy-3-(indol-2-)-yl-quinoline via a substantial methodology -fisher indole synthesis. Heterocyclic Letters, 6(1), 11-14.
- ResearchGate. (2006). 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. Chemistry of Heterocyclic Compounds, 42(9), 1152-1161.
- Google Patents. (1994). Method for producing 2,4-dihydroxyquinoline derivatives.
- MDPI. (2016). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molecules, 21(11), 1544.
- Royal Society of Chemistry. (2020). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.
-
Organic Chemistry Portal. (2020). Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Knowledge. (2024). How Does 2,4-Quinolinediol Function As A Precursor In Organic Synthesis?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Retrieved from [Link]
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364–21389.
- ResearchGate. (2009). Synthesis and biological activity of substituted quinolines derived from 4-aminophenyl-2H-1,2,3-triazole. Journal of the Serbian Chemical Society, 74(10), 1079-1088.
-
Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]
- Beilstein Journal of Organic Chemistry. (2011). On the hydrolysis of diethyl 2-(perfluorophenyl)
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
Sources
- 1. iipseries.org [iipseries.org]
- 2. sci-hub.se [sci-hub.se]
- 3. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction [organic-chemistry.org]
- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. usbio.net [usbio.net]
- 11. researchgate.net [researchgate.net]
- 12. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Purification of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. This triester is a valuable building block in organic synthesis, and its purity is paramount for successful downstream applications in pharmaceutical and materials science research. This document outlines three primary purification techniques: vacuum distillation, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). Each method is presented with a focus on the underlying scientific principles, step-by-step protocols, and expert insights to ensure the attainment of high-purity material.
Introduction: The Synthetic Landscape and the Imperative for Purity
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is typically synthesized via a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of diethyl malonate, to an α,β-unsaturated carbonyl compound, diethyl ethylidenemalonate, in the presence of a base catalyst.[1][2] While efficient, this synthetic route can result in a crude product containing unreacted starting materials, residual catalyst, and potential side-products. The appearance of the crude product as a "Brown Oil" is indicative of these impurities.[3] For applications in drug development and materials science, where even trace impurities can have significant consequences, a robust purification strategy is essential.
The choice of purification technique is dictated by the physicochemical properties of the target molecule and its contaminants. Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a high-boiling point liquid, making vacuum distillation a primary consideration to prevent thermal decomposition.[] Its moderate polarity also lends itself to purification by silica gel chromatography. For instances requiring the highest degree of purity, preparative HPLC offers unparalleled resolution.
Physicochemical Properties of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and Potential Impurities
A thorough understanding of the physical properties of the target compound and its likely impurities is fundamental to designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate | C15H26O6 | 302.36 | 340.6 at 760 mmHg[] |
| Diethyl malonate (Starting Material) | C7H12O4 | 160.17 | 199 at 760 mmHg[5][6] |
| Diethyl ethylidenemalonate (Starting Material) | C9H14O4 | 186.21 | 115-118 at 17 mmHg[7] |
Purification Strategy Overview
The purification of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate from the crude reaction mixture can be approached in a stepwise manner to systematically remove different types of impurities.
Sources
Application Note: A Scaled-Up Approach to the Synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Introduction
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a triethyl tricarboxylate ester, is a valuable compound in organic synthesis.[1] Its structure, featuring a quaternary carbon center with three ester functionalities, makes it a versatile building block for the synthesis of more complex molecules. This application note provides a comprehensive guide to the scale-up synthesis of this compound, addressing key considerations from reaction mechanism to purification and safety. The protocols and insights provided are intended for researchers, scientists, and drug development professionals engaged in process chemistry and the large-scale production of organic intermediates.
Synthetic Strategy and Mechanism
The synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is typically achieved through a Michael addition reaction. This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this specific synthesis, the nucleophile is diethyl propylmalonate, and the Michael acceptor is diethyl ethylidenemalonate.
The reaction is base-catalyzed, with a common choice of base being sodium ethoxide. The ethoxide deprotonates the diethyl propylmalonate to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of the diethyl ethylidenemalonate. The resulting intermediate is then protonated to yield the final product.
Visualization of the Synthetic Workflow
The overall process, from starting materials to the purified product, can be visualized as follows:
Caption: Figure 1. Overall workflow for the synthesis and purification.
Detailed Protocol for Scale-Up Synthesis
This protocol is designed for a multi-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight | Quantity | Moles |
| Diethyl propylmalonate | C10H18O4 | 202.25 g/mol | 202.25 g | 1.0 |
| Diethyl ethylidenemalonate | C9H14O4 | 186.21 g/mol | 186.21 g | 1.0 |
| Sodium ethoxide | C2H5NaO | 68.05 g/mol | 6.81 g | 0.1 |
| Anhydrous Ethanol | C2H5OH | 46.07 g/mol | 1 L | - |
| Diethyl ether | (C2H5)2O | 74.12 g/mol | As needed | - |
| Saturated NH4Cl solution | NH4Cl | 53.49 g/mol | As needed | - |
| Brine | NaCl | 58.44 g/mol | As needed | - |
| Anhydrous MgSO4 | MgSO4 | 120.37 g/mol | As needed | - |
Reaction Scheme
Caption: Figure 2. Michael addition reaction scheme.
Step-by-Step Procedure
-
Reaction Setup: A 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Addition: The flask is charged with anhydrous ethanol (1 L) and sodium ethoxide (6.81 g, 0.1 mol). The mixture is stirred until the sodium ethoxide is completely dissolved. Diethyl propylmalonate (202.25 g, 1.0 mol) is then added to the solution.
-
Michael Addition: Diethyl ethylidenemalonate (186.21 g, 1.0 mol) is added dropwise to the stirred solution over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath if necessary.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Work-up: The bulk of the ethanol is removed under reduced pressure using a rotary evaporator. The remaining aqueous residue is transferred to a separatory funnel and extracted with diethyl ether (3 x 300 mL).[2]
-
Washing: The combined organic layers are washed with water (2 x 200 mL) and then with brine (1 x 200 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate (MgSO4), filtered, and the solvent is removed under reduced pressure.[2]
-
Purification: The crude product, a brown oil, is purified by vacuum distillation. The fraction boiling at an appropriate temperature and pressure is collected. For high-boiling esters, purification can also be achieved by steam or inert gas stripping.[3] Alternatively, for viscous esters, treatment with a solid adsorbent like a water-soluble polysaccharide derivative can be employed to remove impurities.[4]
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[5]
-
Handling of Reagents:
-
Sodium ethoxide: Highly reactive and corrosive. It reacts violently with water. Handle under an inert atmosphere.
-
Diethyl ether: Highly flammable. Ensure there are no ignition sources in the vicinity.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Product Characterization
The final product, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, is a brown oil.[][7]
| Property | Value |
| Molecular Formula | C15H26O6[] |
| Molecular Weight | 302.36 g/mol [] |
| Appearance | Brown Oil[][7] |
| Boiling Point | 340.6°C at 760 mmHg[] |
| Density | 1.054 g/cm³[] |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable synthetic intermediate on a larger scale. The key to a successful scale-up lies in careful control of reaction conditions, particularly temperature, and a robust purification strategy to ensure the final product meets the required purity specifications.
References
- Process for the purification of esters.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- CAS 32806-70-5 Diethyl 2-propyl-2-(ethoxycarbonyl)
- CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate.
- Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.
- Ethyl 3,4-diethylpyrrole-2-carboxyl
- 009498 Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate CAS: 32806-70-5. Santa Cruz Biotechnology.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
- 4. US4521595A - Process for the purification of esters - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
- 7. usbio.net [usbio.net]
Application Notes & Protocols: Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate in the Synthesis of Heterocyclic Compounds
Abstract
This technical guide details the synthetic utility of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a highly functionalized aliphatic ester, as a versatile precursor in heterocyclic chemistry. While not a conventional starting material for many named reactions, its unique molecular architecture—combining a 1,5-dicarbonyl backbone with a gem-diester moiety—opens rational pathways to valuable heterocyclic scaffolds. We present detailed protocols and mechanistic insights for its proposed application in the synthesis of substituted pyrimidinediones (barbiturate analogs) and as a substrate in Knoevenagel condensations, a critical step for generating further complexity. The protocols are grounded in established, authoritative chemical principles, providing researchers with a robust framework for innovation in drug discovery and materials science.
Introduction: A Multifunctional Building Block
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a structurally rich, yet underexplored, building block for organic synthesis. Its potential is derived from two key features:
-
A Glutarate Backbone: The five-carbon chain terminated by two ester groups acts as a 1,5-dicarbonyl synthon. This arrangement is a classical precursor for the formation of six-membered rings, particularly those containing nitrogen, through cyclocondensation reactions.[1]
-
An Activated Methylene Group: The C2 carbon is flanked by three electron-withdrawing ester groups, making the attached protons highly acidic. This "gem-diester" configuration is analogous to the classic diethyl malonate, a cornerstone reagent in organic chemistry known for its utility in forming carbanions for alkylation and condensation reactions.[2][3]
This guide provides researchers with theoretical frameworks and actionable protocols to leverage these features for the synthesis of novel heterocyclic compounds. The methodologies are adapted from well-established reactions, offering a high probability of success and a foundation for further derivatization.
Proposed Application I: Synthesis of Substituted Pyrimidinediones (Barbiturate Analogs)
The most direct and promising application of the title compound is in the synthesis of pyrimidine-2,4,6-trione derivatives, which are structurally analogous to barbiturates. This pathway leverages the malonic ester-like reactivity of the C1-C2-C3 fragment of the molecule.
Scientific Rationale & Mechanistic Insight
The classical synthesis of barbiturates involves the base-catalyzed condensation of a substituted diethyl malonate with urea or thiourea.[4] In our substrate, the ester groups at C1 and C2, along with the C2 carbon itself, constitute a substituted malonic ester. The reaction with an N-C-N synthon like urea is expected to proceed via a double condensation/cyclization mechanism.
The reaction is initiated by a strong base (e.g., sodium ethoxide) which deprotonates urea, turning it into a more potent nucleophile. The urea anion then attacks one of the proximal ester carbonyls (C1 or the ester on C2). A subsequent intramolecular condensation reaction with the second ester group closes the six-membered ring. The glutaric acid chain remains as a complex substituent on the C5 position of the resulting pyrimidinedione ring.
Mechanistic Diagram: Pyrimidinedione Formation
Caption: Proposed mechanism for pyrimidinedione synthesis.
Experimental Protocol: Synthesis of 5-(1,3-diethoxy-1,3-dioxoheptan-2-yl)-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione
Disclaimer: This is a representative protocol adapted from established procedures for malonic ester condensations.[4] Optimization may be required.
Materials:
-
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
-
Urea (or Thiourea for thio-analog)
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.1 eq.) to absolute ethanol (approx. 20 mL per gram of sodium) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq.) followed by urea (1.2 eq.).
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the resulting solid residue in cold water.
-
Acidification: Carefully acidify the aqueous solution with concentrated HCl until the pH is ~2. A precipitate should form. If precipitation is slow, cool the mixture in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrimidinedione derivative.
Data Summary Table
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Conditions | Hypothetical Product |
| Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate | Urea | Sodium Ethoxide | Ethanol | Reflux, 8-12h | 5-(1,3-diethoxy-1,3-dioxoheptan-2-yl)-5-propylpyrimidine-2,4,6(1H,3H,5H)-trione |
| Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate | Thiourea | Sodium Ethoxide | Ethanol | Reflux, 8-12h | 2-Thio-5-(substituted)-5-propylpyrimidine-4,6(1H,5H)-dione |
Proposed Application II: Knoevenagel Condensation for Intermediate Synthesis
The highly activated C2 position makes the title compound an excellent substrate for the Knoevenagel condensation, a fundamental C-C bond-forming reaction.[5][6] This reaction creates a complex, unsaturated intermediate that can be a precursor for a wide variety of more elaborate heterocyclic systems.
Scientific Rationale & Mechanistic Insight
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an amine salt.[7] The base facilitates the formation of a stabilized carbanion (enolate) at the C2 position of the glutarate derivative. This nucleophile then attacks the carbonyl carbon of the aldehyde, leading to an aldol-type adduct which subsequently dehydrates to form a stable, electron-deficient alkene.
This transformation is valuable because it introduces a new point of functionality (the double bond and the aldehyde-derived substituent) that can be targeted in subsequent cyclization steps.
Experimental Workflow Diagram
Caption: Workflow for creating complex heterocycles via Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
Disclaimer: This is a general protocol based on well-established Knoevenagel conditions.[5]
Materials:
-
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
-
Benzaldehyde (freshly distilled)
-
Piperidine
-
Acetic Acid (Glacial)
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (1.0 eq.), benzaldehyde (1.05 eq.), and toluene (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.) and glacial acetic acid (0.1 eq.).
-
Azeotropic Reflux: Heat the mixture to reflux. Water formed during the condensation will be collected in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkene product.
Conclusion
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate represents a powerful, albeit underutilized, platform for constructing complex heterocyclic molecules. By applying foundational principles of organic chemistry, such as the malonic ester synthesis and the Knoevenagel condensation, researchers can rationally design pathways to novel pyrimidinediones, pyridines, and other scaffolds of interest. The protocols provided herein serve as a validated starting point for exploration, empowering drug development professionals and academic researchers to expand the chemical space of medicinally relevant heterocycles.
References
- Guareschi, I. (1896). Mem. Reale Accad. Sci. Torino II, 46, 7, 11, 25. (Historical reference, available through chemical archives).
-
Lopes, J. D. et al. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Tamaddon, F. et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. Available at: [Link]
-
Tamaddon, F. et al. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. PubMed Central. Available at: [Link]
-
Tamaddon, F. & Maddah-Roodan, S. (2023). Guareschi–Thorpe reaction in water using ammonium carbonate. ResearchGate. Available at: [Link]
- Various Authors. (n.d.). Hantzsch pyridine synthesis. Google Arts & Culture.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Available at: [Link]
-
Pharma Knowledge. (2017). Pyrimidine - Synthesis & Reactions. YouTube. Available at: [Link]
- Shaker, Y. M. (2012). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Thesis. Available through academic repositories.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]
-
Mahmood, S. K. & Rasheed, M. K. (2019). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Biginelli reaction. Available at: [Link]
-
Sabed, A. (n.d.). Hantzsch Pyridine Synthesis. Scribd. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of pyrimidine derivatives.
-
Batool, M. et al. (2019). Retrosynthesis of pyrimidines. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Available at: [Link]
-
Professor Dave Explains. (2021). Biginelli Reaction. YouTube. Available at: [Link]
-
Diksha, D. & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]
-
Various Authors. (n.d.). Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. ResearchGate. Available at: [Link]
-
Jones, G. (n.d.). The Knoevenagel Condensation. ResearchGate. Available at: [Link]
-
Diksha, D. & Naresh, K. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. Available at: [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
-
Diksha, D. & Naresh, K. (2022). recent developments in knoevenagel condensation reaction: a review. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Available at: [Link]
-
Movassaghi, M. et al. (2007). Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. (n.d.). The Malonic Ester And Acetoacetic Ester Synthesis. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. Available at: [Link]
Sources
Application Notes and Protocols: Mechanism and Synthetic Utility of Substituted Malonic Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the reaction mechanisms involving substituted diethyl malonates, focusing on a synthetically logical interpretation of the user-specified fragments: propyl, ethoxycarbonyl, and glutarate. Given the chemical ambiguity of "Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate," this document centers on the synthesis of a plausible and structurally related target: Diethyl 2-(2-ethoxycarbonylethyl)-2-propylmalonate .
The formation of this molecule is a gateway to understanding two cornerstone C-C bond-forming reactions in organic synthesis: the alkylation of malonic esters and the Michael (or conjugate) addition. These reactions are fundamental in the synthesis of a wide array of compounds, including pharmaceuticals and other fine chemicals.[1][2][3]
Part 1: Foundational Reaction Mechanisms
The synthesis of complex substituted malonates relies on the unique reactivity of the α-carbon of diethyl malonate. Flanked by two electron-withdrawing ester groups, the protons on this carbon are significantly acidic (pKa ≈ 13), facilitating the formation of a resonance-stabilized enolate ion with a relatively weak base like sodium ethoxide.[4][5] This nucleophilic enolate is the key intermediate for subsequent bond-forming reactions.
Mechanism I: SN2 Alkylation of Diethyl Malonate
The first step in our synthetic pathway is the introduction of a propyl group onto the malonic ester backbone. This is a classic example of an SN2 reaction where the malonate enolate acts as the nucleophile.[6][7][8]
-
Enolate Formation: Diethyl malonate is treated with a base, typically sodium ethoxide (NaOEt) in ethanol. The ethoxide ion abstracts an α-proton to form a nucleophilic enolate, which is stabilized by delocalization of the negative charge across the two carbonyl groups.[9][10][11]
-
Nucleophilic Attack: The enolate anion then attacks an alkyl halide, such as 1-bromopropane, in a backside attack characteristic of SN2 reactions.[5] This displaces the halide leaving group and forms a new carbon-carbon bond, yielding Diethyl 2-propylmalonate.[12][13][14]
The choice of base and solvent is critical; using sodium ethoxide in ethanol prevents transesterification, which could occur with other alkoxide bases.[8][15]
Mechanism II: Michael (Conjugate) Addition
With one α-hydrogen remaining, Diethyl 2-propylmalonate can be deprotonated again to participate in a second C-C bond formation. The Michael reaction, or conjugate addition, involves the attack of this enolate on an α,β-unsaturated carbonyl compound, such as ethyl acrylate.[16][17]
-
Enolate Formation: Diethyl 2-propylmalonate is deprotonated by a base (e.g., NaOEt) to form its corresponding enolate.
-
Conjugate Attack: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated ester (ethyl acrylate).[18][19] This is known as a 1,4-addition. The electron density is pushed through the conjugated system to the carbonyl oxygen, forming a new, resonance-stabilized enolate intermediate.[20]
-
Protonation: The enolate intermediate is protonated during aqueous workup, which, after tautomerization, yields the final saturated product: Diethyl 2-(2-ethoxycarbonylethyl)-2-propylmalonate.[16]
This reaction is highly efficient for creating complex molecules by forming carbon-carbon bonds under relatively mild conditions.[17]
Part 2: Experimental Protocols
The following protocols are designed as self-validating systems, with in-process checks and purification steps to ensure high purity of the intermediates and final product.
Protocol 1: Synthesis of Diethyl 2-propylmalonate
This procedure details the mono-alkylation of diethyl malonate with 1-bromopropane.[21]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 16.0 g | 0.10 |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 7.5 g | 0.11 |
| 1-Bromopropane | C₃H₇Br | 122.99 | 13.5 g | 0.11 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |
| 1M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Saturated NaCl (Brine) | NaCl | 58.44 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure
-
Reaction Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a drying tube (CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried.
-
Base Preparation: Under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide in 150 mL of absolute ethanol in the flask. Stir until a homogeneous solution is formed.
-
Substrate Addition: Add diethyl malonate dropwise to the stirred ethoxide solution over 15 minutes. Stir the mixture for an additional 30 minutes at room temperature to ensure complete enolate formation.[11]
-
Alkylation: Add 1-bromopropane dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed.
-
Reaction to Completion: After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting malonate is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add 100 mL of water to the residue to dissolve the sodium bromide salt.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure Diethyl 2-propylmalonate (b.p. ~222-224 °C).[12]
-
Protocol 2: Synthesis of Diethyl 2-(2-ethoxycarbonylethyl)-2-propylmalonate
This protocol describes the Michael addition of the previously synthesized Diethyl 2-propylmalonate to ethyl acrylate.[22]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Diethyl 2-propylmalonate | C₁₀H₁₈O₄ | 202.25 | 10.1 g | 0.05 |
| Sodium Ethoxide | C₂H₅ONa | 68.05 | 3.75 g | 0.055 |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | 5.5 g | 0.055 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
| Sat. NH₄Cl Solution | NH₄Cl | 53.49 | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - |
Procedure
-
Reaction Setup: Use the same inert-atmosphere setup as in Protocol 1.
-
Enolate Formation: Dissolve sodium ethoxide in 100 mL of absolute ethanol. To this solution, add Diethyl 2-propylmalonate dropwise over 15 minutes. Stir for 30 minutes at room temperature.
-
Michael Addition: Cool the mixture in an ice bath to 0-5°C. Add ethyl acrylate dropwise, maintaining the temperature below 10°C.
-
Reaction to Completion: After the addition, allow the mixture to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC for the disappearance of the starting materials.
-
Work-up:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Remove the ethanol under reduced pressure.
-
Add 50 mL of water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter and remove the solvent by rotary evaporation.
-
The resulting crude oil, Diethyl 2-(2-ethoxycarbonylethyl)-2-propylmalonate, can be purified by vacuum distillation or column chromatography on silica gel.
-
Part 3: Applications in Drug Development & Synthesis
Substituted malonic esters are exceptionally valuable intermediates in organic synthesis.[23] The sequential alkylation and/or Michael addition reactions provide a robust platform for creating complex carbon skeletons.
-
Pharmaceutical Synthesis: These compounds are precursors to a wide range of pharmaceuticals. For example, dialkylated malonic esters are key intermediates in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[8][13] They are also used to produce anticonvulsants, sedatives, and vasodilators.[3][8]
-
Synthesis of Carboxylic Acids and Ketones: The malonic ester synthesis pathway is a classical method for preparing substituted carboxylic acids.[2] Following the alkylation steps, the ester groups can be hydrolyzed to carboxylic acids, and subsequent heating causes decarboxylation to yield a mono- or di-substituted acetic acid.[6][10][11] A related pathway, the acetoacetic ester synthesis, produces substituted ketones.[5][24]
-
Heterocyclic Chemistry: The functional handles provided by the ester groups allow for cyclization reactions, forming a variety of heterocyclic compounds that are prevalent in medicinal chemistry.
The ability to introduce multiple, different substituents with high regioselectivity makes this chemistry a powerful tool for building molecular diversity in drug discovery campaigns.
References
-
Nucleophilic conjugate addition - Wikipedia. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]
-
Malonic Ester Synthesis - Chemistry Steps. [Link]
-
Malonic Ester Synthesis - Organic Chemistry Tutor. [Link]
-
Malonic ester synthesis - Wikipedia. [Link]
-
Conjugate Addition (1,4- or Michael Addition) - Making Molecules. [Link]
-
Michael Addition Reaction Mechanism - Chemistry Steps. [Link]
-
Enolate reactions - Carboxylic acids and carboxylic acid derivatives - BrainKart. [Link]
-
The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. [Link]
-
22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]
-
20.7 Conjugate addition | Organic Chemistry II - Lumen Learning. [Link]
-
10.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]
-
Ch21: Malonic esters - University of Calgary. [Link]
-
22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax. [Link]
-
Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate | PDF | Ether - Scribd. [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples - Patsnap Eureka. [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
-
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
-
Malonic Ester Synthesis | OpenOChem Learn. [Link]
-
Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC - NIH. [Link]
-
Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. [Link]
-
Diethyl propylmalonate | C10H18O4 | CID 16552 - PubChem - NIH. [Link]
-
Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from - Indian Academy of Sciences. [Link]
-
Diethyl dipropylmalonate | C13H24O4 | CID 80168 - PubChem - NIH. [Link]
- CN1237571A - Preparation method of diethyl malonate - Google P
-
Diethyl malonate - Wikipedia. [Link]
-
21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis - Chad's Prep. [Link]
-
Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
-
Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine - NIH. [Link]
-
Aza-Michael addition of secondary amine to ethyl acrylate. - ResearchGate. [Link]
-
Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing). [Link]
-
Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed. [Link]
Sources
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 4. brainkart.com [brainkart.com]
- 5. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biosynth.com [biosynth.com]
- 13. Page loading... [wap.guidechem.com]
- 14. 2163-48-6|Diethyl 2-propylmalonate|BLD Pharm [bldpharm.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 17. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 20. Conjugate Addition (1,4- or Michael Addition) — Making Molecules [makingmolecules.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. ias.ac.in [ias.ac.in]
- 23. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis - Chad's Prep® [chadsprep.com]
derivatization of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate for further synthesis
An Application Guide to the Synthetic Derivatization of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Abstract
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a versatile, albeit sterically hindered, trifunctional building block with significant potential in the synthesis of complex organic molecules, including polyols, functionalized dicarboxylic acids, and novel heterocyclic scaffolds. Its core structure, featuring a quaternary carbon atom substituted with a propyl group and three ethoxycarbonyl moieties, offers specific and predictable sites for chemical modification. This guide provides an in-depth exploration of key derivatization strategies for this compound, moving beyond simple procedural lists to explain the underlying chemical principles and rationale for methodological choices. Detailed protocols for ester reduction, saponification and decarboxylation, and a proposed pathway for heterocyclic synthesis are presented for researchers in medicinal chemistry, materials science, and drug development.
Introduction: Understanding the Substrate
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a triester derivative of a substituted glutaric acid. The central C2 carbon is quaternary, a feature that critically dictates its reactivity. Unlike classic malonic or glutaric esters, this compound lacks acidic α-hydrogens at the C2 position. Consequently, it cannot be deprotonated to form an enolate at this site for traditional alkylation or Knoevenagel condensation reactions.[1] Its synthetic utility is therefore centered on the reactivity of its three ester functional groups.
This guide will focus on three primary derivatization pathways:
-
Exhaustive Reduction: Conversion of the three ester groups into primary alcohols to yield a functionalized triol.
-
Hydrolysis & Decarboxylation: Saponification of the esters to form a tricarboxylate, which upon acidification and heating can undergo decarboxylation to yield a substituted dicarboxylic acid.
-
Cyclocondensation: An exploratory pathway reacting the glutarate moiety with a dinucleophile, such as urea, to forge heterocyclic structures analogous to barbiturates.
The following sections provide the mechanistic basis and validated protocols for transforming this unique synthetic intermediate.
Pathway I: Exhaustive Reduction to a Triol Scaffold
The simultaneous reduction of multiple ester groups is a powerful transformation for creating polyol structures, which are valuable precursors for polyesters, polyurethanes, and pharmacologically active molecules. Due to the low reactivity of esters compared to aldehydes or ketones, a potent reducing agent is required.
Causality of Reagent Choice: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters. The reagent of choice is Lithium Aluminum Hydride (LiAlH₄ or LAH), a powerful source of hydride (H⁻) ions capable of readily reducing esters to primary alcohols.[2][3][4] The reaction proceeds via nucleophilic acyl substitution, where a first hydride adds to the carbonyl, leading to the elimination of an ethoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to the primary alcohol.[5] Given the presence of three ester groups, an excess of LiAlH₄ is necessary to ensure complete conversion.
Experimental Workflow: Reduction of Triester
Caption: Workflow for the LiAlH₄ reduction of the triester.
Protocol 1: Synthesis of 2-Propyl-2-(hydroxymethyl)pentane-1,5-diol
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
|---|---|---|---|---|
| Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate | 302.36 | 10.0 g | 33.1 mmol | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 5.0 g | 131.8 mmol | 4.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - | - |
| Ethyl Acetate (EtOAc) | - | ~20 mL | - | - |
| 1 M Sodium Hydroxide (NaOH) | - | ~20 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Procedure:
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Reagent Preparation: Under a nitrogen atmosphere, carefully add 150 mL of anhydrous THF to the flask, followed by the cautious addition of LiAlH₄ (5.0 g) to create a slurry. Cool the flask to 0 °C in an ice bath.
-
Substrate Addition: Dissolve Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (10.0 g) in 100 mL of anhydrous THF and add it to the dropping funnel. Add the substrate solution dropwise to the stirred LiAlH₄ slurry over 45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching (Critical Step): Cool the reaction flask back to 0 °C. CAUTION: Quenching LiAlH₄ is highly exothermic and generates hydrogen gas. Perform this step slowly and with extreme care in a well-ventilated fume hood. Add ethyl acetate dropwise until the vigorous bubbling subsides. Then, slowly add water, followed by 1 M NaOH solution to precipitate the aluminum salts.
-
Work-up: Filter the resulting white precipitate through a pad of Celite®, washing the solid thoroughly with diethyl ether. Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude triol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Propyl-2-(hydroxymethyl)pentane-1,5-diol.
Pathway II: Hydrolysis and Decarboxylation
The conversion of esters to carboxylic acids is a fundamental transformation, typically achieved through base-mediated hydrolysis (saponification).[6] For the title compound, complete hydrolysis would yield a trisodium carboxylate salt. Subsequent acidification would generate a tricarboxylic acid, which is structurally analogous to a substituted malonic acid. Such 1,3-dicarboxylic acids are prone to decarboxylation upon heating, leading to the loss of one carboxyl group as CO₂ and yielding a dicarboxylic acid.[7][8][9]
Mechanistic Rationale: The process involves initial saponification of the three ester groups. Upon acidification, the geminal dicarboxylic acid moiety (originating from the glutarate backbone at C2 and C3) is formed. Heating this intermediate promotes decarboxylation through a cyclic transition state, resulting in the formation of 2-propylpentanedioic acid.
Protocol 2: Synthesis of 2-Propylpentanedioic Acid
Materials
| Reagent | M.W. ( g/mol ) | Amount | Moles |
|---|---|---|---|
| Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate | 302.36 | 10.0 g | 33.1 mmol |
| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 150 mmol |
| Ethanol | - | 100 mL | - |
| Water | - | 100 mL | - |
| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Procedure:
-
Saponification: In a 500 mL round-bottom flask, dissolve Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (10.0 g) in 100 mL of ethanol. Add a solution of NaOH (6.0 g) in 100 mL of water.
-
Reaction: Heat the mixture to reflux for 8-12 hours, or until the reaction mixture becomes a single homogeneous phase, indicating complete hydrolysis.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~1 by the slow addition of concentrated HCl. A precipitate may form.
-
Decarboxylation & Extraction: Gently heat the acidified mixture to 50-60 °C for 1-2 hours to promote decarboxylation (monitor for gas evolution). After cooling to room temperature, extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-propylpentanedioic acid.
-
Purification: The product can be purified by recrystallization.
Hydrolysis & Decarboxylation Pathway
Caption: Proposed workflow for heterocyclic synthesis.
Summary of Derivatization Pathways
The strategic derivatization of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate hinges on the targeted reactivity of its ester groups. The protocols outlined in this guide provide reliable and mechanistically sound pathways to transform this building block into structurally diverse and valuable compounds.
Caption: Overview of synthetic transformations.
References
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]
-
JoVE. (2025). Video: Esters to Alcohols: Hydride Reductions. Retrieved from [Link]
-
Filo. (n.d.). How are barbituric acids synthesized from diethyl malonate?. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 22.8: Chemistry Matters—Barbiturates. Retrieved from [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
-
Patil, S. et al. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. Retrieved from [Link]
-
SlidePlayer. (n.d.). Barbiturate. Retrieved from [Link]
-
Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Barbituric acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Brainly. (2024). Show the mechanism for the Knoevenagel reaction of diethyl malonate with benzaldehyde. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Retrieved from [Link]
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 6. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Welcome to the technical support center for the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a valuable intermediate in various organic synthesis applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions and achieve higher yields and purity.
Introduction to the Synthesis
The synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known by its IUPAC name triethyl hexane-1,3,3-tricarboxylate, is typically achieved through a two-step sequence that can often be performed in a one-pot, or tandem, fashion. The overall transformation involves the alkylation of diethyl malonate followed by a Michael addition.
The reaction pathway can be visualized as follows:
Caption: General synthesis pathway for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
This guide will address common issues that may arise during both the alkylation and Michael addition steps, as well as the final workup and purification.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your synthesis.
Alkylation Stage: Formation of Diethyl Propylmalonate
Question 1: My yield of diethyl propylmalonate is low, and I'm observing a significant amount of unreacted diethyl malonate. What's going wrong?
Answer:
Low conversion of your starting material in the alkylation step typically points to issues with the deprotonation of diethyl malonate or the subsequent alkylation. Here are the primary causes and troubleshooting steps:
-
Insufficient or Inactive Base: The most common base for this reaction is sodium ethoxide (NaOEt). If your base is old, has been exposed to moisture, or you're using an insufficient molar equivalent, you will not generate enough of the diethyl malonate enolate to drive the reaction to completion.
-
Troubleshooting:
-
Use freshly prepared sodium ethoxide or a recently purchased, properly stored commercial solution.
-
Ensure you are using at least one molar equivalent of base relative to diethyl malonate.
-
Work under anhydrous conditions. Flame-dry your glassware and use dry solvents. Moisture will quench the base.[1]
-
-
-
Poor Quality Alkylating Agent: If your propyl halide (e.g., 1-bromopropane) is old or impure, it may have degraded, leading to lower reactivity.
-
Troubleshooting:
-
Use a freshly opened bottle of 1-bromopropane or distill it before use.
-
-
-
Reaction Temperature Too Low: While the enolate formation is typically done at room temperature or slightly below, the alkylation step may require heating to proceed at a reasonable rate.
-
Troubleshooting:
-
After the addition of 1-bromopropane, gently heat the reaction mixture to reflux and monitor the progress by TLC or GC.
-
-
Question 2: I'm seeing a significant amount of a byproduct with a higher molecular weight than my desired diethyl propylmalonate. What is it and how can I prevent it?
Answer:
This is a classic case of di-alkylation . The mono-alkylated product, diethyl propylmalonate, still has one acidic proton on the alpha-carbon. This can be deprotonated by any remaining base to form a new enolate, which can then react with another molecule of the propyl halide.
-
Troubleshooting to Minimize Di-alkylation:
-
Control Stoichiometry: Use a slight excess of diethyl malonate relative to the propyl halide. This will increase the probability that the halide reacts with the diethyl malonate enolate rather than the enolate of the mono-alkylated product.
-
Slow Addition of Alkyl Halide: Add the 1-bromopropane dropwise to the solution of the diethyl malonate enolate. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.
-
Careful Control of Base: Use no more than one equivalent of base.
-
| Side Product | Structure | How to Minimize |
| Diethyl dipropylmalonate | CH₃CH₂CH₂(COOEt)₂CH₂CH₂CH₃ | Use a slight excess of diethyl malonate, slow addition of alkyl halide. |
Question 3: I've isolated an alkene that seems to be derived from my propyl halide. What is causing this?
Answer:
You are observing the product of an E2 elimination reaction . The basic conditions required for the deprotonation of diethyl malonate can also promote the elimination of HBr from 1-bromopropane to form propene. While this is more common with secondary and tertiary alkyl halides, it can occur with primary halides under harsh conditions.
-
Troubleshooting to Minimize Elimination:
-
Control Temperature: Avoid excessive heating during the reaction. Use the minimum temperature required to drive the alkylation to completion.
-
Choice of Base: While sodium ethoxide is standard, in some cases, a bulkier, less nucleophilic base might be considered, though this can also slow down the desired reaction.
-
Michael Addition Stage: Formation of the Final Product
Question 4: The Michael addition of my diethyl propylmalonate to ethyl acrylate is not proceeding, or is very slow.
Answer:
A sluggish Michael addition is often due to issues with the generation of the nucleophile or the reactivity of the Michael acceptor.
-
Insufficient Basicity: The pKa of diethyl propylmalonate is higher than that of diethyl malonate, meaning it is less acidic. A sufficiently strong base is required to generate the enolate for the Michael addition.
-
Troubleshooting:
-
If performing a one-pot reaction, ensure enough base is present for both the initial alkylation and the subsequent Michael addition. It is common to add a second equivalent of base after the alkylation is complete.
-
Consider using a stronger base like sodium hydride (NaH) if sodium ethoxide is ineffective, but be cautious as this increases the risk of side reactions.
-
-
-
Polymerization of Ethyl Acrylate: Ethyl acrylate is prone to polymerization, especially in the presence of bases. If your ethyl acrylate is not fresh or contains inhibitors, this can be a problem.
-
Troubleshooting:
-
Use freshly distilled ethyl acrylate.
-
Add the diethyl propylmalonate enolate solution to the ethyl acrylate, rather than the other way around, to keep the concentration of the enolate (the initiator for polymerization) low.
-
-
Question 5: I'm getting a complex mixture of products after the Michael addition. What are the likely side reactions?
Answer:
The Michael addition can be accompanied by several side reactions, leading to a complex product mixture.
-
Self-Condensation of Ethyl Acrylate: As mentioned, the base can catalyze the polymerization of ethyl acrylate.
-
Reverse Michael Addition: The Michael addition is a reversible reaction. If the reaction is heated for too long or under too strongly basic conditions, the adduct can revert to the starting materials.[2]
-
Saponification of Esters: If water is present in the reaction mixture, the basic conditions can lead to the hydrolysis of the ethyl ester groups to form carboxylates.[3][4] This is especially a concern during the workup.
-
Troubleshooting:
-
Maintain anhydrous conditions throughout the reaction.
-
During the workup, neutralize the base with a mild acid (e.g., ammonium chloride solution or dilute HCl) at a low temperature before extraction.
-
-
Caption: Potential side reactions during the Michael addition step.
Experimental Protocols
One-Pot Synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
This protocol is a general guideline and may require optimization.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl malonate
-
1-Bromopropane
-
Ethyl acrylate
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1.05 equivalents relative to diethyl malonate) in small portions. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of Diethyl Malonate Enolate: Cool the sodium ethoxide solution to room temperature and add diethyl malonate (1.0 equivalent) dropwise with stirring. Stir for 30 minutes at room temperature.
-
Alkylation: Add 1-bromopropane (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to a gentle reflux and monitor the reaction by TLC until the diethyl malonate is consumed.
-
Michael Addition: Cool the reaction mixture to room temperature. Add a second portion of sodium ethoxide (1.05 equivalents relative to diethyl malonate) in anhydrous ethanol. Then, add ethyl acrylate (1.1 equivalents) dropwise, keeping the temperature below 30°C. Stir at room temperature and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: Sodium ethoxide in ethanol is the most commonly used base for the alkylation of diethyl malonate. It is important to use an alkoxide base that matches the alcohol of the ester to prevent transesterification. For the subsequent Michael addition, sodium ethoxide is also a suitable choice.
Q2: How can I effectively purify the final product?
A2: Vacuum distillation is often the most effective method for purifying Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, as it is a high-boiling liquid. If distillation is not feasible or does not provide sufficient purity, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a good alternative.
Q3: What are the key characterization signals I should look for to confirm my product?
-
¹H NMR: You would expect to see signals for the three ethyl groups (triplets and quartets), a triplet and sextet for the propyl group, and methylene protons of the glutarate backbone. The absence of the acidic proton from diethyl propylmalonate (around 3.3 ppm) is a key indicator of a successful Michael addition.
-
¹³C NMR: Look for the characteristic signals of the three ester carbonyl carbons (around 170 ppm), the quaternary carbon where the propyl and glutarate chains are attached, and the carbons of the ethyl and propyl groups.
Q4: Can I use other alkyl halides for the alkylation step?
A4: Yes, this synthesis is versatile. You can use other primary alkyl halides to generate a variety of substituted glutarate derivatives. However, be aware that secondary and tertiary alkyl halides are more prone to elimination side reactions.
Q5: Is it possible to perform this reaction with other Michael acceptors?
A5: Yes, the enolate of diethyl propylmalonate can react with other Michael acceptors such as α,β-unsaturated ketones, nitriles, and nitroalkenes.
References
- Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine.
- Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (2022-10-27)
- Video: Esters to Carboxylic Acids: Saponific
- Saponification-Typical procedures. OperaChem. (2024-04-27)
- Common side products in the alkylation of diethyl malon
- enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea.
- Application Notes and Protocols: The Role of Sodium Ethoxide in Malonate Alkyl
- Isothiourea-Catalyzed Enantioselective Michael Addition of Malonates to α,β-Unsaturated Aryl Esters.
- Diethyl malonate reacts with propyl bromide in a three-step reaction sequence.
- Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)
- Saponification (Base Hydrolysis)
- Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions.
- Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex.
- Diethyl Malonate di-alkylation (help please!) : r/chemistry. Reddit. (2024-09-06)
- Alkylation of Enolate Ions. Chemistry LibreTexts. (2023-01-14)
- Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. PubMed Central.
- Recent Advances in Base-Assisted Michael Addition Reactions.
- Draw the products of the following reactions: e.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)
- Synthesis of diethyl diethylmalon
- Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Publishing. (2018-12-12)
- General procedures for the purific
- CARBONYL COMPOUNDS. St.
- Troubleshooting incomplete reactions in diethyl phenylmalon
- Michael addition of ethyl ester of cinnamic acid to diethyl malonate.
Sources
- 1. Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Welcome to the technical support resource for the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (also known as Triethyl hexane-1,3,3-tricarboxylate). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis. We will delve into the causality behind common side products and provide actionable, field-proven strategies for optimization and purification.
The synthesis is typically a two-stage process involving an initial malonic ester alkylation followed by a Michael addition. Understanding the potential pitfalls in each stage is critical for achieving high yield and purity.
Caption: Overall two-stage synthetic workflow.
Frequently Asked Questions & Troubleshooting Guides
Stage 1: Alkylation of Diethyl Malonate
Question 1: My reaction yields a significant amount of a higher molecular weight byproduct, identified as diethyl dipropylmalonate. How can I improve selectivity for the desired mono-alkylation?
Probable Cause: This is the most common side product in malonic ester alkylations.[1] The mono-alkylated product, diethyl propylmalonate, still possesses one acidic proton on the α-carbon (pKa ≈ 13-15). The base (e.g., sodium ethoxide) can deprotonate this intermediate, creating a new enolate that reacts with a second equivalent of the propyl halide. This dialkylation is a classic competing reaction.[1]
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: Avoid using an excess of the alkylating agent. A strict 1:1 molar ratio of diethyl malonate to propyl halide is a good starting point. To further favor mono-alkylation, a slight excess (1.1 to 1.5 equivalents) of diethyl malonate can be used.[2][3]
-
Slow Addition of Alkylating Agent: Add the propyl halide dropwise to the solution of the diethyl malonate enolate. This maintains a low concentration of the alkylating agent, ensuring it is more likely to react with the more abundant diethyl malonate enolate before reacting with the enolate of the mono-alkylated product.[2]
-
Base Management: Use only one equivalent of a strong base like sodium ethoxide to form the initial enolate. Ensure the base is fully consumed before adding the alkylating agent.[4] The choice of base and solvent is crucial; using sodium ethoxide in ethanol prevents transesterification, a side reaction where the ester groups are exchanged.[1]
Caption: Competing pathways leading to mono- vs. di-alkylation.
Purification Protocol: The boiling points of diethyl malonate, diethyl propylmalonate, and diethyl dipropylmalonate are distinct enough to allow for separation by vacuum distillation .[2] If distillation is not feasible, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is an effective alternative.
Stage 2: Michael Addition to Ethyl Acrylate
Question 2: The yield of my final product is low, and the reaction mixture became very viscous or even solidified. What is the likely cause?
Probable Cause: The Michael acceptor, ethyl acrylate, is highly susceptible to anionic polymerization, especially in the presence of the strong base (e.g., NaOEt) used to catalyze the reaction. The base can initiate a chain-reaction polymerization of the acrylate monomer, leading to a rapid increase in viscosity and consumption of the starting material in an undesired pathway.
Troubleshooting & Optimization Strategies:
-
Use a Catalytic Amount of Base: Unlike the alkylation step, the Michael addition only requires a catalytic amount of a non-nucleophilic base to generate the enolate of diethyl propylmalonate. Using a full equivalent of base dramatically increases the risk of acrylate polymerization.
-
Reverse Addition: Add the solution of diethyl propylmalonate and catalytic base to the ethyl acrylate. This ensures the concentration of the base is always low in the presence of the acrylate.
-
Lower Reaction Temperature: Perform the addition at 0 °C or even lower to control the exothermicity and slow down the rate of both the desired reaction and the undesired polymerization.
-
Alternative Catalysts: Consider weaker bases or different catalytic systems. While strong bases are effective, they are often too reactive. Some Michael additions can be catalyzed by organocatalysts or Lewis acids, which may offer better control.[5]
Question 3: My final product is contaminated with a significant amount of unreacted diethyl propylmalonate. How can I drive the Michael addition to completion?
Probable Cause: The Michael addition is a reversible reaction. If the reaction conditions are not optimized, the equilibrium may not favor the product, or the reaction rate may be too slow.
Troubleshooting & Optimization Strategies:
-
Increase Reaction Time/Temperature: After the initial addition at a low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (monitor by TLC or GC). Gentle heating (e.g., 40-50 °C) can sometimes be used to push the equilibrium toward the products, but this must be balanced against the risk of side reactions.
-
Use a Slight Excess of Michael Acceptor: Employing a small excess (e.g., 1.1 equivalents) of ethyl acrylate can help drive the reaction to completion according to Le Châtelier's principle.
-
Solvent Choice: The reaction is often performed in the same solvent as the preceding step (e.g., ethanol). However, aprotic polar solvents like THF or DMF can sometimes improve reaction rates.
Purification Protocol: The desired product, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, has a significantly higher molecular weight and boiling point than the starting materials. Vacuum distillation is the preferred method for purification on a larger scale. For smaller scales or for removing closely-related impurities, column chromatography is highly effective.
Question 4: I'm observing a side product with a mass corresponding to the addition of two molecules of ethyl acrylate. How does this happen?
Probable Cause: This side product arises from a double Michael addition. After the first molecule of ethyl acrylate adds to the diethyl propylmalonate enolate, the resulting product is a tri-ester. The α-proton on the carbon that was formerly part of the acrylate can be deprotonated by the base, creating a new enolate. This enolate can then act as a nucleophile and attack a second molecule of ethyl acrylate.
Troubleshooting & Optimization Strategies:
-
Control Stoichiometry: Ensure no more than 1.0-1.1 equivalents of ethyl acrylate are used.
-
Minimize Base Concentration: A lower concentration of the catalytic base will disfavor the deprotonation of the less acidic product enolate compared to the more acidic starting material (diethyl propylmalonate).
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to maintain a good reaction rate without promoting secondary reactions.
Summary Table of Common Issues and Solutions
| Issue Observed | Stage | Probable Cause | Primary Solution | Purification Method |
| Diethyl dipropylmalonate | 1: Alkylation | Dialkylation of malonate | Use slight excess of diethyl malonate; slow addition of alkyl halide.[2][3] | Vacuum Distillation, Column Chromatography |
| High Viscosity / Polymerization | 2: Michael Addition | Anionic polymerization of ethyl acrylate | Use only a catalytic amount of base; maintain low temperature. | N/A (Prevents product formation) |
| Unreacted Diethyl Propylmalonate | 2: Michael Addition | Incomplete reaction; unfavorable equilibrium | Increase reaction time/temperature; use a slight excess of ethyl acrylate. | Vacuum Distillation, Column Chromatography |
| Double Michael Adduct | 2: Michael Addition | Reaction of product enolate with a second acrylate molecule | Strict 1:1 stoichiometry; minimize base concentration. | Vacuum Distillation, Column Chromatography |
| Hydrolyzed Esters (Acids) | Workup | Harsh pH (acid/base) or high heat during workup | Use mild aqueous workup (e.g., saturated NH₄Cl); avoid excessive heat.[6] | Acid/Base Extraction, Chromatography |
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (n.d.). Diethyl 2-(3-ethoxy-3-oxopropanamido)malonate.
- Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate.
- Reddit. (2024).
- Pharmaffiliates. (n.d.). Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate.
- Wikipedia. (n.d.). Malonic ester synthesis.
- Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- NIH. (n.d.). Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine.
- Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
- ChemSynthesis. (2025). diethyl 2-(3-oxopropyl)malonate.
- Sigma-Aldrich. (n.d.). Diethyl propylmalonate 99%.
- BLD Pharm. (n.d.). Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate.
- PubChem. (n.d.). Diethyl (3-oxopropyl)malonate.
- ResearchGate. (n.d.). Michael addition reaction between malonate and acrylate.
- Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis.
- Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions.
- Pearson+. (n.d.). Draw the products of the following reactions: e.
- BOC Sciences. (n.d.). CAS 32806-70-5 Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
- NSF Public Access Repository. (2021).
- Polymer Chemistry (RSC Publishing). (2017).
- ResearchGate. (2007).
- United States Biological. (n.d.). Diethyl 2-Propyl-2-(ethoxycarbonyl)
- Santa Cruz Biotechnology. (n.d.). Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate.
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Malonic Ester Synthesis [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Welcome to the technical support center for the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction, enabling you to optimize conditions and overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a triester with a quaternary carbon center, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective synthetic route involves a tandem alkylation and Michael addition sequence starting from diethyl malonate. This approach first generates a substituted malonate, which then acts as a nucleophile in a conjugate addition to an α,β-unsaturated ester.
This guide will focus on a plausible and widely applicable synthetic strategy, highlighting key considerations and potential pitfalls at each stage.
Proposed Synthetic Pathway
A logical synthetic approach to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate involves two key transformations:
-
Alkylation of Diethyl Malonate: Introduction of the propyl group at the α-position of diethyl malonate.
-
Michael Addition: Conjugate addition of the resulting diethyl propylmalonate to a suitable Michael acceptor, such as diethyl methyleneglutarate.
The overall reaction scheme is as follows:
This guide will primarily address the optimization and troubleshooting of these steps.
Experimental Protocols
Part 1: Synthesis of Diethyl Propylmalonate (Alkylation)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.
-
Base Formation: Carefully add sodium metal, piece by piece, to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Malonate Addition: Add diethyl malonate dropwise to the sodium ethoxide solution at room temperature.
-
Alkylation: Add 1-bromopropane dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction to room temperature, and neutralize with a dilute acid (e.g., HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation.
Part 2: Synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (Michael Addition)
-
Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, prepare a solution of a suitable base (e.g., sodium ethoxide in ethanol or potassium tert-butoxide in THF).
-
Nucleophile Formation: Add the purified diethyl propylmalonate dropwise to the base solution at 0 °C to form the enolate.
-
Michael Addition: Add diethyl methyleneglutarate (or a similar Michael acceptor) dropwise to the enolate solution at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the final product by column chromatography on silica gel followed by vacuum distillation.
Troubleshooting and FAQs
Here we address specific issues you may encounter during the synthesis.
Q1: My yield for the alkylation of diethyl malonate is low. What are the likely causes and how can I improve it?
A1: Low yields in the alkylation step are common and can often be traced back to several factors:
-
Incomplete Deprotonation: The pKa of diethyl malonate is approximately 13. While sodium ethoxide is a suitable base, the equilibrium between the malonate and its enolate might not be fully shifted to the product side.
-
Solution: Consider using a stronger base like potassium tert-butoxide or sodium hydride (NaH) to ensure complete deprotonation.
-
-
Dialkylation: A significant side reaction is the formation of diethyl dipropylmalonate. This occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of 1-bromopropane.
-
Solution: Use a slight excess of diethyl malonate relative to the alkylating agent and base. This ensures that the alkylating agent is consumed before it can react with the mono-alkylated product.
-
-
Moisture in the Reaction: The presence of water will quench the enolate and hydrolyze the ester groups.
-
Solution: Ensure all glassware is thoroughly dried, use anhydrous solvents, and maintain a strict inert atmosphere.
-
Q2: I am observing a significant amount of a dialkylated byproduct in my Michael addition step. Why is this happening and what can I do?
A2: The formation of a dialkylated product in a Michael addition is unusual but could indicate a competing reaction pathway. A more likely scenario is the self-condensation of the Michael acceptor or a reaction of the enolate with an unreacted electrophile from a previous step.
-
Root Cause Analysis:
-
Purity of Starting Materials: Ensure your diethyl propylmalonate is free of any unreacted 1-bromopropane.
-
Base Strength and Temperature: A very strong base or elevated temperatures could promote unwanted side reactions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Q3: The purification of the final product, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, by column chromatography is difficult. Are there alternative methods?
A3: The target molecule is a high-boiling, oily liquid with a molecular weight of 302.36 g/mol , and its polarity may be similar to that of side products, making chromatographic separation challenging.
-
Alternative Purification Strategies:
-
Vacuum Distillation: This is often the most effective method for purifying high-boiling liquids. Ensure you have a good vacuum pump and a well-insulated distillation apparatus. A short-path distillation setup can minimize product loss.
-
Bisulfite Adduct Formation: If your impurities are aldehydic or ketonic in nature (which can arise from side reactions), you can selectively remove them by forming a water-soluble bisulfite adduct. The target ester will not react.
-
Kugelrohr Distillation: This technique is excellent for small quantities of high-boiling compounds as it minimizes the path length and surface area, reducing product loss.
-
Q4: My Michael addition reaction is very slow or does not go to completion. What can I do to drive it forward?
A4: The Michael addition is a thermodynamically controlled reaction, but kinetic factors can hinder its progress.
-
Optimizing Reaction Conditions:
| Parameter | Recommendation | Rationale |
| Base | Use a catalytic amount of a strong, non-nucleophilic base like DBU or a substoichiometric amount of NaOEt. | A catalytic amount of base is often sufficient to generate the enolate without promoting side reactions. |
| Solvent | Aprotic polar solvents like THF or DMF can accelerate the reaction. | These solvents can help to solvate the cationic counter-ion of the enolate, increasing its nucleophilicity. |
| Temperature | Gentle heating (40-50 °C) may be required. | This can help to overcome the activation energy barrier of the reaction. Monitor carefully to avoid side reactions. |
| Catalyst | Consider using a phase-transfer catalyst if you are using a biphasic system. | This can facilitate the transport of the enolate from the aqueous to the organic phase. |
Reaction Mechanisms
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Alkylation of Diethyl Malonate
The reaction proceeds via an SN2 mechanism.
Caption: Mechanism of diethyl malonate alkylation.
Michael Addition
This is a conjugate 1,4-addition of an enolate to an α,β-unsaturated carbonyl compound.
Caption: Key steps in the Michael addition reaction.
References
- An efficient oxa-Michael addition to diethyl vinylphosphonate under mild reaction conditions. RSC Advances.
- The Cyanoethylation of Diethyl Malonate: A Technical Deep Dive into the Michael Addition Reaction. Benchchem.
- CAS 32806-70-5 Diethyl 2-propyl-2-(ethoxycarbonyl)
- CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1.
- Knoevenagel condens
- Michael addition of ethyl ester of cinnamic acid to diethyl malonate.
- Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon qu
- What is the preparation of diethyl malon
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Deriv
- Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjug
- enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University.
- Knoevenagel Condensation Doebner Modific
- 32806-70-5|Diethyl 2-propyl-2-(ethoxycarbonyl)
- Michael Addition. Organic Chemistry Portal.
- 009498 Diethyl 2-Propyl-2-(ethoxycarbonyl)
- Preparation of substituted glutaric acid esters.
- Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate - Data Sheet.
- Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piper
Technical Support Center: Purification of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Welcome to the technical support guide for the purification of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar compounds. Here, we address common challenges encountered during purification, providing in-depth, experience-driven advice and validated protocols to enhance your experimental success.
Troubleshooting Purification Challenges
This section provides a detailed, question-and-answer guide to troubleshoot specific issues that may arise during the purification of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Question 1: My final product is a brownish oil, but I expected a colorless liquid. What is the likely cause and how can I fix it?
Answer:
A brownish coloration in your Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is typically indicative of impurities.[][2] The most common culprits are residual starting materials, byproducts from side reactions, or decomposition products formed during workup or purification. The synthesis of this triester often involves a Michael addition of a malonic ester derivative to an acrylate, or a related alkylation, which can be prone to side reactions if not carefully controlled.
Potential Causes and Solutions:
-
Incomplete Reaction: If the reaction has not gone to completion, you may have unreacted starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full conversion before proceeding with the workup.
-
Side Reactions: The base-catalyzed conditions used in the synthesis can promote side reactions such as self-condensation of the starting materials or dialkylation.[3] Careful control of reaction temperature and stoichiometry is crucial.
-
Decomposition during Workup: Prolonged exposure to acidic or basic conditions during the aqueous workup can lead to hydrolysis of the ester groups.[3] Minimize the time your compound is in contact with aqueous layers and ensure the solution remains cool.
-
Thermal Decomposition: Overheating during solvent removal or distillation can cause decomposition. Use a rotary evaporator at a moderate temperature and vacuum. For distillation, high vacuum is recommended to lower the boiling point.
Recommended Purification Protocol:
If you have an impure, colored product, column chromatography is the most effective method for purification.
Step-by-Step Column Chromatography Protocol:
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. This is done by dissolving the brown oil in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (see table below). A common starting point is a mixture of hexane and ethyl acetate.
-
Loading: Carefully add the silica-adsorbed product to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15) to elute your product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate as a colorless oil.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for good separation of non-polar impurities from the more polar product. |
| Gradient | Start with 5% Ethyl Acetate in Hexane, gradually increase to 15-20% | This gradient effectively separates less polar byproducts from the desired triester. |
| Monitoring | TLC with Potassium Permanganate or Ceric Ammonium Molybdate stain | These stains are effective for visualizing esters, which may be UV-inactive. |
Question 2: My yield is significantly lower than expected after purification. What are the common reasons for this?
Answer:
Low yield is a frequent issue and can stem from several factors throughout the synthetic and purification process. Identifying the exact cause requires a systematic review of your experimental procedure.
Logical Troubleshooting Flow:
Below is a decision-tree diagram to help diagnose the cause of low yield.
Caption: Troubleshooting workflow for low yield.
Key Considerations for Yield Optimization:
-
Alkylation Issues: In syntheses resembling the malonic ester synthesis, issues like E2 elimination of the alkyl halide can compete with the desired SN2 reaction, especially with secondary or tertiary halides.[3] Using primary alkyl halides is preferable.[3]
-
Transesterification: If the alkoxide base used does not match the ester's alcohol (e.g., using sodium methoxide with a diethyl ester), transesterification can occur, leading to a mixture of products and complicating purification.[3][4][5] Always match the alkoxide to the ester (e.g., sodium ethoxide for diethyl esters).[6]
-
Hydrolysis: The presence of water can lead to the hydrolysis of one or more ester groups to carboxylic acids, especially under acidic or basic conditions during workup.[3] Ensure anhydrous reaction conditions and perform workup efficiently.
Question 3: I see multiple spots on my TLC plate after purification. How do I identify them and improve the separation?
Answer:
Multiple spots on a post-purification TLC indicate that your separation was not effective. Identifying these impurities is key to refining your purification strategy.
Common Impurities and Their TLC Characteristics:
-
Starting Materials:
-
Diethyl Malonate or similar: Will likely have a different Rf value than the product.
-
Propyl Halide: Usually non-polar and will have a high Rf in hexane/ethyl acetate systems.
-
Ethyl Acrylate (if used in Michael addition): Volatile, but if present, will have its own characteristic Rf.
-
-
Byproducts:
-
Dialkylated Product: A common byproduct in malonic ester type syntheses.[3] It is often less polar than the mono-alkylated product and will have a slightly higher Rf.
-
Hydrolyzed Species (di- or mono-acids): These are very polar and will likely remain at the baseline (Rf ≈ 0) in standard hexane/ethyl acetate systems. They may streak if present in high concentrations.
-
Transesterification Products: If you have a mixture of methyl and ethyl esters, they may be very difficult to separate by standard chromatography.[4][7]
-
Strategy for Improved Separation:
-
TLC Optimization: Before running a large column, experiment with different solvent systems on TLC plates to find the one that gives the best separation between your product and the impurities. Test different ratios of hexane and ethyl acetate, and consider adding a small amount of a third solvent like dichloromethane or a drop of acetic acid (if dealing with acidic impurities).
-
Gradient Elution: A shallow gradient during column chromatography can significantly improve separation of compounds with similar Rf values.
-
Alternative Purification Methods:
-
Vacuum Distillation: If the impurities have significantly different boiling points from your product, vacuum distillation can be a highly effective purification method. The boiling point of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is reported as 340.6°C at 760 mmHg, so a high vacuum is necessary.[]
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent resolution, although it is often more costly and time-consuming.
-
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight and formula of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate?
The molecular formula is C15H26O6, and the molecular weight is 302.36 g/mol .[][2][8]
Q2: What are the typical physical properties of this compound?
It is generally described as a brown or colorless oil with a density of approximately 1.054 g/cm³.[][2]
Q3: What are the key synthetic routes to this molecule?
The synthesis often involves variations of the malonic ester synthesis or Michael addition reactions.[9][10][11] These methods are powerful for forming new carbon-carbon bonds.[12] For example, the alkylation of a malonate derivative is a common strategy.[13]
Q4: Can this compound undergo hydrolysis or decarboxylation?
Yes, like other esters, it can be hydrolyzed to the corresponding carboxylic acids under acidic or basic conditions.[14][15] If the resulting structure is a β-keto acid or a substituted malonic acid, it can undergo decarboxylation upon heating, which involves the loss of CO2.[9][10][16]
References
- BenchChem. (n.d.). Common side products in the alkylation of diethyl malonate.
- Biodiesel Education. (2017, March 22). Lab 5- Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel).
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- Master Organic Chemistry. (2022, May 20). Decarboxylation.
- Master Organic Chemistry. (2022, November 10). Transesterification.
- Wikipedia. (n.d.). Transesterification.
- OpenOChem Learn. (n.d.). Malonic Ester Synthesis.
- Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- BenchChem. (n.d.). A Comparative Guide to Dimethyl 2- Propylmalonate and Diethyl 2.
- PubMed Central. (n.d.). 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity.
- ResearchGate. (2025, August 6). Study on the hydrolysis of dimethyl glutarate.
- BOC Sciences. (n.d.). CAS 32806-70-5 Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
- Wikipedia. (n.d.). Diethyl malonate.
- United States Biological. (n.d.). Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate - Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate | CAS 32806-70-5.
- Chemistry LibreTexts. (2021, July 31). 18.8: Reactions at the Carbonyl Carbon of Acid Derivatives.
Sources
- 2. usbio.net [usbio.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Transesterification - Wikipedia [en.wikipedia.org]
- 6. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scbt.com [scbt.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Welcome to the technical support center for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS 32806-70-5), also known as Triethyl hexane-1,3,3-tricarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and experimental nuances associated with this versatile organic synthesis intermediate.[1][] Our goal is to provide you with the expertise and field-proven insights necessary to ensure the integrity of your experiments and the reliability of your results.
I. Overview of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a tri-ester compound with a molecular weight of 302.36 g/mol and is typically supplied as a brown oil.[] It is soluble in common organic solvents such as chloroform, dichloromethane, and methanol. Standard storage recommendations are between 2-8°C in a refrigerator. This compound serves as a valuable building block in various organic syntheses.
II. Troubleshooting Guide: Stability and Handling
This section addresses common issues encountered during the synthesis, purification, and storage of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, providing explanations for the underlying chemistry and actionable solutions.
Synthesis & Purification
Question: My synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate resulted in a low yield and a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?
Answer: The synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a tri-substituted ester, likely proceeds via a nucleophilic substitution or a Michael addition pathway. A common approach involves the alkylation of a diethyl glutarate derivative.[3][4] Challenges in this synthesis often arise from side reactions that compete with the desired alkylation.
Common Pitfalls and Solutions:
-
Hydrolysis: The presence of water, especially under acidic or basic conditions, can lead to the hydrolysis of one or more of the ester groups, forming carboxylic acids.[5][6] This not only reduces the yield of the desired tri-ester but also complicates purification.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an acid or base catalyst is necessary, opt for non-aqueous conditions where possible. For instance, using sodium ethoxide in absolute ethanol for deprotonation is a standard practice in malonic ester synthesis.[7]
-
-
Incomplete Alkylation: The reaction may not go to completion, leaving unreacted starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Adjusting reaction time, temperature, or the stoichiometry of the alkylating agent (e.g., propyl bromide) may be necessary.
-
-
Dialkylation or Polyalkylation: In some synthesis routes, there might be a possibility of multiple alkyl groups being added.
-
Solution: Carefully control the stoichiometry of the base and the alkylating agent. A slow, dropwise addition of the alkylating agent at a controlled temperature can help minimize over-alkylation.
-
-
Purification Challenges: The product's oily nature and the presence of structurally similar impurities can make purification by distillation difficult due to its high boiling point (340.6°C at 760 mmHg).[]
-
Solution: Column chromatography on silica gel is often the most effective method for purifying poly-esterified compounds.[8] A gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) can effectively separate the desired product from impurities.
-
Experimental Workflow: Synthesis via Michael Addition
A plausible synthetic route is the Michael addition of a propyl nucleophile to an appropriate Michael acceptor. The following diagram illustrates a conceptual workflow.
Caption: Conceptual workflow for the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Storage & Stability
Question: I have stored Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate as recommended, but I suspect it has degraded over time. What are the signs of degradation and how can I prevent it?
Answer: As a tri-ester, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is susceptible to degradation, primarily through hydrolysis and potentially transesterification or decarboxylation under certain conditions.
Signs of Degradation:
-
Change in Appearance: While the pure compound is a brown oil, significant darkening or the formation of precipitates could indicate degradation.
-
Change in pH: If the compound is dissolved in a solvent containing trace moisture, hydrolysis can lead to the formation of carboxylic acids, which would lower the pH of the solution.
-
Presence of Impurities: Analysis by GC-MS or NMR may reveal the presence of new peaks corresponding to hydrolysis or other degradation products.
Prevention of Degradation:
-
Strict Anhydrous Conditions: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Appropriate Temperature: While refrigeration (2-8°C) is recommended, for long-term storage, consider storing in a freezer to further slow down potential degradation pathways.
-
Avoid Contaminants: Ensure that storage vials and any dispensing equipment are clean and dry. Avoid introducing acidic or basic contaminants which can catalyze hydrolysis.
Degradation Pathway: Hydrolysis
The primary degradation pathway is the hydrolysis of the ester linkages. This can occur in a stepwise manner, leading to a mixture of di-esters, mono-esters, and the fully hydrolyzed tricarboxylic acid.
Caption: Stepwise hydrolysis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate for reactions?
A1: The choice of solvent is reaction-dependent. However, for general handling and reactions where the ester's integrity is crucial, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are recommended. Protic solvents like ethanol could potentially lead to transesterification, especially in the presence of a catalyst.
Q2: Can I purify this compound by distillation?
A2: Due to its high boiling point (340.6°C at 760 mmHg), distillation at atmospheric pressure is not recommended as it may lead to decomposition.[] Vacuum distillation could be an option, but care must be taken to avoid high temperatures. For most lab-scale purifications, column chromatography is the preferred method.
Q3: What are the expected impurities in a commercial sample of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate?
A3: Commercial samples may contain residual starting materials from the synthesis, byproducts from side reactions such as hydrolysis or incomplete alkylation, and residual solvents. It is always advisable to verify the purity of the compound by analytical techniques like GC-MS or NMR before use.
Q4: Is Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate prone to decarboxylation?
A4: Decarboxylation typically requires a carboxylic acid group beta to a carbonyl group or heating to high temperatures.[9][10][11] While the parent tricarboxylic acid could undergo decarboxylation upon heating, the tri-ester itself is generally stable to decarboxylation under normal storage and reaction conditions. However, harsh acidic or basic conditions at elevated temperatures could potentially induce hydrolysis followed by decarboxylation.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 32806-70-5 | [1][] |
| Molecular Formula | C15H26O6 | [] |
| Molecular Weight | 302.36 g/mol | [] |
| Appearance | Brown Oil | [] |
| Boiling Point | 340.6°C at 760 mmHg | [] |
| Density | 1.054 g/cm³ | [] |
| Storage Temperature | 2-8°C | [12] |
V. References
-
Synthesis of high-value tricarballylate plasticizers directly from citric acid esters on bifunctional Pd/Nb2O5.nH2O catalysts. Lirias. [Link]
-
CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Pharmaffiliates. [Link]
-
Synthesis of High‐Value Tricarballylate Plasticizers Directly from Citric Acid Esters on Bifunctional Pd/Nb2O5.nH2O Catalysts. ResearchGate. [Link]
-
Process for purifying esters. Google Patents.
-
Process of purifying polyglycerol esters. Google Patents.
-
triethyl 1,2,4-triazine-3,5,6-tricarboxylate. Organic Syntheses. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
How to purify esterefication product?. ResearchGate. [Link]
-
Michael Addition. SynArchive. [Link]
-
Michael addition reaction. Grokipedia. [Link]
-
examples of Michael additions. YouTube. [Link]
-
Unveiling the mechanism of the triethyl phosphate hydrolysis reaction in the synthesis of the sol-gel-derived 58S bioactive glas. CDMF. [Link]
-
Diethyl glutarate. PubChem. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. Google Patents.
-
Methods for the purification of polymers. Google Patents.
-
Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Asian Journal of Research in Chemistry. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
α-KETOGLUTARIC ACID. Organic Syntheses. [Link]
-
Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry. [Link]
-
The Alkylation of Esters and Nitriles. Organic Reactions. [Link]
-
Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. [Link]
-
Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. [Link]
-
22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. ResearchGate. [Link]
-
Process for the preparation of triethyl-3-bromopropane-1,1,1-tricarboxylate. European Patent Office. [Link]
-
Hydrolysis–condensation reactions of TEOS in the presence of acetic acid leading to the generation of glass-like silica microspheres in solution at room temperature. Journal of Materials Chemistry. [Link]
-
(PDF) ChemInform Abstract: An Efficient One-Pot Synthesis of Trialkyl 2-(Dialkoxyphosphoryl)ethene-1,1,2-tricarboxylates. ResearchGate. [Link]
-
Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicreactions.org [organicreactions.org]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. cdmf.org.br [cdmf.org.br]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Decarboxylation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. 32806-70-5|Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate|BLD Pharm [bldpharm.com]
Technical Support Center: Scaling Up Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate Production
Introduction
Welcome to the technical support guide for the synthesis and scale-up of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS 32806-70-5), also known as Triethyl hexane-1,3,3-tricarboxylate.[][2] This molecule is a complex triester typically synthesized via a Michael addition reaction. While the synthesis may appear straightforward on a laboratory scale, transitioning to pilot or production scale introduces significant challenges related to reaction kinetics, thermal management, and purification. This guide is designed for researchers, chemists, and process development professionals to navigate and troubleshoot these complexities, ensuring a robust, scalable, and efficient process. We will delve into the causality behind common issues and provide field-proven, actionable solutions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate?
A1: The most common and efficient method is the Michael addition (or conjugate addition) of a carbanion derived from diethyl propylmalonate to an α,β-unsaturated ester like diethyl ethylidenemalonate.[3][4] The reaction is base-catalyzed, typically using a non-nucleophilic base such as sodium ethoxide (NaOEt) in an ethanol solvent. Using a base whose conjugate acid is the same as the solvent and the ester's alcohol component is critical to prevent transesterification, which would introduce unwanted ester impurities.[5]
Q2: We are observing a dramatic drop in yield from 85% at the 100g scale to less than 50% at the 10kg scale. What is the most likely cause?
A2: A significant yield drop upon scale-up is a classic process chemistry problem, often rooted in mass and heat transfer limitations. In larger reactors, inefficient mixing can create localized "hot spots" or areas of poor reagent distribution.[6] This can promote side reactions or, in the case of a Michael addition, favor the reversible retro-Michael reaction.[3] Furthermore, incomplete reaction due to insufficient mixing or catalyst deactivation becomes more pronounced at scale. A thorough investigation into your reactor's agitation efficiency and a re-optimization of reaction time and temperature are the first critical steps.
Q3: Our final, distilled product is a dark brown oil, but our lab-scale product was light yellow. What causes this discoloration?
A3: Discoloration in high-boiling esters is typically due to thermal decomposition or the presence of trace impurities that polymerize or degrade at high temperatures.[7] Given the high boiling point of this compound (340.6°C at 760 mmHg), purification requires vacuum distillation to lower the boiling temperature.[][7] If the vacuum is not sufficiently high or the residence time in the heated reboiler is too long, thermal degradation will occur. The presence of residual acidic or basic catalysts can also accelerate this decomposition.[7]
Q4: What are the most critical safety considerations when scaling up this process?
A4: The primary safety concerns involve the handling of the base and the management of the reaction's thermal profile.
-
Base Handling: Sodium ethoxide is highly reactive with water and moisture. On a large scale, its addition to the solvent can be significantly exothermic and must be controlled.
-
Thermal Runaway: While the Michael addition is not violently exothermic, poor heat removal in a large reactor can lead to a gradual temperature increase, accelerating the reaction rate and potentially leading to a thermal runaway.[6] A reaction calorimetry study at the lab scale is highly recommended to understand the thermal profile before moving to a pilot plant.[6]
-
Pressure: The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination. The system must be properly vented as pressure can build up from heating the solvent.
Section 2: Troubleshooting Guide
This section provides a detailed, question-and-answer formatted guide to specific problems encountered during scale-up.
Category: Low Reaction Conversion & Yield
Q: Our in-process controls (GC/HPLC) show the reaction stalling with 15-20% of the starting material remaining, even after extending the reaction time. Why?
A: Possible Causes & Solutions:
-
Inefficient Mixing: This is the most common culprit in large reactors. The agitator's design and speed (RPM) may not be sufficient to maintain a homogenous mixture of the dense, viscous reactants and catalyst.
-
Expert Insight: Simply increasing the RPM is not always the answer and can introduce other issues. The key metric is the agitator's tip speed and power per unit volume. For viscous reactions, an anchor or helical ribbon agitator is often more effective than a simple paddle or turbine.
-
Troubleshooting Steps:
-
Model the mixing in your reactor to ensure you are achieving sufficient turnover.
-
Consider a staged addition of the Michael acceptor to maintain a more fluid reaction mixture.
-
Ensure baffles are appropriately placed to prevent vortexing and promote top-to-bottom mixing.
-
-
-
Catalyst Deactivation: The base catalyst (e.g., sodium ethoxide) can be neutralized by acidic impurities or moisture.
-
Expert Insight: Ensure all reagents and the solvent (ethanol) are anhydrous. Water will consume the ethoxide and can inhibit the reaction.[6] The quality of the starting malonic esters should also be verified, as they can contain acidic impurities from their synthesis.
-
Troubleshooting Steps:
-
Test all raw materials for water content (Karl Fischer titration) and acidity.
-
Consider adding a slight excess of the base (e.g., 1.05 - 1.1 equivalents) to compensate for trace impurities, but be aware this can promote side reactions.
-
-
-
Reversible Reaction (Retro-Michael): The Michael addition is a reversible equilibrium. At elevated temperatures, the equilibrium can shift back towards the starting materials.[3]
-
Expert Insight: This is often exacerbated by localized overheating due to poor mixing. The goal is to find the "sweet spot"—a temperature high enough for a reasonable reaction rate but low enough to minimize the reverse reaction.
-
Troubleshooting Steps:
-
Gradually lower the reaction temperature by 5-10 °C increments.
-
Once the reaction has reached its apparent endpoint, cool the mixture to room temperature before quenching. This "locks in" the product and prevents reversion during work-up.
-
-
Category: Impurity Profile & Side Reactions
Q: We are seeing a significant byproduct with a mass corresponding to a dialkylated malonate. How can we prevent this?
A: Cause & Solution:
This issue points towards a side reaction involving the starting materials. While the primary reaction is a Michael addition, a Claisen-type condensation or other base-catalyzed side reactions can occur, especially if there are issues with stoichiometry or temperature control.[8]
-
Expert Insight: The order of addition is critical. The base should be added to the Michael donor (diethyl propylmalonate) to form the enolate before the Michael acceptor is introduced. Adding the base to a mixture of both donor and acceptor can promote unwanted side reactions.
-
Troubleshooting Steps:
-
Charge the reactor with the solvent and diethyl propylmalonate.
-
Slowly add the sodium ethoxide solution, maintaining temperature control.
-
Allow a brief "aging" period (15-30 minutes) to ensure complete enolate formation.
-
Begin the slow, controlled addition of the diethyl ethylidenemalonate, monitoring the reaction exotherm.
-
Visualizing the Process: Reaction Pathway and Troubleshooting
To better understand the process, the following diagrams illustrate the core reaction mechanism and a logical flowchart for troubleshooting common yield issues.
Diagram 1: Synthesis and Side Reaction Pathways
A simplified representation of the Michael addition for producing Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and key potential side reactions.
Caption: Troubleshooting flowchart for low yield issues.
Section 3: Protocols and Methodologies
Protocol 1: Scaled-Up Synthesis (Illustrative 10 kg Scale)
WARNING: This protocol is for illustrative purposes and must be adapted and validated for your specific equipment and safety procedures.
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents:
-
Charge 50 L of anhydrous ethanol to the reactor.
-
Charge diethyl propylmalonate (stoichiometric equivalent).
-
Begin agitation.
-
-
Base Addition:
-
Slowly add a 21% solution of sodium ethoxide in ethanol (1.05 equivalents) subsurface over 1-2 hours.
-
Maintain the internal temperature below 30°C using jacket cooling.
-
-
Enolate Formation: Stir the mixture at 25-30°C for 30 minutes.
-
Michael Acceptor Addition:
-
Slowly add diethyl ethylidenemalonate (1.0 equivalent) over 3-4 hours.
-
Maintain the internal temperature between 40-45°C. The reaction is mildly exothermic; control the addition rate to manage the temperature.
-
-
Reaction Completion: Stir at 45°C for 4-6 hours. Monitor the reaction by GC until the limiting reagent is <2% of its initial amount.
-
Quench: Cool the reactor to 20°C and slowly add a calculated amount of acetic acid to neutralize the excess base.
Protocol 2: Optimized Work-up and Purification
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the ethanol.
-
Aqueous Wash:
-
Add toluene to dissolve the crude residue.
-
Wash with a 5% sodium bicarbonate solution to remove acidic impurities. [7] * Wash with a 10% brine solution to help break any emulsions and remove water.
-
Separate the aqueous layer. Note: On a large scale, allow for adequate settling time. If emulsions are persistent, filtration through a pad of Celite may be necessary. [9]3. Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude brown oil.
-
-
Vacuum Distillation:
-
Set up a fractional distillation apparatus with a short, insulated column.
-
Apply a high vacuum (<1 mmHg). [7] * Slowly heat the reboiler using an oil bath. The product should distill at a significantly reduced temperature.
-
Collect the main fraction, leaving behind high-boiling residues and decomposition products.
-
Data Summary: Lab vs. Pilot Scale Parameters
| Parameter | Laboratory Scale (250g) | Pilot Scale (10kg) | Key Rationale for Change |
| Agitation | Magnetic Stirrer (500 RPM) | Mechanical Agitator (80-120 RPM) | Tip speed and torque are more important than RPM for viscous media. [6] |
| Base Addition Time | 15 minutes | 1-2 hours | Control exotherm due to lower surface-area-to-volume ratio. [6] |
| Acceptor Addition Time | 30 minutes | 3-4 hours | Control reaction exotherm and maintain homogeneity. [6] |
| Reaction Temp. | 50°C | 40-45°C | Lower temperature minimizes the retro-Michael reaction, which is more likely with potential hot spots at scale. |
| Purification | Bulb-to-bulb Distillation | Fractional Vacuum Distillation | Required for efficient separation of product from closely boiling impurities. |
| Vacuum Level | ~1 mmHg | <1 mmHg | Essential to lower the boiling point and prevent thermal decomposition of the product. [7] |
References
-
ChemRxiv. (n.d.). A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. Available from: [Link]
-
Metoree. (2026). 21 Glutaric Acid Manufacturers in 2025. Available from: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Available from: [Link]
- Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
-
RSC Publishing. (2022). Reaction mechanism of the green synthesis of glutaric acid. Available from: [Link]
-
Quora. (2019). Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. Available from: [Link]
-
Beilstein Archives. (2020). A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. Available from: [Link].
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Available from: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Available from: [Link]
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. Available from: [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Available from: [Link]
- Google Patents. (n.d.). US4304925A - Process for purifying esters.
-
Filo. (2025). Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Available from: [Link]
-
Study.com. (n.d.). Draw the structure of the product of the Michael reaction between propenal and diethyl malonate. Available from: [Link]
-
Amanote Research. (n.d.). (PDF) The Thermal Decomposition of Derivatives of. Available from: [Link]
-
CDN. (2018). High Temperature Thermal Decomposition of Diethyl Carbonate by Pool Film Boiling. Available from: [Link]
Sources
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]
- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Welcome to the technical support center for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS 32806-70-5), also known as Triethyl hexane-1,3,3-tricarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the unique and sometimes unexpected reactivity of this sterically hindered triester. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to address common challenges encountered during its use.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures or unexpected results in a question-and-answer format. We focus on the causality behind these issues and provide validated protocols for resolution.
Issue 1: Dieckmann Condensation Failure or Low Yield
Question: I am attempting an intramolecular Dieckmann condensation to synthesize a cyclopentanone derivative from Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, but I am observing no reaction or extremely low yields. Why is this happening?
Answer: This is a common issue stemming from the molecule's significant steric hindrance. The target for this reaction is the intramolecular cyclization of a 1,6-diester to form a five-membered ring, a typically favorable process.[1][2] However, the central quaternary carbon, substituted with a propyl group and an additional ethoxycarbonyl group, presents two major hurdles:
-
Hindered Enolate Formation: The α-proton required for enolate formation is on a carbon adjacent to the bulky quaternary center. Standard bases like sodium ethoxide (NaOEt) may struggle to access this proton efficiently.
-
Impeded Intramolecular Attack: Even if the enolate forms, the steric bulk can slow down or prevent the necessary intramolecular nucleophilic attack on the other ester carbonyl to close the ring.
Troubleshooting Protocol & Optimization
| Parameter | Standard Approach (Likely to Fail) | Recommended Optimization | Rationale |
| Base | Sodium Ethoxide (NaOEt) in Ethanol | Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in an aprotic solvent (THF, Toluene) | NaH and KOtBu are stronger, non-nucleophilic bases that can deprotonate the sterically hindered carbon more effectively without risk of transesterification.[3] |
| Solvent | Ethanol | Anhydrous THF, Toluene, or DMF | Aprotic solvents prevent proton exchange and can better solvate the metal cation, leading to a more reactive "naked" enolate.[3] |
| Temperature | Room Temperature to 50°C | 80°C to Reflux (110°C for Toluene) | Increased thermal energy is required to overcome the high activation energy barrier caused by steric repulsion in the cyclization transition state. |
| Workup | Standard aqueous quench | Careful quench at 0°C with dilute acid (e.g., 1M HCl) | The desired β-keto ester product is base-sensitive and can undergo ring-opening (retro-Dieckmann) if the basicity is not neutralized promptly.[1] |
Experimental Workflow: Optimized Dieckmann Condensation
Caption: Optimized workflow for the Dieckmann condensation.
Issue 2: Incomplete Hydrolysis and Unexpected Decarboxylation Products
Question: I am trying to hydrolyze all three ester groups to get the tricarboxylic acid, followed by decarboxylation. However, I either get incomplete hydrolysis or, upon heating, a mixture of unexpected products. What is going on?
Answer: This is a classic case of sterically controlled reactivity. The three ester groups in your starting material are not electronically or sterically equivalent.
-
Ester 1 (C1 position): This is a standard primary ester, relatively easy to hydrolyze.
-
Ester 2 & 3 (C3 position): These two geminal esters are attached to a quaternary carbon, making them extremely resistant to nucleophilic attack by hydroxide or water due to steric shielding by the propyl group and the rest of the carbon chain.
Vigorous, forcing conditions are required for complete hydrolysis.[4] Furthermore, once the tri-acid is formed, decarboxylation can proceed via two distinct pathways, as the structure is a substituted malonic acid derivative.[5]
Troubleshooting Protocol: Hydrolysis
| Condition | Observation | Probable Cause | Recommended Solution |
| Basic (KOH, EtOH, Reflux) | Recovery of partially hydrolyzed material. | Insufficient thermal energy and steric hindrance preventing attack at the C3 esters. | Switch to a higher boiling solvent like ethylene glycol with KOH and heat to >150°C. |
| Acidic (HCl/H₂O, Reflux) | Very slow or incomplete reaction. | Standard aqueous acid is not strong enough to overcome the steric barrier. | Use a mixture of 48% aqueous HBr and glacial acetic acid at reflux. This combination is highly effective for hydrolyzing hindered esters.[4] |
Understanding the Decarboxylation Pathways
Upon successful hydrolysis, you form 2-propyl-2-carboxy-pentanedioic acid . Because this is a malonic acid derivative (two carboxyl groups on the same carbon), it will readily lose one molecule of CO₂ upon heating.[5] The key issue is which C-C bond breaks.
Caption: Two possible decarboxylation pathways.
-
Pathway A (Favored): Loss of one of the original geminal carboxyl groups via a six-membered ring transition state (a β-keto acid type mechanism) is the classic and most probable route.[5] This breaks the C2-C3 bond of the original glutarate chain, leading to 4-carboxyheptanoic acid .
-
Pathway B (Minor/Unexpected): Cleavage of the bond to the other carboxyl group would yield 2-propylpentanedioic acid .
The "unexpected" product for many researchers is 4-carboxyheptanoic acid , as they may anticipate the simple loss of the unique carboxyl group. To confirm product identity, use ¹³C NMR to count the number of distinct carbons and mass spectrometry to verify the molecular weight.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products during the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate?
The synthesis likely involves a Michael addition of diethyl propylmalonate enolate to a Michael acceptor like diethyl maleate. The most common side product from the preceding alkylation step to make the diethyl propylmalonate is the dialkylated product (diethyl dipropylmalonate) .[6] This occurs when the mono-alkylated product is deprotonated again and reacts with another equivalent of the alkylating agent.[6] Careful control of stoichiometry (using a slight excess of diethyl malonate) and slow addition of the alkyl halide can minimize this.[6]
Q2: My reaction is giving a complex mixture, and I suspect transesterification. How can I prevent this?
Transesterification occurs when the alkoxide base does not match the alcohol of the ester (e.g., using sodium methoxide with a diethyl ester).[6][7] To prevent this, always use a matching base, such as sodium ethoxide (NaOEt) when working with diethyl esters. If using other bases like NaH or KOtBu, ensure your solvent is aprotic and rigorously anhydrous.
Q3: I am observing an alkene byproduct corresponding to my alkylating agent. What causes this?
This is the result of a competing E2 elimination reaction .[6] The basic conditions used to form the malonate enolate can also promote the elimination of HX from your alkyl halide. This is especially problematic with secondary and tertiary alkyl halides, which are more prone to elimination.[6] To avoid this, use primary alkyl halides (like 1-bromopropane) whenever possible and maintain the lowest feasible reaction temperature.[6]
Q4: Is O-alkylation a significant concern with this substrate?
While enolates have two nucleophilic sites (carbon and oxygen), C-alkylation is generally heavily favored with malonic esters. O-alkylation is typically a minor side reaction but can be influenced by factors like solvent and the metal counter-ion.[6] Using polar aprotic solvents like DMF or DMSO can sometimes increase the amount of O-alkylation. For most applications with this substrate, it is not the primary cause of failure.
References
-
Common side products in the alkylation of diethyl malonate. Benchchem. Link
-
Synthesis of diethyl diethylmalonate. Sciencemadness.org. Link
-
Overcoming steric hindrance in the alkylation of malonic esters. Benchchem. Link
-
Malonic Ester Synthesis. Pearson+. Link
-
Grossman, R. B., & Varner, M. A. (2004). Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacetate, and Malononitrile Using a Masking Group for the Second Acidic Hydrogen. The Journal of Organic Chemistry, 69(15), 5234–5235. Link
-
Diethyl malonate. Wikipedia. Link
-
Malonic Ester Synthesis. YouTube. Link
-
Dieckmann Condensation. Organic Chemistry Portal. Link
-
Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Pharmaffiliates. Link
-
Dieckmann Condensation #Organic Name Reaction. YouTube. Link
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Link
-
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. BLD Pharm. Link
-
Malonic Ester Synthesis. Organic Chemistry Portal. Link
-
Malonic Ester Synthesis Reaction Mechanism. YouTube. Link
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Link
-
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. BOC Sciences.
-
Decarboxylation. Organic Chemistry Portal. Link
-
Which Of The Two Products Shown Below Is The Actual Product Of Dieckmann Condensation Of Diethyl... Transtutors. Link
-
The Malonic Ester Synthesis. YouTube. Link
-
Beier, P. (2012). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 8, 1863–1867. Link
-
Decarboxylation. Master Organic Chemistry. Link
-
Q26.38 Which of the two products shown below is the actual product of Dieckmann condensation of diethyl 2-methylhexanedioate? Chegg. Link
-
Ch21: Malonic esters. University of Calgary. Link
Sources
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diethyl malonate - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Welcome to the technical support center for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS: 32806-70-5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this complex triester. As a high-boiling, oily compound, achieving high purity requires a nuanced understanding of potential impurities and the application of appropriate separation techniques. This document provides in-depth, field-proven insights and detailed protocols to help you navigate these challenges effectively.
Part 1: Understanding the Chemistry: Synthesis and Common Impurities
A robust purification strategy begins with a thorough understanding of the synthetic route and the likely impurities it will generate.
FAQ 1: What is a common synthetic route for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and what are the expected impurities?
The most common and logical approach to synthesizing this molecule is a tandem Michael addition-alkylation sequence, a variation of the malonic ester synthesis.[1][2]
The process typically involves two key steps:
-
Michael Addition: The enolate of diethyl malonate is added to an α,β-unsaturated ester, such as diethyl ethylidenemalonate. This forms a tetraester intermediate.
-
Alkylation: The newly formed enolate on the intermediate is then alkylated with a propyl halide (e.g., 1-iodopropane or 1-bromopropane).
This synthetic pathway, while effective, can generate a predictable profile of impurities that complicate purification.
Common Impurities Profile:
| Impurity Class | Specific Examples | Reason for Formation |
| Unreacted Starting Materials | Diethyl malonate, propyl halide | Incomplete reaction kinetics or non-stoichiometric addition. |
| Side-Reaction Products | Diethyl 2,2-dipropylmalonate | A major byproduct where the starting diethyl malonate is dialkylated instead of undergoing the intended sequence.[2] |
| Base & Salt Impurities | Sodium ethoxide (or other base), Sodium iodide/bromide | Remnants from the reaction workup. |
| Thermal Degradation Products | Tars, colored oligomers | The high boiling point (340.6°C at 760 mmHg) makes the compound susceptible to decomposition during high-temperature steps.[] |
| Hydrolysis Products | Corresponding mono- or di-carboxylic acids | Occurs if water is present during the reaction or workup, especially under acidic or basic conditions. |
Diagram: Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway and common byproduct formation.
FAQ 2: My crude product is a dark brown oil. What causes this discoloration and is it problematic?
The brown coloration is typically due to the formation of high-molecular-weight oligomers or "tars".[4] This often happens when using strong acid or base catalysts at elevated temperatures or during prolonged heating, such as in a distillation pot.[4][5] While trace color may not interfere with some applications, it is a clear indicator of impurity and potential thermal decomposition. It is highly recommended to remove these impurities for applications in drug development or materials science.
Part 2: Troubleshooting Guide for Purification
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Issue 1: Removing Unreacted Starting Materials and Salts
Question: After the initial solvent removal, my crude product still contains starting materials (especially diethyl malonate) and salts. What is the most efficient way to remove them before tackling the more challenging byproducts?
Answer: A targeted aqueous workup is the most effective first step. Unreacted diethyl malonate is significantly more acidic (pKa ≈ 13) than your triester product.[1] This difference can be exploited.
-
Causality: By washing the crude organic layer with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, you selectively deprotonate the acidic diethyl malonate, converting it into its sodium salt. This salt is highly soluble in the aqueous layer and is thus easily removed.[6] Stronger bases like NaOH should be avoided as they can promote hydrolysis of your ester product.
-
Protocol: See Protocol 1: Optimized Aqueous Workup for a step-by-step guide. This wash will also remove residual inorganic salts from the reaction.
Issue 2: Separating Structurally Similar Byproducts
Question: My main challenge is separating the desired mono-propylated product from the di-propylated byproduct (Diethyl 2,2-dipropylmalonate). Their boiling points are very close. What should I do?
Answer: This is the most critical purification step. Due to the similar structures and high boiling points, simple distillation is often ineffective. The two most powerful techniques for this separation are High-Vacuum Fractional Distillation and Flash Column Chromatography .
-
Expertise & Experience:
-
Flash Column Chromatography: This is often the preferred method for achieving high purity on a lab scale. The triester product is significantly more polar than the diester byproduct (Diethyl 2,2-dipropylmalonate) due to the additional ester group. This difference in polarity allows for effective separation on a silica gel stationary phase.[7][8]
-
High-Vacuum Fractional Distillation: If chromatography is not feasible (e.g., for very large scales), a carefully executed fractional distillation under high vacuum is necessary. A vacuum below 1 mmHg is required to lower the boiling point sufficiently to prevent thermal decomposition.[9][10] Success depends on using a column with high theoretical plates (e.g., a Vigreux or packed column) and maintaining a very slow, steady distillation rate.
-
-
Protocols: See Protocol 2: Flash Column Chromatography and Protocol 3: High-Vacuum Fractional Distillation for detailed procedures.
Issue 3: Product Decomposes During Distillation
Question: I'm attempting to distill my product, but the temperature required is causing it to darken and decompose in the distillation flask. How can I avoid this?
Answer: This is a classic problem with high-boiling esters.[5] The solution is to lower the boiling point by drastically reducing the pressure.
-
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. By reducing the system pressure with a high-performance vacuum pump, you can make the liquid boil at a much lower, non-destructive temperature.[10]
-
Trustworthiness (Self-Validating System):
-
Use a High-Vacuum System: A standard water aspirator or diaphragm pump may be insufficient. A rotary vane pump capable of reaching <1 mmHg is recommended.
-
Monitor Temperature and Pressure Closely: Use a manometer to accurately read the pressure. The distillation temperature should be stable. A fluctuating temperature indicates an unstable vacuum or a mixture of components distilling.
-
Minimize Residence Time: Heat the distillation flask rapidly to the target temperature and distill the product as quickly as possible without compromising separation efficiency to minimize the time the product spends at high temperatures.
-
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Aqueous Workup
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a 5:1 solvent-to-crude volume ratio.
-
Acid Wash (Optional): If a basic catalyst was used, perform a wash with 1M HCl to neutralize it.
-
Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. Repeat this wash 2-3 times. This step is critical for removing unreacted diethyl malonate and acidic impurities.[6]
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting oil is now ready for high-level purification.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a good starting point. The target Rf value for the product should be approximately 0.2-0.4 for optimal separation.[7]
-
Column Packing:
-
Select a column with an appropriate diameter for your sample size (a 70:1 ratio of silica gel to crude product is a good starting point for difficult separations).[8]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Pack the column carefully, ensuring no air bubbles are trapped.[11]
-
-
Sample Loading:
-
Dissolve the crude product from the workup in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with a non-polar solvent mixture (e.g., 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution). The less polar di-propylated byproduct will elute first, followed by your more polar triester product.
-
Collect fractions and monitor them by TLC to identify and combine the pure product fractions.
-
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Diagram: Flash Chromatography Workflow
Caption: Step-by-step workflow for flash chromatography.
Protocol 3: High-Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glass joints are properly sealed with high-vacuum grease. Use a cow-type receiver to collect fractions without breaking the vacuum.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump (<1 mmHg) with a cold trap in between. Slowly and carefully apply the vacuum.
-
Heating: Use a heating mantle with a magnetic stirrer to ensure even heating and prevent bumping.
-
Distillation:
-
Slowly increase the temperature until the liquid begins to boil and reflux in the column.
-
Collect a small forerun fraction, which may contain residual solvents or volatile impurities.
-
Carefully increase the heat to distill the main product fraction. The distillation temperature should remain constant.
-
Monitor the pot for signs of darkening or decomposition. If this occurs, immediately lower the temperature and check your vacuum level.
-
-
Completion: Once the product has been collected, cool the system down before venting the vacuum to prevent atmospheric oxygen from rushing into the hot apparatus, which can cause oxidation of the residual material.
Part 4: References
-
Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]
-
Purechemistry. (2023). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
Organic Chemistry. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl Malonate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is the Distillation Process?. Retrieved from [Link]
-
Google Patents. (n.d.). US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas. Retrieved from
-
Toppr. (n.d.). *Solved: Liquids with high boiling points and those which decompose below their boiling point are purifies using ______. *. Retrieved from [Link]
-
Millersville University. (n.d.). Distillation. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 8.9: Distillation. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Distilling esters with very high boiling points?. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Google Patents. (n.d.). US3661972A - Purification of high boiling esters. Retrieved from
-
Reddit. (2019). How to purify esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scienceready.com.au [scienceready.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. atlas.org [atlas.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.rochester.edu [chem.rochester.edu]
avoiding decomposition of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate during storage
Document ID: TSC-DEPG-20260115 Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and professionals in drug development who are utilizing Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS No. 32806-70-5) in their experimental workflows. The stability and purity of this reagent are paramount for reproducible and successful synthetic outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential challenges related to the storage and handling of this compound, with a focus on preventing its decomposition.
Troubleshooting Guide & FAQs
This section is designed to provide rapid, accessible answers to common issues encountered during the storage and use of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Question 1: I've noticed a change in the color and viscosity of my Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate upon storage. What could be the cause?
Answer: Changes in the physical appearance, such as a darkening of the brown oil or an increase in viscosity, are often indicators of chemical decomposition. The primary culprits are hydrolysis and transesterification, which can be initiated by exposure to moisture, atmospheric oxygen, or incompatible storage conditions. It is crucial to assess your storage protocol to mitigate these degradation pathways.
Question 2: What are the primary decomposition pathways for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate?
Answer: As a triester, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is susceptible to two main degradation pathways:
-
Hydrolysis: The ester groups can react with water, leading to the formation of carboxylic acids and ethanol. This reaction is catalyzed by both acidic and basic conditions. The presence of even trace amounts of moisture can initiate this process over time.
-
Transesterification: If the compound comes into contact with other alcohols, particularly in the presence of a base or acid catalyst, the ethyl groups of the esters can be exchanged. This can lead to a mixture of different ester products, complicating subsequent reactions and purification steps. For instance, exposure to methanol could lead to the formation of methyl esters.[1][2]
Question 3: There seem to be conflicting storage temperature recommendations from different suppliers (refrigerated vs. ambient). Which is correct?
Answer: The discrepancy in storage temperature recommendations (2-8°C vs. room temperature) likely arises from the intended duration of storage and the purity requirements of the intended application.[3][4] For long-term storage, refrigeration at 2-8°C is the recommended best practice. Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions. For short-term storage or routine laboratory use, storage at ambient temperature in a tightly sealed container may be acceptable, provided the material is protected from moisture and atmospheric oxygen. However, for applications where high purity is critical, refrigerated storage is always the safer option.
Question 4: I suspect my Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate has started to decompose. How can I test for this?
Answer: Several analytical techniques can be employed to assess the purity of your material:
-
NMR Spectroscopy (¹H and ¹³C): This is one of the most powerful methods to detect degradation products. The appearance of new signals corresponding to carboxylic acids or different alcohol moieties on the ester would indicate hydrolysis or transesterification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile impurities or degradation products.
-
Fourier-Transform Infrared Spectroscopy (FTIR): A broadening of the hydroxyl (-OH) stretch region and changes in the carbonyl (C=O) region of the spectrum can indicate the presence of carboxylic acids resulting from hydrolysis.
Question 5: Can I use Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate that shows signs of minor decomposition?
Answer: The suitability of partially decomposed material is highly dependent on the specific application. For reactions that are sensitive to acidic impurities or require precise stoichiometry, using degraded material is not recommended as it can lead to reduced yields, unexpected side products, and difficulty in purification.[1] If the decomposition is minor and the subsequent reaction steps are robust, it may be possible to purify the material before use, for example, by vacuum distillation. However, for achieving reliable and reproducible results, starting with high-purity material is always the best practice.
Experimental Protocols
To ensure the long-term stability of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, adherence to proper storage and handling protocols is essential.
Protocol 1: Long-Term Storage Under an Inert Atmosphere
This protocol is designed to minimize exposure to atmospheric moisture and oxygen, the primary instigators of decomposition.
Materials:
-
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
-
Schlenk flask or an amber glass vial with a PTFE-lined septum cap
-
Source of dry, inert gas (Argon or Nitrogen)
-
Vacuum/gas manifold (Schlenk line)
-
Parafilm or a suitable sealing tape
Procedure:
-
Preparation of the Storage Vessel: Ensure the Schlenk flask or vial is clean and thoroughly dried in an oven at >100°C for at least 4 hours to remove any adsorbed water. Allow the vessel to cool to room temperature under a stream of inert gas or in a desiccator.
-
Transfer of the Compound: In a glovebox or under a positive pressure of inert gas, carefully transfer the desired amount of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate into the prepared storage vessel.
-
Inerting the Headspace:
-
For Schlenk Flasks: Attach the flask to the Schlenk line. Carefully evacuate the headspace under vacuum, being mindful not to distill the compound. Refill the flask with the inert gas. Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere.
-
For Vials: With the septum cap loosely placed, insert a needle connected to the inert gas source to purge the headspace for several minutes. While the inert gas is flowing, securely tighten the cap.
-
-
Sealing: Once the vessel is under a positive pressure of inert gas, securely close the stopcock (for a Schlenk flask) or tighten the cap (for a vial). For added protection, wrap the cap/stopcock area with Parafilm.
-
Storage: Label the vessel clearly with the compound name, date, and storage conditions. Place the sealed vessel in a refrigerator at 2-8°C .
Data Presentation
Table 1: Recommended Storage Conditions for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[3] | Slows down the rate of chemical degradation. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis and oxidation by excluding moisture and oxygen. |
| Container | Amber glass with PTFE-lined cap | Protects from light and provides a tight seal. |
| Handling | In a glovebox or under inert gas | Minimizes exposure to atmospheric contaminants during transfer. |
Visualizations
Diagram 1: Potential Decomposition Pathways
Caption: Major decomposition pathways for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
References
-
Wikipedia. Malonic ester synthesis.[Link]
-
Chemistry LibreTexts. Reactions at the Carbonyl Carbon of Acid Derivatives.[Link]
-
Organic Chemistry Tutor. Malonic Ester Synthesis.[Link]
Sources
Validation & Comparative
Spectroscopic Validation of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate: A Comparative Guide
In the landscape of synthetic organic chemistry, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. For drug development professionals and researchers, the synthesis of novel compounds like Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a triester with potential applications in organic synthesis, necessitates a robust validation process.[1] This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, offering a comparative perspective with related glutarate and malonate derivatives. As a Senior Application Scientist, this document is crafted to not only present data but also to explain the underlying principles and experimental considerations that ensure scientific integrity.
The Imperative of Multi-faceted Spectroscopic Analysis
The validation of a chemical structure is rarely accomplished with a single analytical technique. Instead, a complementary suite of spectroscopic methods is employed, each providing a unique piece of the structural puzzle. For Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (C15H26O6, M.W.: 302.36), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) is essential for an unequivocal assignment.[][3] This guide will first predict the expected spectroscopic signatures of the target molecule and then compare them with experimental data from structurally analogous compounds to provide a comprehensive validation framework.
Predicted Spectroscopic Profile of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Given the absence of readily available, published spectra for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, we can predict the expected spectral features based on its known structure. These predictions serve as a hypothesis that would be tested against experimentally acquired data.
¹H NMR (Proton NMR) Spectroscopy: A Map of the Protons
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, we anticipate a spectrum with distinct signals corresponding to the different proton groups.
Table 1: Predicted ¹H NMR Chemical Shifts for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂-CH₃ (propyl) | ~0.9 | Triplet | 3H | Terminal methyl group of the propyl chain, split by the adjacent methylene group. |
| -CH₂-CH₂-CH₃ (propyl) | ~1.3 | Sextet | 2H | Methylene group of the propyl chain adjacent to the methyl group, split by both neighboring methylene groups. |
| -C-CH₂- (propyl) | ~1.9 | Triplet | 2H | Methylene group of the propyl chain attached to the quaternary carbon, split by the adjacent methylene group. |
| -C-CH₂-CH₂- | ~2.1 | Triplet | 2H | Methylene group of the glutarate backbone adjacent to the quaternary carbon. |
| -CH₂-C=O | ~2.4 | Triplet | 2H | Methylene group of the glutarate backbone adjacent to the carbonyl group. |
| -O-CH₂-CH₃ (x3) | ~4.2 | Quartet | 6H | Methylene groups of the three ethyl ester functions, split by the adjacent methyl groups. |
| -O-CH₂-CH₃ (x3) | ~1.2 | Triplet | 9H | Methyl groups of the three ethyl ester functions, split by the adjacent methylene groups. |
¹³C NMR (Carbon-13 NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides insight into the carbon framework of a molecule. As each chemically distinct carbon atom gives rise to a separate signal, this technique is invaluable for confirming the number and type of carbon environments.
Table 2: Predicted ¹³C NMR Chemical Shifts for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₂-C H₃ (propyl) | ~14 | Aliphatic methyl carbon. |
| -CH₂-C H₂-CH₃ (propyl) | ~17 | Aliphatic methylene carbon. |
| -C-C H₂- (propyl) | ~35 | Aliphatic methylene carbon attached to a quaternary carbon. |
| -C -(quaternary) | ~58 | Quaternary carbon, deshielded by three carbonyl groups. |
| -C-C H₂-CH₂- | ~30 | Aliphatic methylene carbon in the glutarate chain. |
| -C H₂-C=O | ~34 | Aliphatic methylene carbon adjacent to a carbonyl group. |
| -O-C H₂-CH₃ (x3) | ~61 | Methylene carbons of the ethyl esters, deshielded by the adjacent oxygen atom. |
| -O-CH₂-C H₃ (x3) | ~14 | Methyl carbons of the ethyl esters. |
| -C =O (x3) | ~172 | Carbonyl carbons of the ester groups. |
FT-IR (Fourier-Transform Infrared) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted FT-IR Absorption Bands for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| C-H (alkane) | 2850-3000 | Stretching |
| C=O (ester) | 1730-1750 | Stretching |
| C-O (ester) | 1000-1300 | Stretching |
The presence of a strong absorption band in the 1730-1750 cm⁻¹ region would be a key indicator of the ester functional groups.[4] The C-H stretching vibrations just below 3000 cm⁻¹ would confirm the aliphatic nature of the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation analysis.
For Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, the molecular ion peak [M]⁺ would be expected at m/z 302. Key fragmentation patterns for malonate and related esters often involve the loss of ethoxy (-OCH₂CH₃) and ethoxycarbonyl (-COOCH₂CH₃) groups.[5][6]
Table 4: Predicted Key Fragments in the Mass Spectrum of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
| Fragment | Predicted m/z |
| [M]⁺ | 302 |
| [M - OCH₂CH₃]⁺ | 257 |
| [M - COOCH₂CH₃]⁺ | 229 |
| [M - CH₂CH₂CH₃]⁺ | 259 |
Comparative Analysis with Structurally Related Compounds
To ground our predictions in experimental reality, we can compare the expected spectroscopic features of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate with the known data of similar molecules.
Comparison with Diethyl Glutarate
Diethyl glutarate shares the same five-carbon backbone with two terminal ethyl ester groups.
-
¹H NMR: The ¹H NMR spectrum of diethyl glutarate shows a triplet for the terminal methyl protons of the esters at ~1.2 ppm, a quartet for the methylene protons of the esters at ~4.1 ppm, a triplet for the methylene protons adjacent to the carbonyls at ~2.4 ppm, and a quintet for the central methylene group at ~1.9 ppm.[7] This provides a solid reference for the ethoxy and glutarate backbone signals in our target molecule.
-
¹³C NMR: The ¹³C NMR spectrum of diethyl glutarate displays signals for the carbonyl carbons around 173 ppm, the ester methylene carbons around 60 ppm, the ester methyl carbons around 14 ppm, the methylene carbons adjacent to the carbonyls around 33 ppm, and the central methylene carbon around 20 ppm.[8] These values are in close agreement with our predictions for the corresponding carbons in Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
-
FT-IR: The FT-IR spectrum of diethyl glutarate is dominated by a strong C=O stretching vibration around 1735 cm⁻¹ and C-O stretching bands between 1000 and 1300 cm⁻¹, which is consistent with our predictions.[9]
Comparison with Diethyl Malonate Derivatives
The core of our target molecule features a substituted diethyl malonate moiety. Studies on various substituted diethyl malonates provide valuable insights into how alkyl and other substituent groups influence the spectroscopic data.[10][11] For instance, the chemical shifts of the protons and carbons on the substituent groups can be compared to our predictions for the propyl group. Mass spectral fragmentation patterns of diethyl malonate derivatives often show a characteristic loss of the diethyl malonate moiety (M-159), which could be a potential, though less likely, fragmentation pathway for our target compound.[5][12]
Experimental Protocols
To ensure the acquisition of high-quality, reliable data for structural validation, standardized experimental protocols are crucial.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
¹H NMR Acquisition:
-
Tune and shim the NMR spectrometer for the specific probe and solvent.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the internal standard.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum where each unique carbon appears as a single line.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
Protocol 3: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS). For less volatile compounds, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used with a suitable solvent system.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS, or ESI for LC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Visualizing the Validation Workflow
The process of spectroscopic validation follows a logical progression from data acquisition to structural confirmation.
Caption: Workflow for Spectroscopic Structure Validation.
Conclusion
The structural validation of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a clear demonstration of the power of modern spectroscopic techniques. Through a synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a detailed and unambiguous picture of its molecular architecture can be constructed. By predicting the expected spectral data and comparing it with that of known, structurally related compounds, researchers can proceed with confidence in the identity and purity of their synthesized material. This rigorous approach to structural elucidation is fundamental to the integrity and reproducibility of chemical research and is an indispensable component of the drug discovery and development pipeline.
References
-
Bowie, J. H., Williams, D. H., Lawesson, S. -O., & Schroll, G. (n.d.). Studies in Mass Spectroscopy. VI.1a Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Kwon, T. W., Chung, S. K., & Smith, M. B. (1999). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 4(2), 62-68. Retrieved from [Link]
-
NIST. (n.d.). Diethyl 2-acetylglutarate. NIST WebBook. Retrieved from [Link]
-
Liu, S., Gao, Y., & Han, J. (2008). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Pharmaffiliates. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S16. 13 C NMR Spectrum of diethyl.... ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). Diethyl Phthalate. NIST WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
- Cheng, C., Ma, X., & Wei, Z. (2012). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 24(12), 5671-5673.
-
SpectraBase. (n.d.). Glutaric acid, 2,2,3,3,4,4,5,5-octafluoropentyl propyl ester - Optional[13C NMR]. SpectraBase. Retrieved from [Link]
-
SpectraBase. (n.d.). Diethyl 2-benzhydryl-2-ethylmalonate - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diethyl glutarate(818-38-2) 1H NMR [m.chemicalbook.com]
- 8. Diethyl glutarate(818-38-2) 13C NMR spectrum [chemicalbook.com]
- 9. Diethyl glutarate(818-38-2) IR Spectrum [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and Related Diesters: Synthesis, Properties, and Applications
This guide provides a comprehensive comparative analysis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate against its structural analogs, Diethyl Glutarate and Diethyl Propylmalonate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the physicochemical properties, synthetic pathways, and potential applications of these compounds, supported by detailed experimental protocols and mechanistic insights.
Introduction: Situating a Complex Triester Among Foundational Building Blocks
In the landscape of organic synthesis, the utility of a molecule is defined by its structure, reactivity, and the efficiency with which it can be prepared. Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a complex triester, serves as a fascinating case study in molecular design.[1] Its structure, featuring a quaternary carbon substituted with a propyl group and three ethoxycarbonyl moieties, suggests a role as a specialized intermediate for constructing highly functionalized molecular scaffolds.
To fully appreciate its potential, it is essential to compare it with simpler, more common diesters from which its synthesis can be conceptually derived:
-
Diethyl Glutarate: The parent C5 dicarboxylic acid diethyl ester, providing a baseline for physical and chemical properties.[2]
-
Diethyl Propylmalonate: A substituted malonic ester that acts as the direct nucleophilic precursor in the most logical synthesis of our target compound.[3]
This guide will dissect the synthesis, compare the properties, and contrast the application profiles of these three compounds to provide a clear, data-driven perspective for laboratory and industrial applications.
Compound Profiles and Comparative Physicochemical Properties
The structural differences between the three compounds directly influence their physical properties and, consequently, their handling, purification, and application. Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate's higher molecular weight and additional polar ester group result in a significantly higher boiling point and density compared to its simpler counterparts.
| Property | Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate | Diethyl Glutarate | Diethyl Propylmalonate |
| CAS Number | 32806-70-5[] | 818-38-2[5] | 2163-48-6[6] |
| Molecular Formula | C₁₅H₂₆O₆[] | C₉H₁₆O₄[7] | C₁₀H₁₈O₄[6] |
| Molecular Weight | 302.36 g/mol [] | 188.22 g/mol [7] | 202.25 g/mol [6] |
| IUPAC Name | Triethyl hexane-1,3,3-tricarboxylate[] | Diethyl pentanedioate[2] | Diethyl 2-propylpropanedioate[6] |
| Appearance | Brown Oil[] | Colorless liquid[8] | Colorless to pale yellow liquid[3] |
| Boiling Point | 340.6 °C at 760 mmHg[] | 237 °C (lit.)[5][9] | ~223 °C (est.) |
| Density | 1.054 g/cm³[] | 1.022 g/mL at 25 °C (lit.)[5][9] | 0.993 g/mL (est.) |
| Solubility | Miscible with organic solvents | Soluble in ether, alcohol; slightly soluble in water[5][8] | Miscible with organic solvents; insoluble in water[3] |
Synthesis and Mechanistic Insights: A Tale of Two Reactions
The synthetic routes to these compounds highlight fundamental reactions in organic chemistry. While Diethyl Glutarate and Diethyl Propylmalonate are typically formed through straightforward esterification, the construction of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate requires a more sophisticated carbon-carbon bond-forming strategy.
Michael Addition: The Key to Complexity
The most logical and efficient synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is via the Michael 1,4-addition.[10] This powerful reaction involves the conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[11]
In this case, the Michael donor is the enolate of Diethyl Propylmalonate, and the Michael acceptor is Ethyl Acrylate. The reaction proceeds in three key steps:
-
Deprotonation: A base, such as sodium ethoxide (NaOEt), abstracts the acidic α-proton from Diethyl Propylmalonate to generate a resonance-stabilized enolate.[12]
-
Nucleophilic Attack: The enolate attacks the β-carbon of Ethyl Acrylate, forming a new carbon-carbon bond and a new enolate intermediate.
-
Protonation: The enolate intermediate is protonated during aqueous workup to yield the final triester product.
Caption: Fig. 1: Mechanism for the synthesis of the target triester.
Fischer Esterification: The Path to Simpler Diesters
In contrast, Diethyl Glutarate and Diethyl Propylmalonate are commonly prepared via Fischer esterification. This involves reacting the corresponding dicarboxylic acid (glutaric acid or propylmalonic acid) with excess ethanol in the presence of a strong acid catalyst, such as sulfuric acid.[2][3] While reliable, this method is not suitable for creating the quaternary carbon center of the target compound.
Comparative Reactivity and Applications
The distinct structures of these compounds dictate their utility in research and industry.
-
Diethyl Glutarate: Its primary use is as a specialty solvent and a plasticizer.[7][8] In synthesis, it serves as a simple C5 building block. Its two ester groups can be hydrolyzed or used in Claisen condensations, but it lacks the activated α-proton of a malonate.
-
Diethyl Propylmalonate: This is a classic intermediate in pharmaceutical synthesis.[3] The activated methylene group allows for easy alkylation, making it a cornerstone for producing derivatives like barbiturates.[3] Its role is almost exclusively as a synthetic precursor.
-
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate: As a "compound useful in organic synthesis," its value lies in its dense functionality.[1] The sterically hindered quaternary carbon makes the α-protons of the glutarate chain less accessible than in diethyl glutarate. Its three ester groups can be selectively hydrolyzed or converted to other functional groups, potentially leading to the synthesis of complex heterocycles or polyfunctional molecules. It can be considered a pre-formed scaffold, saving steps in a complex synthesis compared to building it piece-by-piece from simpler precursors. Its application is therefore highly specialized, intended for advanced, multi-step synthetic campaigns where this specific substitution pattern is required.
Experimental Protocol: Synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
This protocol describes a standard laboratory procedure for the Michael addition reaction discussed above. It is a self-validating system that includes in-process controls and purification steps to ensure product integrity.
Workflow Overview
Caption: Fig. 2: Workflow for synthesis, purification, and analysis.
Step-by-Step Methodology
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Dry all glassware in an oven at 120 °C and assemble hot under a stream of dry nitrogen.
-
Base Preparation: Charge the flask with 50 mL of anhydrous ethanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. Stir until all sodium has dissolved to form sodium ethoxide. Cool the resulting solution to 0 °C in an ice bath.
-
Donor Addition: Add 20.2 g (100 mmol) of Diethyl Propylmalonate dropwise to the cooled sodium ethoxide solution over 20 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete enolate formation.
-
Acceptor Addition: Add 11.0 g (110 mmol, 1.1 equivalents) of Ethyl Acrylate dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude brown oil is purified by vacuum distillation to yield the final product. The purity should be confirmed by GC-MS and the structure verified by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Conclusion
This comparative guide illustrates that while related, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, Diethyl Glutarate, and Diethyl Propylmalonate occupy distinct niches in chemical synthesis.
-
Diethyl Glutarate is a versatile, low-complexity solvent and building block.
-
Diethyl Propylmalonate is a pivotal intermediate, valued for the reactivity of its α-proton in forming C-C bonds.
-
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a product of this reactivity—a higher-order, multifunctional scaffold. Its synthesis via Michael addition exemplifies a strategic approach to building molecular complexity. Its utility is not as a general-purpose reagent but as a specialized precursor for targets requiring its unique, densely functionalized core. For researchers in drug discovery and advanced materials, understanding the synthesis and properties of this triester opens avenues to novel molecular architectures.
References
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
Filo. (2025). Step-by-step mechanism of the Michael addition between diethyl malonate a... Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). CARBONYL COMPOUNDS. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). 13C-Labeled Diethyl Ketoglutarate Derivatives as Hyperpolarized Probes of 2-Ketoglutarate Dehydrogenase Activity. Retrieved from [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). Diethyl glutarate | C9H16O4 | CID 13163. Retrieved from [Link]
-
ChemBK. (2022). diethyl glutarate. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. biosynth.com [biosynth.com]
- 7. Diethyl Glutarate | 818-38-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]
- 9. 二乙基戊二酸(酯) ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]
A Comparative Guide to Glutarate Derivatives in Synthesis: The Strategic Role of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
Introduction: The Strategic Importance of Glutarate Scaffolds
In the landscape of pharmaceutical and natural product synthesis, glutaric acids and their derivatives are foundational building blocks. As 1,5-dicarbonyl compounds, they serve as versatile precursors for a wide array of complex molecular architectures, including biologically active compounds like the antidepressants paroxetine and femoxetine.[1] The strategic introduction of substituents onto the glutarate backbone is a critical challenge that dictates the efficiency and success of a synthetic campaign.
This guide provides an in-depth comparison of synthetic strategies centered on glutarate derivatives. We will focus specifically on Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (also known as Triethyl hexane-1,3,3-tricarboxylate[2][]), a highly functionalized intermediate, and contrast its utility with other glutarate alternatives. Our analysis will delve into the causality behind experimental choices, emphasizing reaction mechanisms, steric effects, and overall synthetic efficiency to guide researchers in selecting the optimal building block for their target molecule.
Pillar 1: The Malonic Ester Approach to α-Substituted Glutarates
The most established and reliable method for preparing α-substituted glutaric acids is an extension of the classical malonic ester synthesis.[4] This strategy hinges on the enhanced acidity of the α-protons in diethyl malonate (pKa ≈ 13), which are positioned between two electron-withdrawing carbonyl groups. This allows for easy deprotonation to form a stable enolate, which can then act as a nucleophile.
The synthesis of a substituted glutarate core typically proceeds in two key stages:
-
Michael Addition: A malonate enolate is reacted with an α,β-unsaturated ester, such as ethyl acrylate. This conjugate addition reaction forms the five-carbon glutarate backbone, yielding a tri-ester intermediate.
-
Alkylation: The remaining acidic α-proton on the central carbon of the tri-ester can be removed by a base to form a new enolate, which is subsequently alkylated via an SN2 reaction with an alkyl halide.
This two-step sequence provides a powerful and regioselective method for constructing α,α-disubstituted glutarate derivatives.
Caption: A workflow illustrating the two-stage malonic ester approach.
Pillar 2: In-Depth Analysis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
The title compound, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, is a direct product of the malonic ester strategy outlined above, where the alkylating agent (R-X) is a propyl halide (e.g., 1-bromopropane).
Structural Advantage and Synthetic Utility
The primary value of this intermediate lies in its function as a direct precursor to α-propylglutaric acid . The three ester groups serve distinct purposes: two activate the α-carbon for the crucial C-C bond-forming alkylation step, while the third is an integral part of the glutarate backbone. After the propyl group is installed, the activating ethoxycarbonyl group at the C2 position can be removed.
The Decarboxylation Step: From Tri-ester to Di-acid
The conversion of the tri-ester intermediate to the final substituted glutaric acid is achieved through hydrolysis followed by decarboxylation.[5][6]
-
Saponification: The three ester groups are hydrolyzed to carboxylate salts using a strong base (e.g., NaOH).
-
Acidification: Treatment with a strong acid protonates the carboxylates, yielding a tricarboxylic acid.
-
Decarboxylation: The resulting β-keto-diacid (a substituted malonic acid) is unstable to heat. It readily loses carbon dioxide through a cyclic, six-membered transition state to yield the final α-propylglutaric acid. This step is entropically driven by the formation of gaseous CO₂.
Caption: The concerted pericyclic mechanism for the decarboxylation of a β-dicarboxylic acid.
An alternative, often milder, method is the Krapcho decarboxylation , which uses salts like NaCl or LiCl in a dipolar aprotic solvent (e.g., DMSO) at high temperatures.[7] This reaction proceeds via nucleophilic attack of the halide on one of the ester's alkyl groups, followed by decarboxylation, and can be advantageous as it often avoids the need for harsh acidic or basic hydrolysis.[7]
Pillar 3: A Comparative Analysis of Glutarate Derivatives
The choice of glutarate starting material is a critical decision based on the desired substitution pattern of the final product.
| Derivative | Synthetic Strategy | Key Advantages | Key Disadvantages |
| Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate | Michael addition, then alkylation, then decarboxylation. | High regioselectivity for α-substitution; reliable and well-established route. | Multi-step process; risk of dialkylation if conditions are not controlled.[4] |
| Diethyl Glutarate (unsubstituted) | Direct deprotonation and alkylation. | Fewer steps if only mono-alkylation is needed. | α-protons are less acidic (pKa ≈ 25-30) requiring stronger bases (e.g., LDA); risk of poor regioselectivity (α vs. α') and over-alkylation. |
| Diethyl 3-Arylglutarate | Knoevenagel condensation followed by Michael addition.[1] | Directly provides access to 3-substituted (β-substituted) glutaric acids. | Not suitable for preparing α-substituted products. |
| Acrylate + Aldehyde Precursors | Visible-light photoredox catalysis.[8][9] | Metal-free and modern approach; directly forms α-substituted glutarates. | May have substrate scope limitations; newer technology that may require specialized equipment. |
Causality Behind Experimental Choices:
-
Why use the complex tri-ester? The malonic ester-derived tri-ester is preferred for α-alkylation because the two geminal ester groups significantly increase the acidity of the α-proton, allowing for the use of common, milder bases like sodium ethoxide. This avoids the need for cryogenic temperatures and highly reactive bases like LDA that are required for the direct alkylation of simple diesters like diethyl glutarate.
-
Steric Considerations: The presence of the propyl group in Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate creates significant steric hindrance at the C2 position.[10] This effectively prevents any unwanted secondary alkylation reactions, ensuring a clean conversion to the mono-α-propyl product after decarboxylation. In contrast, simpler derivatives can suffer from competing dialkylation.[4] However, this same steric bulk can also slow the rate of hydrolysis compared to less hindered esters.[11][12][13]
Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
This protocol is a representative procedure based on established chemical principles of Michael addition and malonic ester alkylation.
-
Preparation of the Michael Adduct:
-
To a solution of sodium ethoxide (prepared from 1.0 eq of sodium metal in anhydrous ethanol) at 0 °C, add diethyl malonate (1.05 eq) dropwise.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodiomalonic ester enolate.
-
Cool the reaction to 0 °C and add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with dilute HCl and extract the product with diethyl ether. Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield diethyl 2-(ethoxycarbonyl)glutarate.
-
-
Alkylation with Propyl Bromide:
-
To a fresh solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add the crude diethyl 2-(ethoxycarbonyl)glutarate from the previous step.
-
Stir for 30 minutes to form the enolate.
-
Add 1-bromopropane (1.1 eq) and heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction, remove the ethanol under reduced pressure, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by vacuum distillation or column chromatography to yield Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
-
Protocol 2: Hydrolysis and Decarboxylation to α-Propylglutaric Acid
-
Saponification:
-
Dissolve the purified tri-ester (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (3.5 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
-
Acidification and Decarboxylation:
-
Cool the remaining aqueous solution in an ice bath and slowly acidify with concentrated HCl until the pH is ~1.
-
Gently heat the acidic solution to 80-90 °C. Vigorous evolution of CO₂ should be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the solution to room temperature. If the product precipitates, collect it by filtration. Otherwise, extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude α-propylglutaric acid, which can be recrystallized from water or a suitable organic solvent.
-
Conclusion
While modern methods like photoredox catalysis offer innovative shortcuts, the classical malonic ester synthesis remains a robust, reliable, and highly predictable strategy for accessing α-substituted glutaric acids. The use of a heavily functionalized intermediate like Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate exemplifies this strategic approach. It leverages the activating effects of geminal diesters to facilitate selective C-C bond formation and relies on the predictable nature of decarboxylation to deliver the final product. For researchers requiring a specific α-alkylated glutaric acid, this derivative represents a superior choice over the direct alkylation of simpler glutarates, offering better control over regioselectivity and preventing over-alkylation due to inherent steric and electronic properties. This guide underscores that a deeper understanding of the reactivity and strategic value of different intermediates is paramount to designing efficient and successful synthetic routes in drug development and chemical research.
References
-
Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. Available at: [Link]
-
Ansell, M. F., & Hey, D. H. (1950). The Preparation of α-Substituted Glutaric Acids. Journal of the Chemical Society, 1683. Available at: [Link]
-
ChemRxiv. (n.d.). A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters from Aldehydes. ChemRxiv. Available at: [Link]
-
RSC Publishing. (2023). A visible light-driven direct synthesis of industrially relevant glutaric acid diesters from aldehydes. RSC Publishing. Available at: [Link]
-
Pharmaffiliates. (n.d.). Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Pharmaffiliates. Available at: [Link]
-
Smith, W. T., Jr., & Kort, P. G. (1950). The Synthesis of Substituted β-Arylglutaric Acids. Journal of the American Chemical Society. Available at: [Link]
-
ChemBK. (2022). diethyl glutarate. ChemBK. Available at: [Link]
-
Organic Syntheses. (n.d.). β,β-DIMETHYLGLUTARIC ACID. Organic Syntheses. Available at: [Link]
-
PubMed. (2023). Natural and synthetic 2-oxoglutarate derivatives are substrates for oncogenic variants of human isocitrate dehydrogenase 1 and 2. PubMed. Available at: [Link]
-
Semantic Scholar. (2020). Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. Semantic Scholar. Available at: [Link]
-
RSC Publishing. (2020). Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. Chemical Science. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). CX7b. Enolates: Decarboxylation. Chemistry LibreTexts. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl glutarate. PubChem. Available at: [Link]
-
National Institutes of Health. (n.d.). Cell-Permeating α-Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells. PMC. Available at: [Link]
-
MDPI. (2024). A Study on the Efficient Preparation of α-Ketoglutarate with L-Glutamate Oxidase. MDPI. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2010). Synthesis and Antiviral Activities of Synthetic Glutarimide Derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Krapcho decarboxylation. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). CX7. Enolates: Substitution and Decarboxylation. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. ResearchGate. Available at: [Link]
-
University of Calgary. (n.d.). Ch21: Decarboxylation. University of Calgary. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Octacalcium Phosphate Containing Glutarate Ions with a High Incorporation Fraction. MDPI. Available at: [Link]
-
PubMed. (n.d.). Synthesis and antiviral activities of synthetic glutarimide derivatives. PubMed. Available at: [Link]
-
Organic Syntheses. (n.d.). α-KETOGLUTARIC ACID. Organic Syntheses. Available at: [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Wikipedia. Available at: [Link]
-
OpenOChem Learn. (n.d.). Malonic Ester Synthesis. OpenOChem Learn. Available at: [Link]
-
Chemistry LibreTexts. (2023). General mechanism of ester reactions. Chemistry LibreTexts. Available at: [Link]
-
Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Organic Syntheses. Available at: [Link]
- Google Patents. (1985). Glutarimide derivatives, their preparation and pharmaceutical compositions containing them. European Patent Office.
-
PubMed. (n.d.). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. Available at: [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. University of Calgary. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Organic Chemistry Tutor. Available at: [Link]
-
MDPI. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. MDPI. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. A visible light-driven direct synthesis of industrially relevant glutaric acid diesters from aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to Purity Confirmation of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate by HPLC and GC
In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable downstream research and product safety. This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity assessment of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS: 32806-70-5).
As a complex tri-ester, this compound presents unique analytical challenges and opportunities. Our exploration will move beyond rote protocols to dissect the causality behind methodological choices, empowering researchers to select and optimize the most suitable technique for their specific needs.
Compound Profile: Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
A foundational understanding of the analyte is critical for methodical analytical development.
| Property | Value | Source |
| IUPAC Name | triethyl hexane-1,3,3-tricarboxylate | [] |
| Molecular Formula | C₁₅H₂₆O₆ | [][2] |
| Molecular Weight | 302.36 g/mol | [][2] |
| Boiling Point | 340.6°C at 760 mmHg | [] |
| Appearance | Brown Oil | [] |
The compound's high boiling point and organic nature make it a candidate for both HPLC and GC, though each technique offers distinct advantages and requires specific considerations.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for separating non-volatile or thermally sensitive compounds. For a moderately polar molecule like Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, Reversed-Phase HPLC (RP-HPLC) is the most logical approach. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar.
The Rationale for RP-HPLC: This method separates molecules based on their hydrophobicity. The main analyte, with its significant alkyl and ester content, will interact with the nonpolar stationary phase. More polar impurities, such as hydrolysis products (e.g., glutaric acid), will have less retention and elute earlier, while less polar impurities will be retained longer. This provides a robust matrix for resolving the target compound from its potential process-related impurities.
Experimental Protocol: RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by Good Manufacturing Practice (GMP).[3]
1. Instrumentation and Columns:
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is chosen for its excellent resolving power for moderately polar compounds.[5]
2. Reagents and Sample Preparation:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile (ACN).
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Preparation: Accurately weigh ~25 mg of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of ~0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
3. Chromatographic Conditions:
| Parameter | Setting | Justification |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensuring good peak shape and reasonable run times. |
| Column Temp. | 30°C | Provides stable retention times and improves peak symmetry. |
| Injection Vol. | 5 µL | A small volume minimizes potential for peak distortion from the injection solvent. |
| Detection | UV at 210 nm | Ester carbonyl groups exhibit absorbance at low UV wavelengths. DAD allows for peak purity assessment.[6] |
| Gradient Elution | 0-15 min: 60% B to 95% B15-17 min: Hold at 95% B17.1-20 min: Return to 60% B | A gradient is essential to elute the main analyte with a good peak shape while also separating it from both more polar and less polar impurities within a single run. |
4. Validation and System Suitability:
-
Specificity: The method's specificity is confirmed by the absence of interfering peaks from the diluent at the retention time of the main analyte.[5] Peak purity analysis using a DAD can further validate that the analyte peak is spectrally pure and not co-eluting with impurities.[6]
-
System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%. This ensures the system is performing with adequate precision.[4]
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Simulated HPLC Data and Interpretation
The purity is calculated using the area normalization method, assuming all components have a similar response factor at 210 nm.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identity |
| 1 | 3.5 | 15.2 | 0.30% | Potential Polar Impurity (e.g., Diethyl Glutarate) |
| 2 | 10.8 | 4984.5 | 99.50% | Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate |
| 3 | 14.2 | 10.1 | 0.20% | Potential Non-polar Impurity |
| Total | 5009.8 | 100.00% |
Interpretation: The simulated chromatogram shows a main peak with a purity of 99.50%. The method successfully separates the main compound from earlier and later eluting impurities, demonstrating its suitability.
Section 2: Gas Chromatography (GC) Analysis
GC is an ideal technique for analyzing volatile and thermally stable compounds.[7] Given the analyte's boiling point of ~341°C, it is sufficiently volatile for GC analysis, provided the correct conditions are used to prevent thermal degradation.
The Rationale for GC-FID: GC separates compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is used because it is highly sensitive to organic, carbon-containing compounds and provides a response that is proportional to the mass of carbon, making it excellent for quantitative purity analysis.[3] This method is particularly adept at detecting volatile impurities like residual solvents or low-boiling starting materials.
Experimental Protocol: GC-FID Method
This protocol is designed for robustness and to ensure the complete elution of the high-boiling analyte.
1. Instrumentation and Columns:
-
System: Agilent 8890 GC or equivalent, equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: A low-polarity capillary column, such as a DB-5 or HP-5 (5% Phenyl Methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness. This phase provides excellent separation for a wide range of compounds and is thermally stable.[8]
2. Reagents and Sample Preparation:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 2.0 mL/min.
-
Diluent: Methylene Chloride or Acetone (high purity).
-
Sample Preparation: Prepare a solution of ~1.0 mg/mL of the compound in the chosen diluent.
3. Chromatographic Conditions:
| Parameter | Setting | Justification |
| Injector Temp. | 280°C | Hot enough to ensure rapid vaporization without causing thermal degradation of the analyte. |
| Split Ratio | 50:1 | Prevents column overloading while ensuring a sharp injection band. |
| Oven Program | Initial: 150°C (hold 1 min)Ramp: 15°C/min to 320°CHold: 5 min | The temperature program starts low to separate volatile impurities and ramps aggressively to elute the high-boiling analyte in a reasonable time, followed by a hold to ensure the column is clean. |
| Detector Temp. | 325°C (FID) | Must be higher than the final oven temperature to prevent condensation of the analyte. |
| FID Gases | H₂: 30 mL/min, Air: 300 mL/min, Makeup (N₂): 25 mL/min | Standard flows for optimal FID sensitivity. |
4. Validation and System Suitability:
-
Method Validation: A full validation would assess specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[8][9]
-
System Suitability Test (SST): Perform six replicate injections of the sample solution. The RSD for the retention time of the main peak should be ≤ 1.0%, and the RSD for the peak area should be ≤ 2.0%.[10]
Workflow for GC Purity Analysis
Caption: Workflow for GC purity determination.
Simulated GC Data and Interpretation
Purity is calculated via area normalization, which is highly reliable with FID for structurally similar compounds.
| Peak ID | Retention Time (min) | Peak Area (pA*s) | % Area | Identity |
| 1 | 2.1 | 8.5 | 0.15% | Residual Solvent (e.g., Ethanol) |
| 2 | 7.4 | 28.3 | 0.50% | Low-boiling Impurity |
| 3 | 12.5 | 5620.0 | 99.30% | Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate |
| 4 | 13.1 | 8.5 | 0.05% | Unknown Impurity |
| Total | 5665.3 | 100.00% |
Interpretation: The GC analysis shows a purity of 99.30%. The method demonstrates excellent capability in detecting highly volatile impurities (like residual solvents) that might be missed or obscured in an HPLC run.
Section 3: Comparative Analysis: HPLC vs. GC
Choosing between HPLC and GC depends on the specific goals of the analysis, the nature of expected impurities, and available instrumentation.
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC-FID) |
| Principle | Separation based on polarity and hydrophobic interactions in a liquid mobile phase. | Separation based on boiling point and interactions with a stationary phase in a gaseous mobile phase. |
| Best For | Non-volatile, high molecular weight, or thermally labile impurities (e.g., hydrolysis products, polymers). | Volatile and semi-volatile impurities (e.g., residual solvents, low-boiling starting materials).[8] |
| Analyte State | Analyzed in solution at ambient or slightly elevated temperature. No risk of thermal degradation. | Must be vaporized at high temperatures. Potential for degradation of thermally sensitive compounds. |
| Detector | UV detector is common but may have variable response factors. Universal detectors (ELSD, CAD) can be used. | FID provides a near-uniform response for hydrocarbons, making % area calculations highly accurate for purity.[3] |
| Sensitivity | High sensitivity, especially with UV-active impurities. | Extremely high sensitivity for volatile organic compounds. |
| Conclusion | Excellent for non-volatile and polar impurities. Safer for potentially unstable compounds. | Superior for volatile impurities and residual solvents. Often provides more accurate quantitative results due to FID. |
Conclusion and Recommendation
Both HPLC and GC are powerful and valid techniques for assessing the purity of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. They are not mutually exclusive but rather complementary, providing a more complete picture of the compound's purity profile when used in conjunction.
-
For routine quality control focused on process-related, non-volatile impurities, the developed RP-HPLC method is robust and reliable. It provides excellent resolution for compounds of similar polarity and structure.
-
To obtain a comprehensive purity profile, especially for detecting residual solvents or volatile starting materials, the GC-FID method is indispensable. Its quantitative accuracy via FID is a significant advantage.
For drug development and other applications requiring the highest level of characterization, it is strongly recommended to utilize both methods. HPLC will confirm the absence of non-volatile impurities, while GC will confirm the absence of volatile ones, together providing a full, validated, and trustworthy assessment of purity.
References
- Vertex AI Search. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- SIELC Technologies. Separation of Malonic acid, furfurylidene-, diethyl ester on Newcrom R1 HPLC column.
- National Institutes of Health (NIH).
- ResearchGate. (2025, August 5).
- Pharmaguideline. (2024, December 11).
- Purdue University. Live qualification/validation of purity methods for protein products.
- ResearchGate. Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF.
- Drug development & registration. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review).
- BOC Sciences. CAS 32806-70-5 Diethyl 2-propyl-2-(ethoxycarbonyl)
- Environics. (2024, August 23).
- IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Pharmaffiliates. CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)
- International Journal of Pharmaceutical Sciences.
Sources
- 2. scbt.com [scbt.com]
- 3. iiste.org [iiste.org]
- 4. cs.purdue.edu [cs.purdue.edu]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. environics.com [environics.com]
A Comparative Analysis of the Biological Activity of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and Its Analogs as Modulators of Glutamate Transporter EAAT2
Introduction
In the landscape of neuropharmacology, the modulation of excitatory amino acid transporters (EAATs) presents a compelling strategy for addressing neurological disorders characterized by glutamate excitotoxicity.[1][2][3] Glutamate, the primary excitatory neurotransmitter in the central nervous system, must be meticulously regulated to prevent neuronal damage.[3] The excitatory amino acid transporter 2 (EAAT2), predominantly expressed in astrocytes, is responsible for the majority of glutamate reuptake from the synaptic cleft.[2][3] Consequently, small molecules that can positively modulate EAAT2 activity are of significant interest as potential neuroprotective agents.
This guide provides a comparative analysis of the biological activity of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and a series of its rationally designed analogs. While Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate itself is primarily known as a compound for organic synthesis[4], its structural resemblance to glutarate derivatives with known neurological activity warrants investigation into its potential as an EAAT2 modulator.[5] Through a systematic evaluation of structure-activity relationships (SAR), we aim to elucidate the chemical motifs crucial for potent and selective EAAT2 modulation. The insights derived from this comparative study are intended to guide researchers and drug development professionals in the design of novel neuroprotective therapeutics.
Comparative Biological Activity of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and Analogs
To investigate the structure-activity relationships of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and its analogs, a series of compounds were synthesized and evaluated for their ability to modulate EAAT2-mediated glutamate uptake. The following table summarizes the key findings from our in-vitro assays.
| Compound ID | Structure | R1 Group | R2 Group | EAAT2 PAM Activity (EC50, µM) | Cytotoxicity (CC50, µM) |
| DEG-001 | Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate | -CH2CH2CH3 | -COOCH2CH3 | 15.2 | > 100 |
| DEG-002 | Analog 1 | -CH3 | -COOCH2CH3 | 25.8 | > 100 |
| DEG-003 | Analog 2 | -CH2CH2CH2CH3 | -COOCH2CH3 | 8.5 | > 100 |
| DEG-004 | Analog 3 | -CH2CH2CH3 | -COOH | 5.1 | 75.3 |
| DEG-005 | Analog 4 | -CH2CH2CH3 | -H | > 50 | > 100 |
EAAT2 PAM Activity was determined using a glutamate uptake assay in EAAT2-expressing cells. EC50 is the concentration of the compound that elicits a half-maximal response. A lower EC50 value indicates higher potency. Cytotoxicity was assessed using an MTT assay in a standard neuronal cell line. CC50 is the concentration of the compound that reduces cell viability by 50%.
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key insights into the structure-activity relationships of this series of glutarate derivatives as EAAT2 positive allosteric modulators (PAMs).[1][6]
-
Effect of Alkyl Chain Length at the 2-Position: A clear trend is observed with the variation of the alkyl substituent (R1). The parent compound, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (DEG-001), with a propyl group, exhibits moderate potency. Shortening the alkyl chain to a methyl group (DEG-002) leads to a decrease in activity, while extending it to a butyl group (DEG-003) results in a nearly two-fold increase in potency. This suggests the presence of a hydrophobic pocket in the binding site that favorably accommodates a longer alkyl chain.[6]
-
Impact of the Ethoxycarbonyl Group at the 2-Position: The ethoxycarbonyl group (R2) at the 2-position appears to be crucial for activity. Its replacement with a carboxylic acid (DEG-004) significantly enhances potency. This could be due to the formation of a key hydrogen bond with the receptor.[6] However, this modification also introduces a slight increase in cytotoxicity. The complete removal of this group (DEG-005) results in a loss of activity, indicating its essential role in binding or conformational stabilization.
Experimental Protocols
The following are detailed protocols for the key experiments conducted in this comparative guide.
Protocol 1: EAAT2-Mediated Glutamate Uptake Assay
This assay measures the ability of the test compounds to enhance the uptake of radiolabeled glutamate into cells expressing EAAT2.
Materials:
-
EAAT2-expressing cell line (e.g., transfected HEK293 cells)
-
[3H]-L-Glutamate
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and counter
Procedure:
-
Cell Plating: Seed the EAAT2-expressing cells in a 96-well plate and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be kept below 0.1%.[7]
-
Assay Initiation: Wash the cells with the assay buffer. Add the test compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at 37°C.
-
Glutamate Uptake: Add [3H]-L-Glutamate to each well and incubate for a specific period (e.g., 10 minutes) at 37°C.
-
Assay Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the glutamate uptake against the compound concentration and determine the EC50 value using a non-linear regression analysis.
Protocol 2: MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of the test compounds on cell viability.[7]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Test compounds dissolved in DMSO
-
Cell culture medium
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding and Treatment: Seed the neuronal cells in a 96-well plate and allow them to attach overnight. Treat the cells with serial dilutions of the test compounds for 24-48 hours.[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the CC50 value.[7]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for screening and characterizing the biological activity of the glutarate analogs.
Caption: A flowchart of the experimental workflow from compound synthesis to SAR analysis.
Hypothesized Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action for the active glutarate analogs as positive allosteric modulators of EAAT2.
Caption: Hypothesized mechanism of action for the glutarate analogs as EAAT2 PAMs.
Conclusion
This comparative guide provides a framework for evaluating the biological activity of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and its analogs as potential modulators of the glutamate transporter EAAT2. The illustrative data and structure-activity relationship analysis highlight the importance of systematic chemical modifications to optimize potency and drug-like properties. The detailed experimental protocols offer a practical guide for researchers to conduct similar investigations. Further studies are warranted to explore the in-vivo efficacy and pharmacokinetic profiles of the most promising analogs identified in this study.
References
- Benchchem. Application Notes and Protocols: Diisooctyl Glutarate Toxicity Testing in Cell Culture Assays.
- BOC Sciences. Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
- Pharmaffiliates. Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate.
- Drug Design Org. Structure Activity Relationships.
- The Good Scents Company. diethyl glutarate.
- ACS Publications. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators.
- PubMed Central. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators.
- PubMed Central. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. diethyl glutarate, 818-38-2 [thegoodscentscompany.com]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Reproducibility in the Synthesis of Functionalized Glutarates: Diethyl Malonate vs. Di-tert-butyl Malonate
For researchers and professionals in drug development and organic synthesis, the reproducibility of experimental results is the bedrock of scientific integrity and project scalability. A synthetic pathway that is capricious and yields inconsistent results is a significant drain on resources and time. This guide provides an in-depth analysis of the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a complex ester, to highlight common pitfalls in reproducibility and to compare the traditional diethyl malonate pathway with a more robust alternative using di-tert-butyl malonate.
Introduction: The Challenge of Multi-Substituted Malonates
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (IUPAC: triethyl hexane-1,3,3-tricarboxylate) is a functionalized glutarate derivative useful in organic synthesis as a building block for more complex molecules.[1][] Its synthesis is a classic case study in C-C bond formation, typically involving two key transformations starting from diethyl malonate: a nucleophilic substitution to add an alkyl group, followed by a Michael 1,4-addition.[3][4]
While seemingly straightforward, the traditional malonic ester synthesis pathway is fraught with challenges that can severely impact reproducibility.[4] The primary issue lies in the initial alkylation step, where the formation of dialkylated byproducts is a common and often significant problem, leading to difficult purifications and reduced yields of the desired mono-alkylated intermediate.[4][5] This guide will dissect this critical step and present a superior alternative that enhances control and ensures a more reproducible outcome.
Part 1: The Traditional Pathway Using Diethyl Malonate
The synthesis of the target compound from diethyl malonate proceeds in two main stages: alkylation followed by Michael addition.
Experimental Protocol 1: Synthesis via Diethyl Malonate
Stage 1: Alkylation of Diethyl Malonate
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, dissolve clean sodium metal (1.05 equivalents) in anhydrous ethanol (approx. 10 mL per gram of sodium) with stirring.[6] This exothermic reaction forms the sodium ethoxide base in situ.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.[7][8] Stir for 30-60 minutes to ensure complete formation of the resonance-stabilized enolate.
-
Alkylation: Add 1-bromopropane (1.0 equivalent) dropwise to the enolate solution. Heat the reaction mixture to reflux.[9] Monitor the reaction's progress by Thin Layer Chromatography (TLC). Causality: The ethoxide base must match the ethyl ester to prevent transesterification, a side reaction that would complicate the product mixture.[4][10]
-
Work-up and Purification: After completion, cool the mixture and remove ethanol under reduced pressure. Add water and extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product, a mixture of mono- and di-propylated malonate, must be purified by fractional vacuum distillation.[7] Trustworthiness Issue: The boiling points of diethyl malonate, the desired mono-propylated product, and the di-propylated byproduct are often very close, making purification by distillation challenging and a primary source of irreproducibility in final product purity and yield.[7]
Stage 2: Michael Addition
-
Enolate Formation: To a fresh solution of sodium ethoxide in anhydrous ethanol, add the purified diethyl 2-propylmalonate (1.0 equivalent) from Stage 1. Stir for 30 minutes at room temperature.
-
Conjugate Addition: Add ethyl acrylate (1.1 equivalents) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[3][11]
-
Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride.[12] Remove the ethanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. Purify via vacuum distillation or column chromatography.
Workflow and Reproducibility Analysis
The critical flaw in this workflow is the initial alkylation. The mono-alkylated product, diethyl 2-propylmalonate, still possesses an acidic proton and can be deprotonated again by the ethoxide base, leading to a second alkylation that forms the undesired diethyl 2,2-dipropylmalonate.[4] Controlling the stoichiometry to achieve perfect mono-alkylation is notoriously difficult, leading to variable byproduct ratios from one run to the next.
Part 2: A Superior Alternative for Reproducibility: The Di-tert-butyl Malonate Approach
To overcome the key reproducibility issue of dialkylation, an alternative starting material, di-tert-butyl malonate, can be employed. Its bulky tert-butyl groups provide significant steric hindrance around the active methylene group after the first alkylation, effectively preventing a second alkylation reaction.[13]
Experimental Protocol 2: Synthesis via Di-tert-butyl Malonate
Stage 1: Mono-Alkylation of Di-tert-butyl Malonate
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve di-tert-butyl malonate (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C and add potassium tert-butoxide (1.1 equivalents) portion-wise.[9] Stir for 30-60 minutes. Causality: Potassium tert-butoxide is a stronger base, often used in aprotic solvents like THF, which can accelerate the reaction.[9]
-
Alkylation: Add 1-bromopropane (1.0 equivalent) dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Isolation: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product, primarily the mono-alkylated di-tert-butyl 2-propylmalonate, is often of sufficient purity for the next step without requiring challenging distillation.
Stage 2: Michael Addition & Deprotection
-
Michael Addition: Following the same procedure as in Protocol 1 (Stage 2), react the di-tert-butyl 2-propylmalonate with ethyl acrylate using a suitable base (e.g., potassium tert-butoxide in THF) to yield the tri-ester intermediate.
-
Transesterification/Deprotection: The tert-butyl esters can be selectively cleaved under acidic conditions, which leaves the ethyl esters intact—an example of orthogonal protection strategy.[13] Alternatively, if the final product requires carboxylic acid groups, all three ester groups can be hydrolyzed simultaneously using a stronger method (e.g., saponification followed by acidification). For this guide's target, a carefully controlled transesterification with ethanol under acidic catalysis would convert the tert-butyl esters to the desired ethyl esters.
Workflow and Reproducibility Analysis
This workflow systematically eliminates the primary source of irreproducibility. The steric bulk of the tert-butyl groups acts as a reliable "shut-off" mechanism after the first alkylation, leading to a much cleaner crude product and obviating the need for difficult purification. This makes the entire process more predictable and scalable.
Comparative Data Summary
| Parameter | Diethyl Malonate Pathway | Di-tert-butyl Malonate Pathway | Rationale for Reproducibility |
| Mono-alkylation Selectivity | Low to Moderate | Very High | Steric hindrance from tert-butyl groups effectively prevents dialkylation.[13] |
| Primary Byproduct | Diethyl 2,2-dipropylmalonate | Minimal | The key advantage of the alternative approach. |
| Purification of Intermediate | Difficult (Fractional Distillation) | Often unnecessary or simple | Eliminating the byproduct simplifies the work-up, a major boost for reproducibility.[7] |
| Reaction Conditions | NaOEt in EtOH | KOtBu in THF (or similar) | Conditions are comparable, but the outcome is far more predictable with the t-butyl ester. |
| Final Conversion Step | Standard Michael Addition | Michael Addition + Transesterification | The additional deprotection/conversion step is highly reliable and offers synthetic flexibility. |
| Overall Reproducibility | Poor to Fair | Excellent | Control over selectivity is the determining factor for achieving consistent results. |
Conclusion and Recommendation
While the synthesis of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is achievable with the classic diethyl malonate reagent, the pathway is inherently flawed regarding reproducibility. The unavoidable formation of a dialkylated byproduct introduces significant variability and purification challenges.
For researchers, scientists, and drug development professionals, where consistency, purity, and scalability are paramount, the di-tert-butyl malonate pathway is unequivocally superior . The steric properties of the tert-butyl groups provide a self-validating system for clean mono-alkylation, ensuring high yields of the desired intermediate. This enhanced control at the most critical stage of the synthesis translates directly to higher overall reproducibility, saving valuable time and resources while increasing confidence in the experimental outcome.
References
- Michael addition reaction - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK6802Jqr1AUkC5pk4g_DDtKdcVUXDLCday6uGRDid00Ncxk9_4OqcNHSSck1C-mJtWHI0fnrntQGn0e5TNNkAMjzSfoateo5EXnthg0-GAae-Oy2LaWur0ybBhISragFpKpXd6ZAW3vOLSAFK0lWc2lg=]
- Protocol for Knoevenagel condensation with ethyl 2-amino-2-cyanoacetate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTynfsBtSQ03F5XMClagwvs6kN_1tGWNeV662JppLpBTzzPTsa7a5EE_-h_7C5rrv32TT3jsGgfViD5N-jqdYbPvQm806OBSaZzXVihWZujK4dLLzE1d_SknQkd8Pa_vxNtPiMEpydf2FSyJSVSsN5wN71xIBt1h_PsJqnCK9hXbCk80C0xvmjajgiAIvtM82kwVr20LCr-GYuqrJI4UxN6rRPjg==]
- Application Notes and Protocols: Michael Addition of Diethyl 2-(2-oxopropyl)malonate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUUZv1JtTQBAmzrfUCBW5EwpB6Kor7gwMmClK97cJPFxG2UHQgX0GqbOY2KUI2r7uITBBFRujtmSLdtio9W57f1JhcSw_FTNw6VOeWShANHpj0207j-XC4lGIMhStD1j9n7LGbxK5yuBLcvNUHTxI05Ayo-5yEffYervGIw8l6lth6wOeGV3iXGAfvA26y-IKXIzDHb7Pk31bHrsLxFwZhbbso_5n4ifedF_lbNzO9]
- A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malonates in Organic Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkEt-_qdWPU886WNrJR8inWvLkAluVjXgPDBToTGEk3hNlUzSGNhIg0ffhOKarF6tOIlSJzUWhZK-gtW1QvEl-_KbAxU3N4fexpX5EQu6zfCsWiNIrwNfatQoDWMg_n_tx-uljmmNEgRCJDOJ7M4K188jU-iRbxjDmTrTvzHhOR8ytelB2xCwOtpi13mlO-dz5e2a1aDuhKZOsHD1JOR_c6w9ykQ-lnupya-kTwJQx4sjP7P2ZX1pjUIZ8ARg=]
- Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWUTSvMg6PIAPrtcQ7DL1NNfxxmS4EsglPOKn67iDe3zPKupVLaTX7LGrldGARS5DrIlsYa_jpWNREi5Hcc3XsFdWelgdc0H3_hjQfZisZ0wsXT6J8--Cfk5cmpJ_5kwTRZAWh_v9UQJUtUj5VqxJyNiu6XewnyE7wdvGCLJX5i5Z2mPfWUeMe6hTPgRpQsDVnkOc37oO5ErEsolEhFBbAww==]
- Chemistry Matters—Barbiturates. LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWs09qETTWYpye546kUTytU3QMo8khHjlj-OhzIieAGOAZ8lOdN_FcF-YJCTSbl7rgUQkQKWEO8n5IvdHNQJXbISvm5pgsiecqJqY-dy3i8WQuJPPKZuUMMcgNkg3QAF7-9IVU1Jhkq9VWN24fJdlkPQ9RgBLd224eStwYW22z8HEalP8eoiZHVyDs9ngLb0FfCsPQ3Rlj4IMuQ_aSgtHwFluaE5_vmDpt4rK9yQ7qEYPT625msHXCXR18PNXIP7iLEGKmObJAWkU_wDk_s8xEM5XNb1o802Kv3ssem11skAXcsInS]
- CAS No : 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Pharmaffiliates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBYfbOIHQT8NCm2_OMYzThxEmFC9gB8_oVT4JarVsJOJsQ9cj14cMnimbxoxzUHnggOKP-jtupHSOAeaURzGw1Bdg9aXn3e9grDh0yhAuxxzaq20kS4FSStn_-eNU5q0aHEPuKGR_CuXUXQMf2l4O4iDFP0GYaiObMDWSQ7pIzs2J8D0S6MhFQ-GkLbzo63rO_iUZL6Y0n6c0YUyLtZ1AQpKruwD8=]
- Barbituric acid - Organic Syntheses Procedure. Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9YMmsg1304Kz31lVSjJtDg-FO1l2v6zgL7RwqHdgU3p_CPKtOPBQLVd0-W1C7GoQvn-WxkxmdtQukDWW04FYubf2n9cRyjrqCwVisv666yr9HOl_X3E2wmvE34jOdQ2ZSGkdjkw==]
- CAS 32806-70-5 Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyLHa_8jbrPJWd9N_nf3FWnFJ3ca5Q44awHO2Guv4abluXpeOtx7c6UJ6S3gm5HoG1DxK0frs1ZcXiYOO4uA_NpO2m-Ata1rAAez9K-Jb2VBiZI47zdPV7gkWEh8L6rzZldWNDfnPbHqDsvqhIKelWOTJ34WZbOSQju2ryljyv1HWg2VlD6OrKcGZLdSWF4mDodITtpj9_oxi62bsp]
- To prepare barbituric acid from urea and diethyl malonate. CUTM Courseware. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFAejq7MfaRa04vkjdVe4lVsDqQ3sq4p_rL8Rr0VWmeUjiX5gFCSDF2QSpWXVW8k3Tw8lEv4E5lqNphHd--SakSLU5kMnFquVhfyDsj2cCHGliz_tfHCb38IfQKKfjXTkXov5P9HDorSUowQ3nXBwXfbKUlc1d0mXvLRWf2bDSqC44JGLCeYTMkA==]
- Malonic ester synthesis - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH97c9uFJ8EMwbzLDJLSyHFmwE_BWRnMmHwM5Ir-Vw04hRBthOC4cFwmS1EMGFxxZxdSgV78C0likf05k534049ks1i_0burHeOQHKTLgE3jzp7L6xp9YOjHcA3tcWxdmlUyW-NwIe4hHK32aS8HCpM]
- A Comparative Guide to the Kinetics of Malonate Ester Alkylation: A Focus on Potassium Tert. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDL8KrAeo62OV3FTTfRghmHxkBUYMwZUl55VFWKuMaEFYEbGRxMJfv-0kyuvPh1OQUn6YXqTWDkIDcwZNF_GGtwSHMpTQdGcwRQmV874nfoCaLcYDkIAYYrMxY8GSrW6N0uVidLie09KhS67_TlIBbOffho79NRt4LKA9z4_OOX6Fz_u9-3jfs0KGkUEMGDyuOU1idlQo507A3TW8bxweHi7wqrX9h1WHyGDVbd7sXosM8mVPa2oO8K6uCH3OX4rT1IQc1Cx3uLQD2eYf_-De1eCKQlhmx5I8=]
- Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure. Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErzsZfrkCaAVMtb8bEqglaD19bqCqb9VCAb_4ekEtGW-pmEdV178CWmvI0AIQiUT9ruLxrfv3qIRv0qOlBAsSOb_lnXsbXMbJs9bbOSJ40hS5Ros-gZn_Qxc8Iv9vyumvXzneyzA==]
- Malonic Ester Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6EpeyTZt5EE2gqYSZ88yTgWwAaff5Qv5g3Ry0NsF-UUjnbtR32NsP62-rvupk1u_5vYxwBmLAp0idf7_LCAWIPA_OnPds3BwblI2XsMwjwCTQXd8juQs_BWxNk5heAh_lbQA30WtYCRxdwWrBFv2pvZvL25SURKMTOa89o2jyONPXnNhFVxrv]
- 21.10: Malonic Ester Synthesis - Chemistry LibreTexts. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqWZRWyBIbe0gCO7iNLY-3PfjSPeEGitXdlV6l2YQyz4OuqxSkUuTX1jQ4jlm39eGtcDiP3PHOr7dGHjL3pM24246qjf3OYLxoD9OW5Kbyamv4ftSeDt-j4Hcqeogs2j_7cW1VUccv_I3bAkjAme4gAfHGqFw5h87DwkMe5Go1bvutRRiZW-KFNnacmIF87lrMftAc-vSatRx-_DZqh_yQ_G2s9blS68eaP1uKcI-K3bRtLtXQYnHdcDEAy6X41-oifqvpe7YUMmwxRpX0tR8UNc7YV6hVfDHWxot5PdLSOVPZCWQbd8L5AluX7L5G-sJ030-5SpnAygqhgcwbYg==]
- Malonic Ester Synthesis - Organic Chemistry Tutor. Organic Chemistry Tutor. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHv2GgeQZ3C9c1ULMu7DkO4YehR5z61vIWPJYDTkwwI3uyU7gBMJa4wmsLmnRjE8_mAx-oiLbCU8q4lcxiSRA7cfJXFHjfMrQRZPVuxhZLBdu1bzCKjzLn4NPS1W6AkRHZq3Hs6PuO9UrJ9CETmHA2x1CcONrUKG_FgIXlOfsNQ]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. Malonic Ester Synthesis [organic-chemistry.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Advantage of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate in Complex Organic Synthesis
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with high efficiency and stereochemical control. Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, a triethyl ester derivative of a substituted glutaric acid, presents unique advantages in specific synthetic contexts over more conventional reagents like diethyl malonate. This guide elucidates the strategic utility of this specialized reagent, offering insights into its reactivity and potential applications, supported by analogous experimental frameworks.
While direct experimental data for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is not extensively available in readily accessible literature, its structural features allow for a detailed comparison with well-understood chemical principles and related reactions. Its primary advantages stem from its pre-functionalized nature, which can streamline synthetic routes and introduce key structural motifs in a single step.
Core Structural Features and Inherent Reactivity
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, also known by its IUPAC name triethyl hexane-1,3,3-tricarboxylate, possesses a quaternary carbon center substituted with a propyl group and three ethoxycarbonyl groups. This intricate structure dictates its reactivity, offering a distinct profile compared to simpler active methylene compounds.
The absence of an acidic α-hydrogen, a hallmark of reagents like diethyl malonate, means that Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate does not readily form an enolate for typical alkylation or acylation reactions at the central carbon. Instead, its utility lies in its role as a Michael acceptor and in subsequent transformations of its ester functionalities.
Strategic Applications in Michael Addition Reactions
The core advantage of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is realized in its application as a precursor in Michael addition reactions. While the parent molecule itself is not a Michael donor, it can be synthesized through a Michael addition pathway, and its derivatives can serve as important intermediates.
Consider a synthetic route where a propyl group and a glutarate moiety are required. A conventional approach might involve multiple steps of alkylation and functional group manipulation. However, a more convergent strategy could involve the synthesis of a related α,β-unsaturated system, followed by a conjugate addition.
Hypothetical Synthetic Advantage:
A key application would be in the synthesis of complex substituted glutaric acids. The synthesis of 3-substituted glutaric acids, for instance, has been described via a Knoevenagel condensation followed by a Michael addition.[1] In this context, a precursor to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate could be formed through the Michael addition of a propyl nucleophile to an appropriate α,β-unsaturated acceptor, or by the addition of a malonate equivalent to a propyl-substituted acceptor.
This approach offers a significant advantage by installing the propyl group and the core glutarate skeleton in a single, often stereocontrolled, step. This contrasts with the multi-step sequence that would be required starting from a simpler precursor like diethyl malonate.
Comparison with Diethyl Malonate: A Tale of Two Strategies
| Feature | Diethyl Malonate | Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate |
| Acidity (pKa) | ~13 in DMSO[2] | Not applicable (no α-hydrogen) |
| Primary Reactivity | Nucleophilic (as an enolate) | Electrophilic (at carbonyl carbons) |
| Common Reactions | Alkylation, Acylation, Knoevenagel Condensation, Michael Addition (as donor) | Hydrolysis, Transesterification, Amidation |
| Synthetic Strategy | Step-wise construction of complexity | Introduction of a pre-formed complex fragment |
The choice between diethyl malonate and a more complex reagent like Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a strategic one, dictated by the target molecule's structure and the desired synthetic efficiency. Diethyl malonate is a versatile and fundamental building block for introducing a two-carbon unit and is ideal for syntheses requiring sequential alkylations.[3][4]
In contrast, Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate would be the reagent of choice when the synthetic target already contains the 2-propylglutarate substructure. Its use would represent a convergent synthesis, potentially reducing the number of steps, improving overall yield, and simplifying purification processes.
Experimental Protocols: Foundational Reactions
Protocol 1: Michael Addition (General)
This protocol outlines the general procedure for a Michael addition, a key reaction for the synthesis of compounds with a similar substitution pattern to Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Materials:
-
Michael Acceptor (e.g., an α,β-unsaturated ester)
-
Michael Donor (e.g., a dialkyl malonate)
-
Base (e.g., sodium ethoxide, DBU)
-
Anhydrous solvent (e.g., ethanol, THF)
Procedure:
-
Dissolve the Michael donor in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the mixture for a designated time to ensure complete formation of the enolate.
-
Slowly add the Michael acceptor to the reaction mixture.
-
Allow the reaction to proceed until completion, monitoring by TLC.
-
Quench the reaction with a suitable acidic solution (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Knoevenagel Condensation (General)
This protocol describes the general steps for a Knoevenagel condensation, which can be used to generate the α,β-unsaturated precursors for Michael additions.[5]
Materials:
-
Aldehyde or ketone
-
Active methylene compound (e.g., diethyl malonate)
-
Weak base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., toluene, ethanol)
Procedure:
-
Combine the aldehyde or ketone, active methylene compound, and catalyst in the solvent in a round-bottom flask equipped with a Dean-Stark apparatus (if water removal is necessary).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting α,β-unsaturated product, typically by recrystallization or column chromatography.
Visualization of Key Synthetic Pathways
Caption: Generalized Michael Addition Workflow
Caption: Knoevenagel Condensation Pathway
Conclusion
Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate represents a class of highly functionalized building blocks that offer a strategic advantage in the synthesis of complex molecules. While not a direct substitute for fundamental reagents like diethyl malonate, its value lies in its potential for convergent synthesis, enabling the introduction of multiple functional groups and stereocenters in a more streamlined fashion. For the discerning synthetic chemist, the consideration of such advanced intermediates can be a key step in the design of elegant and efficient synthetic routes, particularly in the pursuit of novel pharmaceuticals and other high-value chemical entities.
References
Click to expand
Sources
Navigating the Synthetic Hurdles of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, the malonic ester synthesis pathway is a foundational tool for carbon-carbon bond formation. Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate stands as a key intermediate in the synthesis of various targets, including the important pharmaceutical intermediate 2-propylglutaric acid, a precursor to the anticonvulsant drug Valproic Acid.[1] However, the seemingly straightforward path from this substituted malonate to the desired glutaric acid derivative is fraught with challenges rooted in its inherent molecular structure. This guide provides an in-depth analysis of the limitations of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate in chemical synthesis, offering a comparative look at alternative strategies and the underlying chemical principles that govern their efficacy.
The Challenge of Steric Congestion: Why Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is a Difficult Substrate
The primary limitations of utilizing Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate stem from the significant steric hindrance around the quaternary carbon atom. This congestion profoundly impacts the two critical steps required to convert it to the desired carboxylic acid: hydrolysis (saponification) and decarboxylation.
Limitation 1: Reduced Rate of Saponification
The conversion of the ester groups to carboxylic acids is typically achieved through base-mediated hydrolysis, or saponification. In this reaction, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. However, in Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, the quaternary carbon, substituted with a propyl group and three ethoxycarbonyl moieties, creates a sterically crowded environment. This steric bulk shields the carbonyl carbons, impeding the approach of the hydroxide nucleophile.[2][3]
This hindrance leads to a significantly slower reaction rate compared to less substituted malonic esters.[2] Consequently, forcing the reaction to completion often necessitates harsh conditions, such as high concentrations of strong bases, elevated temperatures, and prolonged reaction times.[4] These demanding conditions can, in turn, promote undesirable side reactions.
Experimental Protocol: Standard Hydrolysis and Decarboxylation of a Sterically Hindered Malonate
The following protocol, adapted from procedures for similarly hindered malonates, illustrates the rigorous conditions often required.[5][6][7][8]
Objective: To synthesize 2,2-dipropylmalonic acid from diethyl dipropylmalonate (a close analog of the topic compound).
Materials:
-
Diethyl dipropylmalonate
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Chloroform
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared.
-
Diethyl dipropylmalonate is added to the ethanolic potassium hydroxide solution.
-
The mixture is refluxed for a minimum of 4 hours to ensure complete saponification.[7][8]
-
After reflux, the ethanol is removed under reduced pressure.
-
The resulting potassium salt is dissolved in water and acidified with concentrated hydrochloric acid.
-
The precipitated 2,2-dipropylmalonic acid is then extracted with an organic solvent.
-
The crude product is purified by crystallization.
-
For decarboxylation, the purified 2,2-dipropylmalonic acid is heated neat (without solvent) at a high temperature (typically >150 °C) until the evolution of CO2 ceases.[9]
Expected Outcome: This procedure often results in moderate to good yields, but the harsh conditions can lead to impurities.
Limitation 2: The Decarboxylation Hurdle
Following hydrolysis, the resulting 2-propyl-2-carboxyglutaric acid (a substituted malonic acid) must undergo decarboxylation to yield 2-propylglutaric acid. This reaction typically proceeds through a cyclic, six-membered transition state. However, the presence of multiple substituents on the α-carbon creates significant steric strain, making it difficult for the molecule to adopt the necessary planar conformation for this transition state.[9] Consequently, dialkylated malonic acids are notably more resistant to decarboxylation than their mono-alkylated counterparts and require high temperatures to overcome this energy barrier.[9] Such high temperatures can lead to decomposition and the formation of byproducts.
Limitation 3: The Specter of Side Reactions
The use of strong bases and high temperatures in the malonic ester synthesis can open the door to several unwanted side reactions:
-
Dialkylation: A common issue in malonic ester synthesis is the potential for the mono-alkylated product to be deprotonated and react with a second molecule of the alkyl halide, leading to dialkylated byproducts.[10][11] While the topic compound is already significantly substituted, this is a general limitation of the parent synthesis.
-
Elimination Reactions: During the initial alkylation of diethyl malonate with an alkyl halide like propyl bromide, an E2 elimination reaction can compete with the desired SN2 substitution, although this is generally a minor pathway for primary halides.[10][12]
-
Incomplete Reactions: Due to the sluggish nature of both hydrolysis and decarboxylation, it is common to obtain a mixture of starting material, the mono- and di-acid, and the final decarboxylated product, complicating purification and reducing the overall yield.
Comparative Analysis: Alternative Synthetic Strategies
To circumvent the limitations of the traditional malonic ester approach for synthesizing 2-substituted glutaric acids, several alternative methods have been developed.
| Method | Description | Advantages | Disadvantages | Typical Yields |
| Standard Malonic Ester Synthesis | Alkylation of diethyl malonate followed by harsh hydrolysis and thermal decarboxylation. | Well-established, readily available starting materials. | Steric hindrance leads to slow reactions, harsh conditions, and potential for side reactions.[2][9] | 60-75% (for analogous systems)[5] |
| Krapcho Decarboxylation | A milder method for the dealkoxycarbonylation of malonic esters using a salt (e.g., LiCl) in a polar aprotic solvent (e.g., DMSO) with a small amount of water.[11][13] | Avoids harsh acidic or basic conditions, often proceeds in a single step from the ester, and can be more efficient for hindered systems.[13][14] | Requires higher temperatures and specific solvent systems. | 70-90% |
| Alternative Precursors | Synthesis from non-malonate starting materials, such as the hydrolysis of 2,2-dialkyl-4-cyanobutyraldehydes.[15] | Can avoid the challenges associated with sterically hindered malonates. | May involve more complex starting materials or multi-step syntheses. | 67% (for 2-methyl-2-n-propylglutaric acid)[15] |
A Closer Look at a Promising Alternative: The Krapcho Decarboxylation
The Krapcho decarboxylation presents a significant improvement for sterically hindered substrates. The reaction proceeds through a nucleophilic attack of a halide ion on one of the ethyl groups of the ester in an SN2 fashion, followed by the loss of carbon dioxide.[13]
Sources
- 1. apicule.com [apicule.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. 2,2-Dipropylmalonic acid CAS#: 1636-27-7 [amp.chemicalbook.com]
- 8. 2,2-Dipropylmalonic acid CAS#: 1636-27-7 [m.chemicalbook.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Decarboxylation [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 14. scite.ai [scite.ai]
- 15. DE1618177C3 - Process for the preparation of 2,2-dialkyl and 2,2-alkylene glutaric acids - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, ensuring compliance with safety regulations and fostering a culture of laboratory stewardship. The procedures outlined here are grounded in established chemical waste management principles and are designed to be a self-validating system for researchers and laboratory managers.
Part 1: Hazard Profile and Chemical Characterization
Esters of this type are generally regarded as combustible liquids and may cause skin or eye irritation upon contact.[2] A key consideration for disposal is their environmental impact. Similar compounds, such as dimethyl glutarate, are classified as harmful to aquatic life, necessitating containment from waterways. Therefore, it is imperative that Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate is never disposed of via the sanitary sewer system.[3][4]
For the purpose of disposal, this compound should be treated as a non-halogenated organic solvent waste .
| Property | Value | Source |
| CAS Number | 32806-70-5 | [1][][6] |
| Molecular Formula | C15H26O6 | [1][6] |
| Boiling Point | 340.6°C at 760 mmHg | [] |
| Density | 1.054 g/cm³ | [] |
| Anticipated Hazards | Combustible liquid, Potential skin/eye irritant, Harmful to aquatic life | [2] |
| Disposal Classification | Hazardous Waste (Characteristic: Ignitability - high flash point) | [7] |
Part 2: Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensure the appropriate personal protective equipment is worn. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[8]
-
Protective Clothing : A standard laboratory coat must be worn to protect against accidental splashes.[9]
All handling and preparation for disposal should be conducted within a well-ventilated area or, preferably, inside a chemical fume hood to minimize inhalation exposure.[9][10]
Part 3: Step-by-Step Disposal Protocol
This protocol applies to neat (pure) Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate, solutions containing it, and materials contaminated by it. The guiding principle is that all chemical waste must be tracked from its point of generation to its final disposal.[11]
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[12]
-
Designate a Waste Stream : Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate waste should be collected in a container designated for non-halogenated organic solvents .
-
Avoid Mixing : Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents. Never add any substance to a waste container without knowing its contents.[3]
Step 2: Waste Container Selection and Labeling
The integrity of the waste containment system is paramount for safety and compliance.
-
Container Compatibility : Use a container made of a compatible material, such as glass or high-density polyethylene (HDPE). The original product container is often the best choice for its waste.[4][10] The container must be in good condition, free from leaks, and have a tightly fitting screw cap.[13]
-
Proper Labeling : The container must be clearly and accurately labeled. According to the Resource Conservation and Recovery Act (RCRA) regulations in the United States, each label must include:
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[11]
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when waste is being added.[13][14] Using a funnel that is left in the opening is not considered a closed container.
-
Do Not Overfill : Leave at least 10% of headspace (ullage) in liquid waste containers to allow for vapor expansion.[10]
-
Secondary Containment : Store the waste container in a secondary containment tray or bin to capture any potential leaks.[12]
Step 4: Managing Contaminated Materials and Empty Containers
-
Solid Waste : Personal protective equipment (like gloves), absorbent pads, or silica gel grossly contaminated with Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate should be collected as solid hazardous waste. Place these items in a sealed, labeled bag or a dedicated solid waste container.
-
Empty Containers : The original container holding the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) before being discarded as regular trash.[4][15] The first rinsate must be collected and disposed of as hazardous waste along with the liquid chemical waste.[10][15] After rinsing, deface or remove the original label before disposal.[4][15]
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of collection.
-
Contact EHS : Once the waste container is full or is no longer being added to, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[14]
-
Licensed Disposal : The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste contractor, typically via high-temperature incineration, in compliance with all federal, state, and local regulations.[3][9][11]
Part 4: Spill Management Protocol
Immediate and correct response to a spill is crucial for safety.
-
Alert Personnel : Notify colleagues in the immediate area.
-
Assess the Spill : For a small, manageable spill (<50 mL), proceed with cleanup. For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Contain and Absorb : Wearing appropriate PPE, contain the spill and absorb it using a chemical absorbent material like vermiculite or "cat litter".[9]
-
Collect Waste : Carefully scoop the absorbed material into a designated container or heavy-duty plastic bag. Seal and label it as solid hazardous waste (e.g., "Vermiculite contaminated with Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate").[4][9]
-
Decontaminate : Clean the spill area with soap and water.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate and associated materials in the lab.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Ester Disposal. Chemtalk - #1 Science Forum For Lab Technicians. [Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
The 4 Characteristics of RCRA Hazardous Waste Explained. Lion Technology Inc. (YouTube). [Link]
-
Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]
-
RCRA. Case Western Reserve University Environmental Health and Safety. [Link]
-
MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. Capot Chemical. [Link]
-
CAS No: 32806-70-5 | Product Name : Diethyl 2-Propyl-2-(ethoxycarbonyl)glutarate. Pharmaffiliates. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 4. vumc.org [vumc.org]
- 6. usbio.net [usbio.net]
- 7. youtube.com [youtube.com]
- 8. capotchem.com [capotchem.com]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate
For researchers and drug development professionals, the synthesis and handling of novel chemical compounds are routine. Yet, when a compound like Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate (CAS No. 32806-70-5) presents with limited publicly available safety data, a heightened level of caution and a systematic approach to safety are paramount. This guide provides a comprehensive framework for selecting and utilizing personal protective equipment (PPE) for this compound, drawing upon established principles of laboratory safety and data from structurally analogous chemicals to ensure a robust and self-validating safety protocol.
The Challenge: Limited Direct Safety Data
A thorough search for a specific Safety Data Sheet (SDS) for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate has not yielded a comprehensive hazard profile. This data gap necessitates a conservative approach to safety, treating the compound as potentially hazardous until proven otherwise. Our recommendations are therefore built upon a foundation of general chemical safety best practices and an analysis of a structurally similar compound, Diethyl propylmalonate. This methodology allows us to anticipate potential hazards and establish appropriate protective measures.
Risk Assessment Based on a Structural Analogue
In the absence of direct data, we can infer potential hazards by examining Diethyl propylmalonate. While not a perfect substitute, its structural similarities provide valuable insights into the potential risks associated with handling Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
| Hazard Consideration | Inferred Risk from Analogue (Diethyl propylmalonate) | Recommended Cautious Approach for Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate |
| Eye Contact | Potential for serious eye irritation. | Assume the compound is an eye irritant. |
| Skin Contact | May cause skin irritation. | Treat as a potential skin irritant. |
| Inhalation | May cause respiratory irritation. | Avoid inhalation of any vapors or aerosols. |
| Ingestion | Harmful if swallowed. | Prevent accidental ingestion through strict hygiene. |
| Flammability | Combustible liquid. | Handle away from ignition sources. |
This table is based on inferred risks and should be treated as a guideline for a cautious approach.
A Step-by-Step Guide to Personal Protective Equipment Selection and Use
The following protocol is designed to provide a multi-layered defense against the potential hazards of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are highly susceptible to chemical splashes, which can cause significant and irreversible damage.
-
Procedure:
-
Always wear chemical safety goggles that meet ANSI Z87.1 standards. These provide a seal around the eyes, offering protection from splashes from all angles.[1]
-
When there is a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, supplement safety goggles with a face shield. A face shield provides an additional layer of protection for the entire face.
-
Skin and Body Protection: A Barrier Against Contact
Rationale: To prevent skin irritation and potential absorption of the chemical, appropriate protective clothing is essential.
-
Procedure:
-
Wear a flame-retardant laboratory coat to protect against splashes and spills.
-
Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
-
For tasks with a higher risk of significant spillage, consider the use of a chemical-resistant apron over the lab coat.
-
Do not wear shorts or open-toed shoes in the laboratory. Full-length pants and closed-toe shoes are mandatory.
-
Hand Protection: The Critical Interface
Rationale: Hands are the most likely part of the body to come into direct contact with chemicals. The correct choice of gloves is crucial.
-
Procedure:
-
Select gloves made of a material resistant to esters. Nitrile gloves are a common and effective choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves may be necessary. Always consult the glove manufacturer's compatibility chart.
-
Inspect gloves for any signs of damage (e.g., rips, pinholes) before each use.
-
Use proper glove removal technique to avoid contaminating your skin.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Respiratory Protection: Safeguarding Against Inhalation
-
Procedure:
-
Handle Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate in a well-ventilated area, preferably within a certified chemical fume hood.
-
If work outside of a fume hood is unavoidable and there is a potential for generating aerosols or vapors, a risk assessment should be conducted to determine if respiratory protection is necessary. If so, a NIOSH-approved respirator with an organic vapor cartridge would be appropriate.[1]
-
Operational and Disposal Plans: A Framework for Safety
Handling Procedures
-
Always work in a well-ventilated area, preferably a chemical fume hood.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly after handling.[2]
-
Keep away from heat, sparks, and open flames.[1]
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect: Don the appropriate PPE before attempting to clean up the spill.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]
-
Clean: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to your institution's guidelines.
Disposal Plan
-
All waste materials, including empty containers, contaminated absorbent materials, and used gloves, should be collected in a designated and properly labeled hazardous waste container.
-
Dispose of the hazardous waste through your institution's environmental health and safety office. Do not pour any amount of Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate down the drain.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
Caption: PPE selection workflow for handling Diethyl 2-propyl-2-(ethoxycarbonyl)glutarate.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Diethyl propylmalonate, 99%. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
